N1-(2-Methyl)propyl pseudouridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C13H20N2O6 |
|---|---|
Poids moléculaire |
300.31 g/mol |
Nom IUPAC |
5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-(2-methylpropyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C13H20N2O6/c1-6(2)3-15-4-7(12(19)14-13(15)20)11-10(18)9(17)8(5-16)21-11/h4,6,8-11,16-18H,3,5H2,1-2H3,(H,14,19,20)/t8-,9-,10-,11+/m1/s1 |
Clé InChI |
WAUVINQIZLANAS-DBIOUOCHSA-N |
Origine du produit |
United States |
Foundational & Exploratory
N1-(2-Methyl)propyl Pseudouridine: A Technical Guide for Researchers
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of N1-(2-Methyl)propyl pseudouridine (B1679824), a modified nucleoside of interest in the field of RNA therapeutics and drug development. Due to the limited availability of specific data for this particular derivative, this document leverages information on closely related N1-alkyl-pseudouridines to infer its probable characteristics and significance.
Chemical Structure and Properties
N1-(2-Methyl)propyl pseudouridine, also known as N1-isobutyl-pseudouridine, is a derivative of pseudouridine, an isomer of the nucleoside uridine. The key structural feature of pseudouridine is the C-C glycosidic bond between the C1' of the ribose sugar and the C5 of the uracil (B121893) base, unlike the typical N-C bond in uridine. In this compound, a 2-methylpropyl (isobutyl) group is attached to the N1 position of the uracil base.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 300.31 g/mol | |
| Molecular Formula | C13H20N2O6 | |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Not available | - |
| pKa | Not available | - |
Synthesis and Purification
A detailed, peer-reviewed synthesis protocol for this compound is not currently available. However, the synthesis of other N1-alkyl-pseudouridine derivatives has been described, providing a likely synthetic route. The general approach involves the alkylation of a suitably protected pseudouridine derivative.
General Experimental Workflow for Synthesis
The following diagram outlines a plausible synthetic workflow for this compound, based on methodologies for similar compounds.
Caption: General synthetic workflow for N1-alkyl-pseudouridines.
Methodological Considerations
-
Protection: The hydroxyl groups of the ribose moiety and potentially the N3 position of the uracil base would need to be protected to ensure selective alkylation at the N1 position. Common protecting groups for nucleosides include silyl (B83357) ethers (e.g., TBDMS) and acyl groups.
-
Alkylation: The N1-alkylation would likely be achieved by reacting the protected pseudouridine with an isobutyl halide (e.g., isobutyl bromide or iodide) in the presence of a suitable base.
-
Deprotection: The protecting groups would then be removed under conditions that do not affect the newly formed N1-alkyl bond.
-
Purification: The final product would be purified using standard techniques such as column chromatography.
Biological Activity and Significance
While direct studies on the biological activity of this compound are not available, research on other N1-substituted pseudouridines provides valuable insights into its potential roles and applications, particularly in the context of mRNA therapeutics.
The substitution at the N1 position of pseudouridine has been shown to significantly impact the properties of mRNA. For instance, the well-studied N1-methylpseudouridine has been demonstrated to enhance protein expression from modified mRNA while reducing its immunogenicity. This is a critical factor in the development of mRNA-based vaccines and therapies.
A study by TriLink BioTechnologies on various N1-substituted pseudouridines, including N1-propyl and N1-isopropyl derivatives, showed that the nature of the N1-substituent influences the translational activity and cytotoxicity of the resulting mRNA. This suggests that the size and lipophilicity of the alkyl group at the N1 position can modulate the biological effects.
Potential Signaling Pathway Involvement
There are no known signaling pathways directly involving this compound. However, as a component of modified mRNA, it would be involved in the central dogma of molecular biology, as depicted below.
Caption: Role in the central dogma of molecular biology.
Experimental Protocols
Specific experimental protocols for the characterization and use of this compound are not published. However, standard analytical techniques would be employed for its characterization.
Table 2: Potential Analytical Characterization Methods
| Technique | Purpose |
| Nuclear Magnetic Resonance (NMR) | Structural elucidation and confirmation of the N1-alkylation. |
| Mass Spectrometry (MS) | Determination of molecular weight and confirmation of elemental composition. |
| High-Performance Liquid Chromatography (HPLC) | Assessment of purity. |
For the evaluation of its biological activity, once incorporated into an mRNA molecule, established in vitro and in vivo assays would be utilized, similar to those described for other N1-substituted pseudouridines. This would involve in vitro transcription to generate the modified mRNA, followed by transfection into cell lines to assess protein expression and immunogenicity.
Conclusion
This compound represents an under-investigated modified nucleoside with potential applications in RNA therapeutics. While specific data for this compound are scarce, the existing knowledge on related N1-alkyl-pseudouridine derivatives suggests that it could modulate the biological properties of mRNA. Further research is warranted to synthesize and characterize this compound and to evaluate its impact on mRNA stability, translational efficiency, and immunogenicity. Such studies will be crucial in determining its potential for the development of next-generation RNA-based medicines.
A Technical Guide to N1-Alkyl Pseudouridine Derivatives in mRNA Therapeutics
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the core principles of N1-alkyl pseudouridine (B1679824) derivatives, focusing on their synthesis, incorporation into messenger RNA (mRNA), and their profound impact on therapeutic applications. The strategic substitution of uridine (B1682114) with these modified nucleosides, particularly N1-methylpseudouridine (m1Ψ), has been a pivotal advancement in the field of mRNA technology, enabling the development of potent and safe vaccines and therapeutics.
Core Concepts: Enhancing mRNA Performance
The introduction of N1-alkyl pseudouridine derivatives into synthetic mRNA addresses two fundamental challenges that historically hindered its therapeutic use: innate immunogenicity and instability. Unmodified single-stranded RNA can be recognized by the host's innate immune system as a viral component, triggering an inflammatory response that can lead to rapid degradation of the mRNA and shutdown of protein translation.[1][2] N1-alkyl pseudouridine modifications, by altering the structure of the uridine nucleoside, allow the mRNA to evade this immune surveillance.
The primary benefits of incorporating N1-alkyl pseudouridine derivatives, most notably m1Ψ, into mRNA include:
-
Reduced Innate Immunogenicity: Modified mRNA shows a significantly lower tendency to activate key innate immune sensors such as Toll-like receptors (TLRs), retinoic acid-inducible gene I (RIG-I), and protein kinase R (PKR).[1][3] This leads to a reduction in the production of pro-inflammatory cytokines like type I interferons (IFN-α/β), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[4]
-
Enhanced Translation Efficiency: By circumventing the innate immune response, the translational machinery of the cell can more efficiently produce the protein encoded by the mRNA. Studies have shown that m1Ψ-containing mRNA can lead to a substantial increase in protein expression compared to unmodified or even pseudouridine (Ψ)-modified mRNA.[5][6]
-
Increased mRNA Stability: The structural changes imparted by N1-alkyl pseudouridine can also contribute to a longer intracellular half-life of the mRNA molecule, further contributing to higher protein yields.[7]
Data Presentation: Quantitative Comparison of Modified mRNA
The following tables summarize quantitative data from various studies, highlighting the superior performance of N1-methylpseudouridine (m1Ψ)-modified mRNA.
| Modification | Cell Type | Reporter Gene | Fold Increase in Protein Expression (vs. Unmodified Uridine) | Reference |
| Pseudouridine (Ψ) | Mammalian cells | Luciferase | Increased translational capacity | [8] |
| N1-methylpseudouridine (m1Ψ) | Mammalian cell lines | Reporter gene | ~13-fold (single modification) | [5] |
| 5-methylcytidine (m5C) / N1-methylpseudouridine (m1Ψ) | Mammalian cell lines | Reporter gene | Up to ~44-fold (double modification) | [5] |
| N1-methylpseudouridine (m1Ψ) | HEK293T cells | Luciferase | 7.4-fold | [9] |
| Modification | Cell Type / Model | Immune Marker | Outcome | Reference |
| Pseudouridine (Ψ) | Mice | IFN-α | Diminished immunogenicity | [8] |
| N1-methylpseudouridine (m1Ψ) | Primary human fibroblast-like synoviocytes | IL-6, TNF-α, CXCL10 | Suppressed expression | [4] |
| N1-methylpseudouridine (m1Ψ) | Human A549 cells | IFN-β, CCL5 | Suppressed expression | [4] |
| N1-methylpseudouridine (m1Ψ) | Rat cardiomyocytes | IFN-α, IFN-β | Downregulated expression | [4] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the synthesis and evaluation of N1-alkyl pseudouridine-modified mRNA.
Chemoenzymatic Synthesis of N1-Methylpseudouridine-5'-Triphosphate (m1ΨTP)
This protocol is based on an integrated chemoenzymatic route, offering high yields and improved sustainability.[8][10][11]
Materials:
-
Uridine 5'-monophosphate (UMP)
-
Acetonide
-
Dimethyl sulfate
-
Saccharomyces cerevisiae uridine 5'-monophosphate kinase
-
Escherichia coli acetate (B1210297) kinase
-
ATP
-
Acetyl phosphate
-
Appropriate buffers and solvents
Procedure:
-
Enzymatic Conversion of Uridine to Pseudouridine-5'-monophosphate (ΨMP): A biocatalytic cascade reaction is employed to rearrange uridine to ΨMP in high yield.
-
Protection of ΨMP: The ΨMP is protected with acetonide to allow for selective N1-methylation.
-
N1-Methylation: The acetonide-protected ΨMP is selectively methylated at the N1 position using dimethyl sulfate.
-
Enzymatic Phosphorylation Cascade:
-
The resulting N1-methylpseudouridine-5'-monophosphate (m1ΨMP) is first phosphorylated to N1-methylpseudouridine-5'-diphosphate (m1ΨDP) using Saccharomyces cerevisiae uridine 5'-monophosphate kinase in the presence of ATP.
-
Subsequently, m1ΨDP is converted to the final product, N1-methylpseudouridine-5'-triphosphate (m1ΨTP), by Escherichia coli acetate kinase, which also serves to regenerate ATP using acetyl phosphate.
-
-
Purification: The final m1ΨTP product is purified using appropriate chromatographic techniques.
In Vitro Transcription (IVT) of m1Ψ-Modified mRNA
This protocol describes the synthesis of mRNA with complete substitution of uridine with N1-methylpseudouridine.
Materials:
-
Linearized DNA template containing a T7 promoter upstream of the gene of interest and a poly(A) tail sequence.
-
T7 RNA Polymerase
-
Ribonucleotide solution mix (ATP, GTP, CTP)
-
N1-methylpseudouridine-5'-triphosphate (m1ΨTP)
-
Cap analog (e.g., CleanCap® AG)
-
RNase inhibitor
-
Transcription buffer
-
DNase I
Procedure:
-
Reaction Assembly: In an RNase-free tube, combine the transcription buffer, RNase inhibitor, cap analog, ATP, GTP, CTP, and m1ΨTP.
-
Template Addition: Add the linearized DNA template to the reaction mixture.
-
Initiation: Add T7 RNA Polymerase to initiate the transcription reaction.
-
Incubation: Incubate the reaction at 37°C for 2-4 hours.
-
DNase Treatment: Add DNase I to the reaction mixture and incubate for 15-30 minutes at 37°C to digest the DNA template.
-
Purification: Purify the synthesized mRNA using a suitable method, such as lithium chloride precipitation or a column-based purification kit, to remove unincorporated nucleotides, enzymes, and the digested DNA template.
-
Quality Control: Assess the integrity and concentration of the purified mRNA using gel electrophoresis and UV spectrophotometry.
Transfection of Modified mRNA into Mammalian Cells
This protocol outlines a general procedure for delivering modified mRNA into cultured mammalian cells.[1][10]
Materials:
-
Cultured mammalian cells (e.g., HEK293, HeLa)
-
Purified m1Ψ-modified mRNA
-
Transfection reagent (e.g., lipid-based or polymer-based)
-
Serum-free medium (e.g., Opti-MEM)
-
Complete cell culture medium
Procedure:
-
Cell Seeding: The day before transfection, seed the cells in a multi-well plate to achieve 70-90% confluency at the time of transfection.
-
Complex Formation:
-
In one tube, dilute the m1Ψ-modified mRNA in serum-free medium.
-
In a separate tube, dilute the transfection reagent in serum-free medium.
-
Combine the diluted mRNA and transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow for the formation of transfection complexes.
-
-
Transfection: Add the transfection complexes dropwise to the cells in fresh complete culture medium.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for the desired period (typically 6-48 hours) to allow for mRNA uptake and protein expression.
Luciferase Reporter Assay for Translation Efficiency
This assay is used to quantify the protein expression from a reporter mRNA.
Materials:
-
Cells transfected with luciferase-encoding mRNA (unmodified, Ψ-modified, or m1Ψ-modified)
-
Luciferase assay lysis buffer
-
Luciferase assay substrate
-
Luminometer
Procedure:
-
Cell Lysis: After the desired incubation period post-transfection, wash the cells with PBS and then add the luciferase assay lysis buffer.
-
Lysate Collection: Incubate for a few minutes to ensure complete lysis, then collect the cell lysate.
-
Luminometer Measurement:
-
Add a small volume of the cell lysate to a luminometer plate or tube.
-
Add the luciferase assay substrate.
-
Immediately measure the luminescence using a luminometer. The light output is proportional to the amount of luciferase protein expressed.
-
-
Data Analysis: Compare the luminescence readings from cells transfected with different mRNA modifications to determine the relative translation efficiencies.
ELISA for Cytokine Measurement
This protocol is for quantifying the levels of specific cytokines in the cell culture supernatant to assess the immunogenicity of the modified mRNA.
Materials:
-
Cell culture supernatant from transfected cells
-
Cytokine-specific ELISA kit (e.g., for TNF-α, IL-6, IFN-β)
-
Microplate reader
Procedure:
-
Sample Collection: Collect the cell culture supernatant at various time points after transfection.
-
ELISA Protocol: Follow the manufacturer's instructions for the specific cytokine ELISA kit. This typically involves:
-
Coating a microplate with a capture antibody.
-
Adding the cell culture supernatants and standards.
-
Adding a detection antibody.
-
Adding an enzyme-conjugated secondary antibody.
-
Adding a substrate to produce a colorimetric signal.
-
-
Measurement: Measure the absorbance of each well using a microplate reader at the appropriate wavelength.
-
Data Analysis: Generate a standard curve from the standards and use it to calculate the concentration of the cytokine in the cell culture supernatants. Compare the cytokine levels induced by different mRNA modifications.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways affected by modified mRNA and a general experimental workflow.
Caption: Evasion of Innate Immune Signaling by N1-Methyl-Ψ mRNA.
Caption: General Workflow for Modified mRNA Synthesis and Evaluation.
Caption: PKR Activation Pathway and its Evasion by Modified mRNA.
References
- 1. N1-methyl-pseudouridine in mRNA enhances translation through eIF2α-dependent and independent mechanisms by increasing ribosome density - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pseudouridines in RNAs: switching atoms means shifting paradigms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. N1-Methylpseudouridine - Wikipedia [en.wikipedia.org]
- 5. Integrated Chemoenzymatic Synthesis of the mRNA Vaccine Building Block N 1‐Methylpseudouridine Triphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. neb.com [neb.com]
- 7. Integrated Chemoenzymatic Synthesis of the mRNA Vaccine Building Block N1-Methylpseudouridine Triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. trilinkbiotech.com [trilinkbiotech.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Gram-Scale Chemical Synthesis of Base-Modified Ribonucleoside-5'-O-Triphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
The Fifth Nucleoside Reimagined: A Technical Guide to the Discovery and Synthesis of Novel Pseudouridine Analogs for Advanced RNA Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of modified nucleosides into messenger RNA (mRNA) has revolutionized the landscape of nucleic acid therapeutics, most notably exemplified by the success of mRNA-based vaccines. Among these modifications, pseudouridine (B1679824) (Ψ) and its N1-methylated derivative (m1Ψ) have proven pivotal in enhancing mRNA stability, increasing translational efficiency, and mitigating innate immune responses. This technical guide provides an in-depth exploration of the discovery and synthesis of novel pseudouridine analogs. It offers a comprehensive overview of synthetic methodologies, detailed experimental protocols for their incorporation and evaluation, and a comparative analysis of their biological impact. Furthermore, this guide visualizes the intricate signaling pathways influenced by these modifications and outlines the experimental workflows for their characterization, serving as a critical resource for the advancement of next-generation RNA-based drugs.
Introduction: The Pseudouridine Paradigm Shift
Pseudouridine (Ψ), an isomer of uridine (B1682114), is the most abundant post-transcriptional modification found in non-coding RNAs.[1] Its unique C-glycosidic bond, connecting the C5 of the uracil (B121893) base to the C1' of the ribose sugar, imparts distinct structural and functional properties to the RNA molecule.[1] The seminal discovery that the substitution of uridine with pseudouridine in in vitro transcribed (IVT) mRNA could significantly reduce its immunogenicity and enhance its translational capacity was a watershed moment for the field of mRNA therapeutics.[2] This breakthrough paved the way for the development of highly effective and safe mRNA vaccines and holds immense promise for a wide range of therapeutic applications, from protein replacement therapies to cancer immunotherapies.
The primary mechanism by which pseudouridine-modified mRNA evades the innate immune system is by preventing its recognition by endosomal Toll-like receptors (TLRs), such as TLR7 and TLR8, and the cytoplasmic sensor, protein kinase R (PKR).[3][4] This immune evasion is attributed to the increased stability of the modified mRNA, which resists degradation by endolysosomal nucleases, thereby preventing the generation of immunostimulatory RNA fragments.[3][5]
Building upon the success of pseudouridine, the N1-methylpseudouridine (m1Ψ) analog has emerged as the gold standard for therapeutic mRNA production. The addition of a methyl group at the N1 position of the uracil base further enhances protein expression and reduces immunogenicity, a critical factor in the development of the highly effective COVID-19 mRNA vaccines.[6] The quest for even more potent and precisely modulated pseudouridine analogs is an active area of research, with the potential to fine-tune the therapeutic properties of mRNA for specific applications.
Synthesis of Novel Pseudouridine Analogs
The generation of novel pseudouridine analogs and their corresponding phosphoramidites and triphosphates for incorporation into mRNA is a cornerstone of advancing RNA therapeutics. Both chemical and chemoenzymatic approaches are employed to achieve these synthetic goals.
Chemical Synthesis of Pseudouridine Phosphoramidites
The chemical synthesis of pseudouridine phosphoramidites is essential for the solid-phase synthesis of RNA oligonucleotides containing site-specific modifications. The general strategy involves the protection of the hydroxyl groups of the ribose sugar and the exocyclic amine of the nucleobase, followed by phosphitylation of the 3'-hydroxyl group.
Experimental Protocol: Synthesis of 5'-DMT-2'-O-TBDMS-Pseudouridine-CE-Phosphoramidite
This protocol outlines the key steps for the synthesis of a commonly used pseudouridine phosphoramidite (B1245037) building block.
-
Protection of Ribose Hydroxyls:
-
Start with commercially available pseudouridine.
-
Protect the 3' and 5' hydroxyl groups with a suitable protecting group, such as the bulky tert-butyldimethylsilyl (TBDMS) group. This can be achieved by reacting pseudouridine with TBDMS-Cl in the presence of a base like imidazole (B134444) in an anhydrous solvent (e.g., DMF).
-
Selectively deprotect the 5'-hydroxyl group using a mild acid, such as pyridinium (B92312) p-toluenesulfonate (PPTS).
-
-
5'-O-DMT Protection:
-
React the 5'-hydroxyl-2',3'-di-O-TBDMS-pseudouridine with 4,4'-dimethoxytrityl chloride (DMT-Cl) in the presence of a base like pyridine (B92270) to protect the 5'-hydroxyl group.
-
-
Selective 2'-O-TBDMS Protection:
-
The 3'-O-TBDMS group is then selectively removed. This can be a challenging step and may require specific reaction conditions to avoid migration of the silyl (B83357) group.
-
-
Phosphitylation:
-
The final step involves the phosphitylation of the free 3'-hydroxyl group using 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite in the presence of a weak base like N,N-diisopropylethylamine (DIPEA).
-
The resulting 5'-DMT-2'-O-TBDMS-pseudouridine-CE-phosphoramidite is then purified by silica (B1680970) gel chromatography.[7][8][9]
-
Note: The synthesis of other modified phosphoramidites, such as those for N1-alkylated pseudouridines, follows a similar strategy with modifications to the starting material or additional alkylation steps.[10][11]
Chemoenzymatic Synthesis of Pseudouridine Triphosphates
Chemoenzymatic synthesis offers a highly efficient and scalable route to produce pseudouridine and its N1-methylated analog as triphosphates, which are the direct substrates for in vitro transcription.
Experimental Protocol: Chemoenzymatic Synthesis of N1-Methylpseudouridine-5'-Triphosphate (m1ΨTP)
This protocol combines chemical methylation with enzymatic phosphorylation.[3][12]
-
Enzymatic Synthesis of Pseudouridine-5'-Monophosphate (ΨMP):
-
Start with uridine and convert it to ΨMP using a cascade of enzymes. This can involve a biocatalytic rearrangement of uridine.[12]
-
-
Chemical N1-Methylation:
-
Protect the ribose hydroxyls of ΨMP, for example, by forming an acetonide.
-
Selectively methylate the N1 position of the uracil base using a methylating agent like dimethyl sulfate.
-
Deprotect the ribose hydroxyls to yield N1-methylpseudouridine-5'-monophosphate (m1ΨMP).
-
-
Enzymatic Phosphorylation to Triphosphate:
-
Employ a kinase cascade to convert m1ΨMP to m1ΨTP. This typically involves two enzymatic steps:
-
Uridine monophosphate kinase (UMK) phosphorylates m1ΨMP to N1-methylpseudouridine-5'-diphosphate (m1ΨDP).
-
Nucleoside diphosphate (B83284) kinase (NDPK) or acetate (B1210297) kinase phosphorylates m1ΨDP to m1ΨTP.[12][]
-
-
The final m1ΨTP product is purified using chromatographic techniques.
-
Incorporation of Novel Pseudouridine Analogs into mRNA
The most common method for generating mRNA containing pseudouridine analogs is through in vitro transcription (IVT) using a bacteriophage RNA polymerase, such as T7, T3, or SP6.[14]
Experimental Protocol: In Vitro Transcription with Modified Nucleoside Triphosphates
-
Template Preparation: A linear DNA template containing a T7 promoter upstream of the gene of interest and a poly(A) tail sequence is required. This can be generated by PCR amplification or by linearizing a plasmid vector.[15]
-
IVT Reaction Setup: The following components are typically combined in a reaction buffer (e.g., Tris-HCl, MgCl₂, spermidine, DTT):
-
Linear DNA template
-
T7 RNA polymerase
-
RNase inhibitor
-
A mixture of the four ribonucleoside triphosphates (ATP, GTP, CTP, and the modified UTP analog, e.g., m1ΨTP). For complete substitution, UTP is entirely replaced by the modified analog.[14][16]
-
A cap analog (e.g., anti-reverse cap analog, ARCA) or an enzymatic capping step post-transcription is necessary for efficient translation in eukaryotic cells.
-
-
Incubation: The reaction is incubated at 37°C for 2-4 hours.[14]
-
DNase Treatment: The DNA template is removed by treatment with DNase I.
-
Purification: The synthesized mRNA is purified to remove unincorporated nucleotides, enzymes, and other reaction components. This can be achieved by lithium chloride precipitation, spin column chromatography, or HPLC.
Workflow for Modified mRNA Synthesis and a subsequent Luciferase Assay
References
- 1. Incorporation of Pseudouridine Into mRNA Yields Superior Nonimmunogenic Vector With Increased Translational Capacity and Biological Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Luciferase Assay System Protocol [worldwide.promega.com]
- 5. N1‐methylpseudouridine modification level correlates with protein expression, immunogenicity, and stability of mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation of DNA Containing 5-Hydroxymethyl-2′-Deoxycytidine Modification Through Phosphoramidites with TBDMS as 5-Hydroxymethyl Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 8. researchgate.net [researchgate.net]
- 9. Preparation of short interfering RNA containing the modified nucleosides 2-thiouridine, pseudouridine, or dihydrouridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Solution Conformation Studies of 3-Substituted Uridine and Pseudouridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Integrated Chemoenzymatic Synthesis of the mRNA Vaccine Building Block N1-Methylpseudouridine Triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. WO2023183921A2 - Methods and compositions for the enzymatic production of pseudouridine triphosphate - Google Patents [patents.google.com]
- 14. In Vitro Transcribed RNA-based Luciferase Reporter Assay to Study Translation Regulation in Poxvirus-infected Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. promegaconnections.com [promegaconnections.com]
- 16. Measuring mRNA decay with Roadblock-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
preliminary investigation of N1-isobutyl-pseudouridine
An In-depth Technical Guide to the Preliminary Investigation of N1-isobutyl-pseudouridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N1-substituted pseudouridine (B1679824) modifications, particularly N1-methyl-pseudouridine (m1Ψ), have become integral to the development of mRNA-based therapeutics and vaccines, lauded for their ability to enhance protein expression while mitigating innate immune responses.[1][2][3][4] This guide outlines a preliminary investigative framework for a novel analogue, N1-isobutyl-pseudouridine. By leveraging established methodologies and drawing parallels from well-characterized N1-substituted pseudouridines, this document provides a technical roadmap for its synthesis, incorporation into mRNA, and subsequent evaluation of its biological activity. The core objective is to equip researchers with the necessary protocols and conceptual understanding to assess the potential of N1-isobutyl-pseudouridine as a viable component in next-generation RNA therapeutics.
Introduction to N1-Substituted Pseudouridine
Pseudouridine (Ψ), an isomer of uridine (B1682114), is the most abundant RNA modification found in cellular RNA.[5][] Its unique C-C glycosidic bond offers greater rotational freedom compared to the N-C bond in uridine, contributing to enhanced base stacking and RNA stability.[1][5] The additional hydrogen bond donor at the N1 position further influences its interaction with other nucleotides and water molecules.[1][5][7]
The strategic incorporation of modified nucleosides like pseudouridine into synthetic mRNA is a cornerstone of modern RNA therapeutics. This modification helps the mRNA evade the body's innate immune system, which would otherwise recognize it as foreign and mount an inflammatory response that shuts down protein translation.[8] Seminal work demonstrated that Ψ-modified mRNA reduces activation of Toll-like receptors and protein kinase R (PKR), leading to increased protein expression.[8]
Further research into N1-substituted pseudouridines, such as the clinically utilized N1-methyl-pseudouridine (m1Ψ), has shown even greater benefits.[3][5] The addition of a methyl group at the N1 position can further decrease immunogenicity and improve translation efficiency.[3][5] This has been a critical advancement for the success of mRNA vaccines, including those for COVID-19.[1][2][3] The exploration of other N1-substitutions, such as the isobutyl group in N1-isobutyl-pseudouridine, is a logical next step in optimizing mRNA therapeutics. The size and electronic properties of the N1-substituent are known to influence the yield of in vitro transcription and the biological activity of the resulting mRNA.[8]
Synthesis of N1-isobutyl-pseudouridine 5'-Triphosphate
The synthesis of N1-isobutyl-pseudouridine 5'-triphosphate (N1-isobutyl-ΨTP) is a prerequisite for its incorporation into mRNA. While a specific protocol for the isobutyl derivative is not available, a general approach can be adapted from the synthesis of other N1-substituted pseudouridine triphosphates.
Experimental Protocol: General Synthesis of N1-substituted Pseudouridine 5'-Triphosphates
This protocol is a generalized representation based on common organic chemistry techniques for nucleoside modification and phosphorylation.
-
Protection of Ribose Hydroxyl Groups:
-
Start with commercially available pseudouridine.
-
Protect the 2' and 3' hydroxyl groups of the ribose sugar using a suitable protecting group (e.g., TBDMS or acetyl groups) to prevent side reactions. This typically involves reacting pseudouridine with the corresponding silyl (B83357) chloride or acetic anhydride (B1165640) in an appropriate solvent like pyridine.
-
Purify the protected pseudouridine intermediate using column chromatography.
-
-
N1-Alkylation (Isobutylation):
-
React the protected pseudouridine with an isobutylating agent, such as isobutyl bromide or isobutyl iodide, in the presence of a non-nucleophilic base (e.g., sodium hydride) in an anhydrous polar aprotic solvent (e.g., DMF or THF).
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and purify the N1-isobutyl-pseudouridine derivative by column chromatography.
-
-
Deprotection of Ribose Hydroxyls:
-
Remove the protecting groups from the 2' and 3' positions. For silyl groups, a fluoride (B91410) source like TBAF is typically used. For acetyl groups, a base like sodium methoxide (B1231860) in methanol (B129727) is effective.
-
Purify the resulting N1-isobutyl-pseudouridine nucleoside.
-
-
5'-Triphosphorylation:
-
Phosphorylate the 5'-hydroxyl group of the N1-isobutyl-pseudouridine. A common method is the Ludwig-Eckstein reaction, which uses phosphoryl chloride in trimethyl phosphate.
-
Quench the reaction and then treat with pyrophosphate to form the triphosphate.
-
Purify the final N1-isobutyl-pseudouridine 5'-triphosphate product using ion-exchange chromatography.
-
-
Characterization:
-
Confirm the identity and purity of the final product using techniques such as NMR spectroscopy (¹H, ¹³C, ³¹P) and mass spectrometry.
-
In Vitro Transcription with N1-isobutyl-pseudouridine
Once the triphosphate is synthesized, it can be incorporated into mRNA via in vitro transcription (IVT).
Experimental Protocol: In Vitro Transcription of Modified mRNA
-
Template Preparation:
-
A linear DNA template containing a T7 promoter upstream of the gene of interest (e.g., a reporter gene like Firefly Luciferase or Green Fluorescent Protein) and a poly(A) tail sequence is required. This can be generated by PCR amplification from a plasmid or by linearizing a plasmid containing the template.
-
-
IVT Reaction Setup:
-
Assemble the transcription reaction on ice. A typical reaction includes:
-
Linear DNA template
-
T7 RNA polymerase
-
Ribonucleotide triphosphates (ATP, GTP, CTP, and the modified N1-isobutyl-ΨTP, replacing UTP)
-
An RNA cap analog (e.g., CleanCap™)
-
Transcription buffer (containing Tris-HCl, MgCl₂, DTT, and spermidine)
-
RNase inhibitor
-
-
-
Incubation:
-
Incubate the reaction at 37°C for 2-4 hours.
-
-
Template Removal and Purification:
-
Digest the DNA template using DNase I.
-
Purify the transcribed mRNA using a method such as lithium chloride precipitation, silica-based columns, or oligo-dT magnetic beads to isolate the polyadenylated mRNA.
-
-
Quality Control:
-
Assess the integrity and purity of the mRNA using gel electrophoresis (e.g., denaturing agarose (B213101) gel).
-
Quantify the mRNA concentration using a spectrophotometer (e.g., NanoDrop) or a fluorometric assay (e.g., Qubit).
-
Biological Evaluation of N1-isobutyl-pseudouridine Modified mRNA
The biological activity of the modified mRNA must be assessed, focusing on protein expression levels and immunogenicity.
Protein Expression Analysis
Experimental Protocol: In Vitro Transfection and Reporter Gene Assay
-
Cell Culture:
-
Culture a suitable cell line, such as human embryonic kidney 293 (HEK293) cells or a monocyte cell line like THP-1, which is sensitive to innate immune activation.[8]
-
-
Transfection:
-
Transfect the cells with the N1-isobutyl-Ψ-modified mRNA encoding a reporter protein (e.g., Firefly Luciferase). A lipid-based transfection reagent is commonly used to deliver the mRNA into the cells.
-
Include control mRNAs: a wild-type (containing U), a Ψ-modified, and an m1Ψ-modified mRNA.
-
-
Reporter Gene Assay:
-
After a suitable incubation period (e.g., 24-48 hours), lyse the cells and measure the reporter protein activity. For luciferase, this involves adding a substrate (luciferin) and measuring the resulting luminescence with a luminometer.
-
Immunogenicity and Cytotoxicity Assessment
Experimental Protocol: Cytokine Assay and Cell Viability Assay
-
Immune Cell Stimulation:
-
Use a cell line sensitive to immune stimulation, such as THP-1 monocytes or peripheral blood mononuclear cells (PBMCs).
-
Transfect these cells with the various modified mRNAs as described above.
-
-
Cytokine Measurement:
-
After 24 hours, collect the cell culture supernatant.
-
Measure the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, using an Enzyme-Linked Immunosorbent Assay (ELISA) kit. Lower cytokine levels for N1-isobutyl-Ψ-mRNA compared to unmodified mRNA would indicate reduced immunogenicity.
-
-
Cell Viability (MTT) Assay:
-
To assess cytotoxicity, perform an MTT assay on the transfected cells.
-
Add MTT reagent to the cells and incubate. The reagent is converted by metabolically active cells into a colored formazan (B1609692) product.
-
Solubilize the formazan and measure the absorbance at a specific wavelength (e.g., 560 nm). A higher absorbance indicates greater cell viability and lower toxicity.[8]
-
Data Presentation
Quantitative data from these experiments should be summarized in tables for clear comparison.
Table 1: In Vitro Transcription Yields
| mRNA Modification | Concentration (ng/µL) | Purity (A260/280) |
|---|---|---|
| Wild-Type (U) | ||
| Pseudouridine (Ψ) | ||
| N1-methyl-Ψ (m1Ψ) |
| N1-isobutyl-Ψ | | |
Table 2: Reporter Gene Expression in HEK293 Cells
| mRNA Modification | Luciferase Activity (RLU) | Fold Change vs. WT |
|---|---|---|
| Wild-Type (U) | 1.0 | |
| Pseudouridine (Ψ) | ||
| N1-methyl-Ψ (m1Ψ) |
| N1-isobutyl-Ψ | | |
Table 3: Immunogenicity and Cytotoxicity in THP-1 Cells
| mRNA Modification | TNF-α (pg/mL) | Cell Viability (Absorbance at 560 nm) |
|---|---|---|
| Mock Transfection | ||
| Wild-Type (U) | ||
| Pseudouridine (Ψ) | ||
| N1-methyl-Ψ (m1Ψ) |
| N1-isobutyl-Ψ | | |
Visualizing Key Pathways and Workflows
Biological Pathway: Evasion of Innate Immune Sensing
The incorporation of N1-substituted pseudouridines into mRNA is designed to prevent the activation of innate immune sensors like Toll-like receptors (TLRs) and Protein Kinase R (PKR).
Caption: Evasion of innate immune sensing by N1-isobutyl-Ψ-mRNA.
Experimental Workflow
The overall experimental workflow for the is a multi-step process from synthesis to biological evaluation.
Caption: Workflow for N1-isobutyl-pseudouridine investigation.
Conclusion and Future Directions
This guide provides a comprehensive framework for the initial characterization of N1-isobutyl-pseudouridine as a novel component for mRNA therapeutics. The outlined protocols for synthesis, in vitro transcription, and biological evaluation will enable a thorough assessment of its potential to enhance protein expression while minimizing immunogenicity. The results of these investigations will determine if N1-isobutyl-pseudouridine offers advantages over existing modifications like m1Ψ. Future studies could delve into the structural impact of the isobutyl group on mRNA, its effects on translation fidelity, and its performance in in vivo models. The continued exploration of novel nucleoside modifications is paramount to advancing the safety and efficacy of RNA-based medicines.
References
- 1. Pseudouridine and N1-methylpseudouridine as potent nucleotide analogues for RNA therapy and vaccine development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Pseudouridine and N1-methylpseudouridine as potent nucleotide analogues for RNA therapy and vaccine development | Semantic Scholar [semanticscholar.org]
- 3. Modifications in an Emergency: The Role of N1-Methylpseudouridine in COVID-19 Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pseudouridine and N 1-methylpseudouridine as potent nucleotide analogues for RNA therapy and vaccine development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pseudouridine - Wikipedia [en.wikipedia.org]
- 7. RNA-guided isomerization of uridine to pseudouridine—pseudouridylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. trilinkbiotech.com [trilinkbiotech.com]
biophysical properties of N1-(2-Methyl)propyl pseudouridine
An In-depth Technical Guide on the Biophysical Properties of N1-(2-Methyl)propyl Pseudouridine (B1679824)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Modified nucleosides are a cornerstone of RNA therapeutics and vaccine development, offering enhanced stability, increased protein expression, and reduced immunogenicity. Among these, N1-substituted pseudouridine derivatives have garnered significant attention. This technical guide provides a comprehensive overview of the anticipated . Due to the limited publicly available data on this specific molecule, this guide extrapolates its characteristics from the well-documented properties of its parent compound, pseudouridine (Ψ), and the closely related, clinically relevant analog, N1-methylpseudouridine (m1Ψ). The document covers structural features, impact on RNA duplex stability, and inferred biological effects, supplemented with detailed experimental protocols for its characterization.
Introduction
Pseudouridine (Ψ), the most abundant RNA modification, is an isomer of uridine (B1682114) where the uracil (B121893) base is linked to the ribose sugar via a C5-C1' carbon-carbon bond instead of the canonical N1-C1' N-glycosidic bond.[1][2] This unique linkage grants Ψ distinct biophysical properties, including increased conformational flexibility and an additional hydrogen bond donor at the N1 position, which can enhance the structural stability of RNA.[2][3]
Modification of the N1 position of pseudouridine, such as in N1-methylpseudouridine (m1Ψ), has been a pivotal strategy in the development of mRNA vaccines.[4][5] Substituting every uridine with m1Ψ in mRNA has been shown to dramatically reduce the innate immune response and increase protein translation, leading to more effective and safer therapeutics.[4][6] N1-(2-Methyl)propyl pseudouridine, also known as N1-isobutyl-pseudouridine, is another derivative in this class. This guide aims to provide a detailed technical overview of its expected biophysical properties by drawing parallels with Ψ and m1Ψ, offering a valuable resource for researchers engaged in the design and development of novel RNA-based drugs.
Molecular Structure and Physicochemical Properties
The core structure of this compound is based on the pseudouridine scaffold, with an isobutyl group attached to the N1 atom of the uracil base. This substitution is expected to influence its steric and electronic properties compared to Ψ and m1Ψ.
| Property | Uridine (U) | Pseudouridine (Ψ) | N1-methylpseudouridine (m1Ψ) | This compound (Predicted) |
| Chemical Formula | C₉H₁₂N₂O₆ | C₉H₁₂N₂O₆ | C₁₀H₁₄N₂O₆ | C₁₃H₂₀N₂O₆ |
| Molar Mass | 244.20 g/mol | 244.20 g/mol | 258.23 g/mol [4] | 300.31 g/mol |
| N1-Substituent | -H | -H | -CH₃ | -CH₂CH(CH₃)₂ |
| N1 H-bond Donor | No | Yes[1] | No[6] | No |
| Glycosidic Bond | N1-C1' | C5-C1'[1] | C5-C1' | C5-C1' |
Conformational Characteristics and Impact on RNA Structure
The fundamental structural features of pseudouridine are retained in its N1-substituted derivatives, which are anticipated to confer similar effects on RNA structure.
-
Enhanced Conformational Flexibility : The C5-C1' bond in pseudouridine and its analogs has greater rotational freedom compared to the N1-C1' bond in uridine. This flexibility allows for better base-stacking interactions within an RNA duplex, contributing to increased stability.[2][5]
-
Sugar Pucker : Like pseudouridine, this compound is expected to favor a C3'-endo sugar pucker, which is characteristic of A-form RNA helices. This preference helps to pre-organize the RNA backbone for duplex formation.
-
N1-Substitution Effects : The N1 position of pseudouridine possesses a hydrogen bond donor (N1-H) that can form additional interactions, sometimes with the phosphate (B84403) backbone or water molecules, further stabilizing RNA structures.[1][7] Alkylation at the N1 position, as in N1-methylpseudouridine and this compound, removes this hydrogen bond donor.[6] The isobutyl group, being larger than a methyl group, may introduce steric hindrance that could locally influence the major groove of an RNA duplex and modulate interactions with RNA-binding proteins.
Influence on RNA Duplex Thermal Stability
The incorporation of modified nucleosides can significantly alter the thermal stability of RNA duplexes, typically measured by the melting temperature (Tₘ).
Pseudouridine is known to stabilize RNA duplexes, increasing the Tₘ compared to uridine-containing counterparts. This stabilization is attributed to improved base stacking and the additional hydrogen bonding capacity of the N1-H.[3][8] N1-methylpseudouridine also enhances duplex stability, often to a greater extent than pseudouridine, due to stronger stacking interactions despite the loss of the N1-H donor.[5]
The effect of this compound on Tₘ is expected to be stabilizing, likely comparable to or slightly different from m1Ψ, depending on the sequence context. The larger hydrophobic isobutyl group could potentially lead to more favorable stacking interactions.
| Modification | Sequence Context | ΔTₘ (°C) vs. Uridine | Reference(s) |
| Pseudouridine (Ψ) | Varies | +1.5 to +4.0 | [8] |
| N1-methyl-Ψ (m1Ψ) | Varies | Generally stabilizing | [5][8] |
Inferred Biological Activity and Signaling
The primary therapeutic advantage of N1-alkylated pseudouridine analogs in mRNA is their ability to evade innate immune recognition and enhance translation.
-
Reduced Immunogenicity : Toll-like receptors (TLRs), such as TLR7 and TLR8, can recognize unmodified single-stranded RNA, triggering an inflammatory response that can lead to translational shutdown. The presence of modifications like N1-methylpseudouridine prevents this recognition, thus mitigating the immune response.[9] this compound is predicted to share this crucial property.
-
Enhanced Translation : By preventing the activation of immune pathways like the protein kinase R (PKR) pathway, which phosphorylates the eukaryotic translation initiation factor 2 alpha (eIF2α), N1-substituted pseudouridine-modified mRNA leads to more robust and sustained protein production.[9]
Experimental Protocols for Biophysical Characterization
A systematic approach is required to determine the precise .
General Workflow
The characterization process involves synthesis, incorporation into RNA, and subsequent biophysical analysis.
Protocol: NMR Spectroscopy for Structural Analysis
NMR is a powerful tool to determine the high-resolution structure and dynamics of modified RNA.[10]
Objective: To confirm the structure of this compound within an RNA duplex and assess its impact on local conformation.
Materials:
-
Purified RNA oligonucleotide containing this compound (and an unmodified control).
-
NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 6.8).
-
99.9% D₂O.
-
NMR spectrometer (600 MHz or higher) with a cryoprobe.
Methodology:
-
Sample Preparation: Dissolve the lyophilized RNA sample in NMR buffer to a final concentration of 0.5-1.0 mM. For observing exchangeable imino protons, the sample is prepared in 90% H₂O/10% D₂O. For non-exchangeable protons, the sample is lyophilized and redissolved in 99.9% D₂O.
-
1D ¹H NMR: Acquire a 1D ¹H spectrum to assess sample purity and folding. The imino proton region (10-15 ppm) provides a fingerprint of the duplex formation.
-
2D TOCSY (Total Correlation Spectroscopy): Acquire a 2D TOCSY spectrum in D₂O to assign sugar and base protons by correlating spins within the same ribose ring or base.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a 2D NOESY spectrum (mixing times of 150-300 ms) in D₂O to identify through-space proximities between protons. This is crucial for sequential assignment and determining the overall helical structure.
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): For isotopically labeled samples, this experiment correlates directly bonded protons and carbons, aiding in resonance assignment and probing the local electronic environment.[11]
-
Data Analysis: Process and analyze the spectra to assign resonances, identify characteristic NOE patterns (e.g., H1'-H6/H8), and compare the chemical shifts and conformational features of the modified duplex to the unmodified control.
Protocol: Thermal Denaturation by UV-Vis Spectrophotometry
This method measures the Tₘ of the RNA duplex, providing a direct measure of its thermal stability.
Objective: To quantify the change in thermal stability (ΔTₘ) upon incorporation of this compound.
Materials:
-
Purified RNA oligonucleotides (modified and control), annealed to their complementary strands.
-
Degassed melting buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).
-
UV-Vis spectrophotometer equipped with a temperature controller.
Methodology:
-
Sample Preparation: Prepare samples of the modified and unmodified RNA duplexes at a concentration of 2-5 µM in the melting buffer.
-
Annealing: Heat the samples to 95°C for 5 minutes and then cool slowly to room temperature to ensure proper duplex formation.
-
Data Acquisition: Place the samples in the spectrophotometer. Monitor the absorbance at 260 nm while increasing the temperature from 20°C to 95°C at a controlled rate (e.g., 0.5°C/minute).
-
Data Analysis: Plot absorbance versus temperature to generate a melting curve. The Tₘ is the temperature at which 50% of the duplex has dissociated, determined by finding the maximum of the first derivative of the melting curve. The ΔTₘ is calculated as Tₘ(modified) - Tₘ(unmodified).
Conclusion
While direct experimental data for this compound remains scarce in the public domain, a robust profile of its biophysical properties can be inferred from the extensive knowledge of pseudouridine and N1-methylpseudouridine. It is anticipated to be a structure-stabilizing modification that enhances RNA duplex stability through favorable base-stacking interactions. Biologically, its key predicted feature is the ability to confer immune-evasive properties to mRNA, thereby enhancing translational efficiency. The experimental protocols detailed in this guide provide a clear framework for the validation of these properties, which is essential for its potential application in the development of next-generation RNA therapeutics and vaccines.
References
- 1. Structural and dynamic effects of pseudouridine modifications on noncanonical interactions in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sensitive and quantitative probing of pseudouridine modification in mRNA and long noncoding RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. N1-Methylpseudouridine - Wikipedia [en.wikipedia.org]
- 5. Pseudouridine and N1-methylpseudouridine as potent nucleotide analogues for RNA therapy and vaccine development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Critical Contribution of Pseudouridine to mRNA COVID-19 Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Properties of pseudouridine N1 imino protons located in the major groove of an A-form RNA duplex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N1-Methylpseudouridine and pseudouridine modifications modulate mRNA decoding during translation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. trilinkbiotech.com [trilinkbiotech.com]
- 10. NMR Characterization of RNA Small Molecule Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol to perform fragment screening using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
The Role of N1-Methylpseudouridine in Messenger RNA: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
The incorporation of modified nucleosides into messenger RNA (mRNA) has revolutionized the field of mRNA-based therapeutics and vaccines. Among these, N1-methylpseudouridine (m1Ψ) has emerged as a critical component, significantly enhancing the efficacy of these novel treatments. This technical guide provides an in-depth exploration of the core mechanism of action of m1Ψ in mRNA, focusing on its impact on translation, immune evasion, and the experimental methodologies used to elucidate these effects.
Core Mechanism of Action: A Dual Strategy for Enhanced Protein Expression
The enhanced protein expression from m1Ψ-modified mRNA stems from a two-pronged mechanism: the evasion of the innate immune system and the direct modulation of the translation process. These synergistic effects lead to higher yields of the desired protein product.
Evasion of the Innate Immune Response
Unmodified single-stranded RNA can be recognized by the innate immune system as a potential viral threat, leading to the activation of pathways that suppress protein synthesis. m1Ψ modification allows the mRNA to circumvent this surveillance.
One of the primary pathways inhibited by m1Ψ is the activation of RNA-dependent protein kinase (PKR).[1] In its latent form, PKR is activated by binding to double-stranded RNA (dsRNA), which can be present as a byproduct of in vitro transcription.[2][3] Upon activation, PKR autophosphorylates and subsequently phosphorylates the alpha subunit of eukaryotic translation initiation factor 2 (eIF2α).[1] Phosphorylated eIF2α sequesters eIF2B, a guanine (B1146940) nucleotide exchange factor, which is essential for recycling eIF2 to its active GTP-bound state. This leads to a global shutdown of cap-dependent translation initiation.[1]
By incorporating m1Ψ in place of uridine, the mRNA is less likely to activate PKR, thus preventing the phosphorylation of eIF2α and the subsequent inhibition of translation.[1][4][5] This reduction in immune activation is a key factor in the increased protein expression observed with m1Ψ-modified mRNA.[6][7]
Direct Modulation of the Translation Process
Beyond its role in immune evasion, m1Ψ directly influences the mechanics of translation. Studies have shown that mRNAs containing m1Ψ exhibit increased ribosome density.[4][5] This suggests that m1Ψ may enhance the rate of translation initiation or ribosome loading onto the mRNA.
Furthermore, m1Ψ has been observed to affect the dynamics of translation elongation. Some reports indicate that m1Ψ can lead to ribosome pausing at certain sites.[5] While extensive pausing can be detrimental, a moderate increase may facilitate proper protein folding. The overall effect is a more efficient translation process, contributing to the higher protein output from m1Ψ-modified transcripts.
Quantitative Data on the Effects of N1-Methylpseudouridine
The impact of m1Ψ on translation has been quantified in various studies. The following tables summarize key findings on translation efficiency and fidelity.
Table 1: Effect of m1Ψ on Translation Efficiency
| Reporter Gene | Cell Type/System | Modification | Fold Increase in Protein Expression (compared to unmodified) | Reference |
| Luciferase | HEK293T cells | N1mΨ | >10-fold | [4] |
| Luciferase | Krebs cell-free extract | N1mΨ | ~8-fold | [4] |
| Luciferase | HeLa cell-free extract | N1mΨ | ~5-fold | [4] |
| Luciferase | Rabbit Reticulocyte Lysate | N1mΨ | ~7-fold | [4] |
Table 2: Effect of m1Ψ on Translational Fidelity
| RNA Polymerase | Modification | Combined Error Rate (errors/base) | Reference |
| T7 | Unmodified | 7.4 ± 0.7 × 10⁻⁵ | [8] |
| T7 | ψ (pseudouridine) | 1.3 ± 0.2 × 10⁻⁴ | [8] |
| T7 | m1Ψ | 7.4 ± 0.7 × 10⁻⁵ | [8] |
| SP6 | Unmodified | Not specified | [8] |
| SP6 | ψ (pseudouridine) | Higher than unmodified | [8] |
| SP6 | m1Ψ | Comparable to unmodified | [8] |
Note: The error rates reported are a combination of transcription and reverse transcription errors.
Studies have also shown that m1Ψ can subtly influence the misincorporation of certain amino acids in a codon- and context-dependent manner, though it does not appear to cause a significant global decrease in translational fidelity.[9][10]
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the mechanism of action of m1Ψ-modified mRNA.
In Vitro Transcription of m1Ψ-Modified mRNA
This protocol outlines the synthesis of m1Ψ-containing mRNA using T7 RNA polymerase.
Materials:
-
Linearized plasmid DNA template containing the gene of interest downstream of a T7 promoter
-
T7 RNA polymerase
-
ATP, GTP, CTP solutions
-
N1-Methylpseudouridine-5'-Triphosphate (m1ΨTP)
-
UTP solution (for unmodified control)
-
Transcription buffer (e.g., 40 mM Tris-HCl pH 7.9, 6 mM MgCl₂, 2 mM spermidine, 10 mM DTT)
-
RNase inhibitor
-
DNase I (RNase-free)
-
Purification kit (e.g., spin columns)
Procedure:
-
Assemble the transcription reaction at room temperature by combining the transcription buffer, NTPs (substituting UTP with m1ΨTP for modified mRNA), linearized DNA template, and RNase inhibitor.
-
Initiate the reaction by adding T7 RNA polymerase.
-
Incubate the reaction at 37°C for 2-4 hours.
-
To remove the DNA template, add DNase I and incubate at 37°C for 15-30 minutes.
-
Purify the mRNA using a suitable purification kit according to the manufacturer's instructions.
-
Assess the concentration, purity, and integrity of the synthesized mRNA using spectrophotometry (A260/A280 ratio) and gel electrophoresis.
In Vitro Translation Assay
This assay measures the amount of protein produced from a given mRNA template in a cell-free system.
Materials:
-
In vitro translation system (e.g., rabbit reticulocyte lysate, HeLa cell extract)
-
Unmodified and m1Ψ-modified mRNA templates
-
Amino acid mixture (containing a labeled amino acid, e.g., ³⁵S-methionine)
-
Reaction buffer
-
Nuclease-treated water
Procedure:
-
Thaw the cell-free extract on ice.
-
In a microcentrifuge tube, combine the cell-free extract, reaction buffer, amino acid mixture, and the mRNA template.
-
Incubate the reaction at the recommended temperature (e.g., 30°C or 37°C) for a specified time (e.g., 60-90 minutes).
-
Stop the reaction by placing the tubes on ice or by adding a stop solution.
-
Analyze the protein product. For radiolabeled proteins, this can be done by SDS-PAGE followed by autoradiography. For reporter proteins like luciferase, activity can be measured using a luminometer.
Western Blot for Phosphorylated eIF2α
This protocol is used to detect the levels of phosphorylated eIF2α in cells transfected with modified or unmodified mRNA.
Materials:
-
Cultured cells (e.g., HEK293T)
-
Unmodified and m1Ψ-modified mRNA
-
Transfection reagent
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-eIF2α (Ser51) and anti-total-eIF2α
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Transfect cells with unmodified or m1Ψ-modified mRNA.
-
After a desired incubation period, wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation and determine the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-eIF2α overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total eIF2α for a loading control.
Toeprinting Assay
This assay is used to map the position of ribosomes on an mRNA molecule.
Materials:
-
In vitro translation system
-
mRNA of interest
-
A fluorescently or radioactively labeled DNA primer complementary to a sequence downstream of the region of interest
-
Reverse transcriptase
-
dNTPs
-
Sequencing gel or capillary electrophoresis equipment
Procedure:
-
Set up an in vitro translation reaction with the mRNA of interest to allow ribosome binding.
-
Add the labeled primer, which will anneal to the mRNA.
-
Initiate reverse transcription by adding reverse transcriptase and dNTPs.
-
The reverse transcriptase will synthesize a cDNA strand until it is blocked by a ribosome, creating a "toeprint".
-
Denature the reaction products and analyze them by gel electrophoresis alongside a sequencing ladder generated from the same mRNA template. The size of the toeprint fragment indicates the position of the leading edge of the ribosome.
Ribosome Profiling
Ribosome profiling (Ribo-seq) provides a genome-wide snapshot of translation by sequencing mRNA fragments protected by ribosomes.
Materials:
-
Cells or tissue of interest
-
Translation inhibitor (e.g., cycloheximide)
-
Lysis buffer
-
RNase I
-
Sucrose (B13894) gradient ultracentrifugation equipment
-
RNA purification kits
-
Library preparation kit for next-generation sequencing
Procedure:
-
Treat cells with a translation inhibitor to freeze ribosomes on the mRNA.
-
Lyse the cells and treat the lysate with RNase I to digest any mRNA not protected by ribosomes.
-
Isolate the ribosome-protected fragments (RPFs) by sucrose gradient ultracentrifugation.
-
Extract the RNA from the monosome fraction.
-
Prepare a sequencing library from the RPFs, which involves adapter ligation, reverse transcription, and PCR amplification.
-
Sequence the library using a next-generation sequencing platform.
-
Align the sequencing reads to a reference transcriptome to determine the ribosome density at each position.
Quantitative Mass Spectrometry for Fidelity Analysis
This method is used to identify and quantify amino acid misincorporations in the protein product.
Materials:
-
Protein product from in vitro or in-cell translation of modified and unmodified mRNA
-
Protease (e.g., trypsin)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Purify the protein of interest.
-
Digest the protein into smaller peptides using a specific protease.
-
Separate the peptides by liquid chromatography.
-
Analyze the peptides by tandem mass spectrometry to determine their amino acid sequence.
-
Compare the identified peptide sequences to the expected sequence to identify any amino acid substitutions.
-
Quantify the relative abundance of the misincorporated peptides compared to the correct peptides.
Conclusion
The incorporation of N1-methylpseudouridine into mRNA is a powerful strategy for enhancing protein expression. Its dual mechanism of action, which involves both the circumvention of the innate immune response and the direct enhancement of the translation process, makes it an invaluable tool for the development of mRNA-based therapeutics and vaccines. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the nuanced effects of m1Ψ and other nucleoside modifications on mRNA translation and function. A thorough understanding of these mechanisms is crucial for the continued advancement and optimization of this promising class of medicines.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Measurement of RNA-induced PKR Activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N1-methylpseudouridine mRNA modification enhances efficiency and specificity of gene overexpression by preventing Prkra-mediated global translation repression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. N1-methyl-pseudouridine in mRNA enhances translation through eIF2α-dependent and independent mechanisms by increasing ribosome density - PMC [pmc.ncbi.nlm.nih.gov]
- 6. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 7. Impact of eIF2α phosphorylation on the translational landscape of mouse embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N1-methyl-pseudouridine is incorporated with higher fidelity than pseudouridine in synthetic RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dlib.hust.edu.vn [dlib.hust.edu.vn]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Core Solubility and Stability of N1-(2-Methyl)propyl pseudouridine
For Researchers, Scientists, and Drug Development Professionals
Abstract: Modified nucleosides are foundational to the development of novel therapeutics, particularly in the realm of mRNA-based vaccines and therapies. N1-methylpseudouridine has been a key component in stabilizing mRNA constructs and enhancing their translational efficacy.[1][2][3][4][5] This whitepaper provides a detailed technical guide on the anticipated solubility and stability of a related novel modification, N1-(2-Methyl)propyl pseudouridine (B1679824). While specific experimental data for this compound is not yet publicly available, this guide extrapolates from the known characteristics of pseudouridine and its N1-alkylated derivatives to predict its physicochemical properties. Furthermore, it outlines comprehensive experimental protocols for the systematic evaluation of its solubility and stability, providing a framework for its investigation and application in drug development.
Introduction to N1-Alkyl-Pseudouridines
Pseudouridine (Ψ), an isomer of uridine, is the most abundant RNA modification and is known to enhance the stability of RNA structures.[1][6][7] The presence of an additional hydrogen bond donor at the N1 position and the C-C glycosidic bond contribute to its unique structure-stabilizing properties.[1][6][8] Modifications at the N1 position of pseudouridine have been shown to further modulate its characteristics. For instance, N1-methylpseudouridine (m1Ψ) not only maintains the stabilizing effects of pseudouridine but also further reduces the innate immune response to mRNA and increases translation efficiency, making it a critical component in mRNA vaccines.[1][3][4]
The introduction of an N1-(2-Methyl)propyl (isobutyl) group to the pseudouridine scaffold is a logical progression in the exploration of modified nucleosides. This modification is expected to significantly increase the lipophilicity of the nucleoside, which could have profound effects on its solubility, stability, and biological activity. This guide will explore these anticipated properties and provide the necessary methodologies to empirically determine them.
Predicted Physicochemical Properties
Based on the known properties of pseudouridine and its N1-methylated analog, we can predict the following for N1-(2-Methyl)propyl pseudouridine:
-
Increased Lipophilicity: The isobutyl group at the N1 position will increase the nonpolar surface area of the molecule, leading to higher lipophilicity compared to both pseudouridine and N1-methylpseudouridine. This could enhance membrane permeability, a desirable trait for drug candidates.
-
Altered Solubility: While pseudouridine is highly soluble in water, the increased lipophilicity of this compound will likely decrease its aqueous solubility.[6] Conversely, its solubility in organic solvents is expected to be enhanced.
-
Enhanced Stability: The N1-alkylation is anticipated to confer increased enzymatic and acid stability, similar to what is observed with other modified nucleosides.[9] The bulky isobutyl group may also provide steric hindrance, further protecting the glycosidic bond from enzymatic cleavage.
Quantitative Data Summary (Predictive)
The following tables are presented as templates for the systematic characterization of this compound. The experimental protocols to generate this data are detailed in the subsequent sections.
Table 1: Predicted Solubility Profile of this compound
| Solvent | Predicted Solubility | Experimentally Determined Solubility (mg/mL) | Experimentally Determined Solubility (mM) |
| Water | Low | Data to be determined | Data to be determined |
| Phosphate-Buffered Saline (PBS, pH 7.4) | Low | Data to be determined | Data to be determined |
| Dimethyl Sulfoxide (DMSO) | High | Data to be determined | Data to be determined |
| Ethanol | Moderate to High | Data to be determined | Data to be determined |
| Methanol | Moderate to High | Data to be determined | Data to be determined |
Table 2: Predicted Stability Profile of this compound under Forced Degradation Conditions
| Condition | Stressor | Predicted Outcome | % Degradation (to be determined) | Major Degradants (to be determined) |
| Hydrolytic | 0.1 M HCl, 60°C | Potential for some degradation, but likely more stable than uridine. | Data to be determined | Data to be determined |
| 0.1 M NaOH, 60°C | Potential for degradation. | Data to be determined | Data to be determined | |
| Neutral pH (Water), 80°C | Expected to be relatively stable. | Data to be determined | Data to be determined | |
| Oxidative | 3% H₂O₂, RT | Potential for oxidation. | Data to be determined | Data to be determined |
| Photolytic | UV/Vis light (ICH Q1B) | Potential for photodegradation. | Data to be determined | Data to be determined |
| Thermal | 80°C (Solid-state) | Expected to be relatively stable. | Data to be determined | Data to be determined |
Experimental Protocols
Solubility Determination
A standard shake-flask method can be employed to determine the solubility of this compound in various solvents.
Methodology:
-
Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent (e.g., water, PBS, DMSO, ethanol) in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation of Undissolved Solid: Centrifuge the samples to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent. Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: Calculate the solubility in mg/mL and mM.
Stability Assessment: Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[10][11][12][13][14]
Methodology:
-
Sample Preparation: Prepare solutions of this compound in the appropriate stress media (e.g., 0.1 M HCl, 0.1 M NaOH, water, 3% H₂O₂). For photostability, expose both solid and solution samples to light as per ICH Q1B guidelines. For thermal stability, store the solid compound at elevated temperatures.
-
Stress Conditions: Incubate the samples under the specified conditions for a defined period.
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Analysis: Analyze the samples using a stability-indicating HPLC method. This method should be able to separate the intact drug from its degradation products.
-
Quantification and Characterization: Quantify the amount of remaining intact drug and the formation of any degradation products. If significant degradation is observed, techniques like LC-MS/MS can be used to identify and characterize the degradants.
Visualization of Workflows and Pathways
Experimental Workflow for Solubility and Stability Testing
Caption: General Experimental Workflow.
Conceptual Signaling Pathway Impact
While the direct impact on signaling pathways is yet to be determined, the incorporation of modified nucleosides like this compound into mRNA can influence interactions with cellular machinery.
Caption: Conceptual Cellular Interaction.
Conclusion
This compound represents a promising novel modification for therapeutic applications. Based on the well-characterized properties of pseudouridine and N1-methylpseudouridine, it is anticipated to exhibit increased lipophilicity and stability, which could translate to improved bioavailability and efficacy. This technical guide provides a comprehensive framework for the systematic evaluation of its solubility and stability. The detailed experimental protocols outlined herein will enable researchers to generate the necessary data to fully characterize this compound and unlock its therapeutic potential. The provided visualizations offer a clear overview of the experimental workflow and the conceptual cellular interactions, aiding in the strategic planning of future research and development efforts.
References
- 1. Pseudouridine and N1-methylpseudouridine as potent nucleotide analogues for RNA therapy and vaccine development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N1‐methylpseudouridine modification level correlates with protein expression, immunogenicity, and stability of mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N1-Methylpseudouridine - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Pseudouridine and N 1-methylpseudouridine as potent nucleotide analogues for RNA therapy and vaccine development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pseudouridine - Wikipedia [en.wikipedia.org]
- 7. Quantification of Pseudouridine Levels in Cellular RNA Pools with a Modified HPLC-UV Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural and dynamic effects of pseudouridine modifications on noncanonical interactions in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. jyoungpharm.org [jyoungpharm.org]
- 11. forced degradation study: Topics by Science.gov [science.gov]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. acdlabs.com [acdlabs.com]
A Technical Guide to the Theoretical Modeling of N1-Alkyl Pseudouridine in RNA Duplexes
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of modified nucleosides into messenger RNA (mRNA) has revolutionized the landscape of therapeutics and vaccine development, with N1-methylpseudouridine (m1Ψ) being a cornerstone of this advancement.[1] Its use in the highly effective COVID-19 mRNA vaccines underscores the critical need to understand its impact on RNA structure, stability, and function.[2][3] This technical guide provides an in-depth overview of the theoretical and computational methodologies used to model N1-alkyl pseudouridine (B1679824) within RNA duplexes, complemented by the experimental protocols required for model validation. We aim to equip researchers, scientists, and drug development professionals with the foundational knowledge to leverage these techniques in the rational design of RNA-based technologies.
Introduction: The Significance of N1-Alkyl Pseudouridine
Pseudouridine (Ψ), an isomer of uridine, is the most abundant post-transcriptional modification found in RNA.[3] It is characterized by a C-C glycosidic bond between the C5 of the uracil (B121893) base and the C1' of the ribose sugar, in contrast to the N-C bond in uridine.[1] This unique linkage grants Ψ an additional hydrogen bond donor at the N1 position. Its N1-methyl derivative, N1-methylpseudouridine (m1Ψ), while lacking this extra H-bond donor, has been shown to confer significant advantages when incorporated into therapeutic mRNAs, including enhanced transcript stability, increased translation efficiency, and reduced immunogenicity.[3]
Theoretical modeling plays a pivotal role in elucidating the nuanced structural and thermodynamic consequences of these modifications. Computational approaches, such as molecular dynamics (MD) simulations and quantum mechanics (QM) calculations, provide a molecular-level understanding that is often difficult to capture through experimental means alone. These models help to explain the context-dependent stabilization of RNA duplexes observed upon m1Ψ incorporation and guide the design of novel RNA sequences with desired properties.[2]
Theoretical Modeling Workflow
The theoretical investigation of N1-alkyl pseudouridine in RNA duplexes typically follows a multi-step computational workflow. This process begins with the generation of a structural model, followed by extensive conformational sampling using molecular dynamics, and is often refined with high-level quantum mechanical calculations to determine energetic properties.
Caption: A generalized workflow for the theoretical modeling of modified RNA duplexes.
Quantitative Data: Thermodynamic Stability
A key outcome of theoretical modeling, validated by experimental data, is the quantification of the thermodynamic stability of RNA duplexes containing N1-alkyl pseudouridine. The nearest-neighbor (NN) model is commonly used, where the overall stability of a duplex is predicted from the sum of thermodynamic parameters for adjacent base pairs (dinucleotide steps).
Nearest-Neighbor Free Energy Parameters (ΔG°37)
The following tables summarize predicted nearest-neighbor free energy parameters (in kcal/mol at 37°C) for m1Ψ-A pairs in comparison to U-A and Ψ-A pairs, derived from computational studies.[4][5] Lower (more negative) values indicate greater stability.
Table 1: Predicted Nearest-Neighbor Free Energies (ΔG°37 in kcal/mol) for Y-A Pairs (Y = U, Ψ, m1Ψ)
| 5'-XY-3'/3'-X'A-5' | U-A (Y=U) | Ψ-A (Y=Ψ) | m1Ψ-A (Y=m1Ψ) |
| G U / C A | -2.24 | -2.50 | -2.85 |
| C U / G A | -2.11 | -2.35 | -2.71 |
| A U / U A | -1.33 | -1.58 | -1.90 |
| U U / A A | -0.93 | -1.25 | -1.55 |
| Data sourced from computational studies using a Linear Interaction Energy (LIE) approach with MD simulations. Values in parentheses in the source have been omitted for clarity.[4] |
Table 2: Predicted Nearest-Neighbor Free Energies (ΔG°37 in kcal/mol) for Mismatched Pairs
| 5'-GYC-3'/3'-CGG-5' | U Mismatch (Y=U) | Ψ Mismatch (Y=Ψ) | m1Ψ Mismatch (Y=m1Ψ) |
| Y-G Mismatch | -1.39 | -1.55 | -1.82 |
| Y-U Mismatch | -0.63 | -0.85 | -1.10 |
| Y-C Mismatch | -0.83 | -0.99 | -1.25 |
| Data represents predicted values for internal mismatches within a specific sequence context.[4] |
These data consistently show that nearest-neighbor pairs containing m1Ψ are significantly more stable than those with either U or Ψ.[2][4] This increased stability is attributed to enhanced base stacking interactions, presumably arising from the increased molecular polarizability due to the methyl group.[2]
Experimental Protocols for Model Validation
Rigorous experimental validation is essential to ensure the accuracy and predictive power of theoretical models. The following sections detail the core experimental methodologies employed.
Synthesis of N1-Alkyl Pseudouridine-Modified RNA
The generation of RNA duplexes containing m1Ψ for experimental analysis is typically achieved through in vitro transcription (IVT).
Caption: Workflow for the synthesis of m1Ψ-modified mRNA via in vitro transcription.[6]
Methodology:
-
Template Generation: A double-stranded DNA (dsDNA) template is generated, typically by PCR. This template contains the T7 RNA polymerase promoter sequence upstream of the desired RNA sequence.[7]
-
In Vitro Transcription Reaction: The IVT reaction is assembled using a commercially available kit (e.g., MegaScript T7 Kit).[7] The reaction mixture includes the dsDNA template, T7 RNA polymerase, RNase inhibitors, and a buffered solution of nucleotide triphosphates (NTPs).
-
Modified Nucleotide Incorporation: For the synthesis of m1Ψ-containing RNA, standard Uridine-5'-triphosphate (UTP) is completely replaced with N1-methylpseudouridine-5'-triphosphate (m1Ψ-TP).[7]
-
Incubation: The reaction is incubated at 37°C for a period ranging from 30 minutes to several hours.[8]
-
Purification: Following transcription, the DNA template is removed by DNase treatment. The synthesized RNA is then purified, typically using column-based methods or gel electrophoresis, to remove unincorporated NTPs, enzymes, and salts.
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior, conformational preferences, and hydration patterns of RNA duplexes.
Methodology:
-
System Preparation:
-
An initial A-form RNA duplex structure is generated.
-
The AMBER molecular dynamics package is commonly used, employing RNA-specific force fields like OL3.[9] Parameters for the modified m1Ψ residue must be available or generated.
-
The RNA is placed in a periodic box of explicit water molecules (e.g., TIP3P model).[9]
-
Counter-ions (e.g., Na⁺ or K⁺) are added to neutralize the system and to simulate a specific salt concentration (e.g., 0.15 M NaCl).[10]
-
-
Energy Minimization: The initial system is energy-minimized to relieve any steric clashes or unfavorable geometries.
-
Equilibration: The system is gradually heated to the target temperature (e.g., 298 K or 310 K) and equilibrated under constant pressure and temperature (NPT ensemble) to achieve the correct density.[10]
-
Production Run: Long-timescale simulations (nanoseconds to microseconds) are performed under the NVT (constant volume and temperature) or NPT ensemble to sample the conformational space of the duplex.[10]
-
Trajectory Analysis: The resulting trajectory is analyzed to calculate structural parameters (RMSD, base pair parameters, sugar pucker), study hydration patterns around the modification, and provide geometries for subsequent QM calculations.[11]
Quantum Mechanics (QM) Calculations
QM calculations are employed to obtain highly accurate energies for non-covalent interactions, such as base stacking and hydrogen bonding, which are critical for understanding duplex stability.
Methodology:
-
Geometry Extraction: Representative geometries of nearest-neighbor steps (dimer duplexes) are extracted from the MD simulation trajectories.[12]
-
Model System Preparation: The sugar-phosphate backbone is typically removed, and the bases are capped with hydrogen atoms to create a computationally tractable model system.[12]
-
Energy Calculation: High-level ab initio methods are used to calculate the interaction energies.
-
Stacking Energy: The energy of interaction between adjacent base pairs is calculated.
-
Hydrogen Bonding Energy: The energy of interaction between bases within a pair is calculated.
-
-
Energy Decomposition Analysis: Methods like Symmetry-Adapted Perturbation Theory (SAPT) or Absolutely Localized Molecular Orbitals (ALMO) can be used to decompose the total interaction energy into physically meaningful components such as electrostatics, exchange-repulsion, dispersion, and induction.[13] This helps to elucidate the nature of the stabilizing forces.
Thermal Denaturation Studies
Thermal denaturation experiments, or "melting studies," are the primary experimental method for determining the thermodynamic stability (Tm, ΔG°, ΔH°, ΔS°) of nucleic acid duplexes.
Methodology:
-
Sample Preparation: The synthesized, purified RNA single strands are mixed in equimolar amounts in a buffered solution (e.g., 40 mM Tris-HCl, 100 mM KCl, 10 mM MgCl₂).[14] RNA concentrations are typically around 1.0 µM.[14]
-
Annealing: The sample is first denatured by heating to a high temperature (e.g., 70-95°C) and then slowly cooled to room temperature to ensure proper duplex formation.[14][15]
-
Melting Curve Acquisition: The absorbance of the sample at 260 nm is monitored as the temperature is slowly increased (e.g., 1.0°C/min).[14] As the duplex denatures into single strands, the absorbance increases (hyperchromic effect).
-
Data Analysis:
-
The melting temperature (Tm) is determined as the temperature at which 50% of the duplex is denatured, typically found from the maximum of the first derivative of the melting curve.[14]
-
By performing melts at various RNA concentrations, a van't Hoff plot can be generated to extract the thermodynamic parameters (ΔH° and ΔS°), from which the free energy (ΔG°37) can be calculated.
-
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the high-resolution three-dimensional structure of RNA duplexes in solution, providing direct experimental validation of computational models.
Methodology:
-
Sample Preparation: A concentrated (~1 mM) and highly pure sample of the m1Ψ-modified RNA duplex is prepared in an appropriate buffer, often in D₂O to observe non-exchangeable protons or in 90% H₂O/10% D₂O to observe exchangeable imino protons.
-
Data Acquisition: A suite of 1D and 2D NMR experiments are performed.
-
1D ¹H NMR: Provides a general fingerprint of the sample and allows for the observation of imino protons involved in Watson-Crick base pairing.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): This is the key experiment for structure determination. It identifies protons that are close in space (< ~5 Å), allowing for the determination of sequential connectivities and inter-proton distance restraints. A 2D-¹H,¹H-NOESY can reveal a specific NOE between the N1-methyl group and the H6 proton of the pyrimidine (B1678525) ring, confirming the identity and location of m1Ψ.[16]
-
2D TOCSY/COSY (Total/Correlated Spectroscopy): Used to identify protons that are scalar-coupled within the same ribose sugar spin system.
-
-
Structure Calculation: The distance and dihedral angle restraints derived from the NMR data are used as input for structure calculation programs (e.g., XPLOR-NIH, CYANA) to generate an ensemble of 3D structures consistent with the experimental data.
Conclusion
The theoretical modeling of N1-alkyl pseudouridine in RNA duplexes, underpinned by robust experimental validation, is a critical component of modern RNA-based drug development. The computational workflows and experimental protocols detailed in this guide provide a framework for investigating the structural and thermodynamic impact of this vital modification. By combining molecular dynamics, quantum mechanics, and empirical data from techniques like thermal denaturation and NMR, researchers can gain a comprehensive understanding of how m1Ψ enhances RNA stability. This knowledge is paramount for the continued optimization of mRNA vaccines and therapeutics, enabling the rational design of next-generation RNA molecules with improved safety and efficacy profiles.
References
- 1. Pseudouridine and N1-methylpseudouridine as potent nucleotide analogues for RNA therapy and vaccine development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 4. chemrxiv.org [chemrxiv.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Modified mRNA synthesis beyond the classics - News Blog - Jena Bioscience [jenabioscience.com]
- 9. Protocols for Molecular Dynamics Simulations of RNA Nanostructures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Dynamics Study of the Hybridization between RNA and Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. academic.oup.com [academic.oup.com]
- 13. Quantum Mechanics Characterization of Non-Covalent Interaction in Nucleotide Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Upstream Flanking Sequence Assists Folding of an RNA Thermometer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Enzymatic Recognition of N1-(2-Methyl)propyl Pseudouridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of RNA therapeutics and vaccines has been revolutionized by the use of modified nucleosides to enhance stability and reduce immunogenicity. Among these, N1-methylpseudouridine (m1Ψ) has become a cornerstone modification in approved mRNA vaccines. Building on this success, researchers are exploring a wider range of chemical modifications to further optimize mRNA performance. This technical guide focuses on the enzymatic recognition of a novel analog, N1-(2-Methyl)propyl pseudouridine (B1679824), also known as N1-isobutyl-pseudouridine.
While naturally occurring enzymes that synthesize this specific modification have not been identified, its incorporation into RNA during in vitro transcription and the subsequent interaction of the modified RNA with other cellular enzymes are of critical importance for its potential therapeutic applications. This document provides a comprehensive overview of the current understanding, relevant experimental protocols, and the logical framework for studying the enzymatic interactions of RNA containing N1-(2-Methyl)propyl pseudouridine.
Enzymatic Synthesis and Recognition
The synthesis of RNA containing this compound is primarily achieved through in vitro transcription, a process where an RNA polymerase enzymatically synthesizes RNA from a DNA template. The recognition event, in this case, is the acceptance of the modified nucleotide triphosphate by the RNA polymerase.
Incorporation by RNA Polymerase
Bacteriophage RNA polymerases, such as T7 and SP6, are widely used for the in vitro synthesis of RNA. These enzymes are known to be permissive to the incorporation of various modified nucleotide triphosphates.[1] Research by commercial suppliers has demonstrated that T7 RNA polymerase can incorporate N1-alkyl-pseudouridine triphosphates with substituents larger than a methyl group, such as ethyl, propyl, and isopropyl groups, into mRNA transcripts.[2][3] This suggests that T7 RNA polymerase recognizes the triphosphate and ribose moieties of this compound 5'-triphosphate, and that the N1-isobutyl group does not create sufficient steric hindrance to completely block its incorporation into the growing RNA chain. The yield of the resulting mRNA can, however, be influenced by the size of the N1-substituent.[2]
Post-Transcriptional Modification: A Case of Steric Hindrance
In nature, N1-methylpseudouridine is synthesized in a two-step process: first, a pseudouridine synthase (PUS) isomerizes uridine (B1682114) to pseudouridine (Ψ), and then a dedicated N1-specific pseudouridine methyltransferase, such as Nep1 in eukaryotes and the TrmY1 family in archaea (e.g., Mja_1640), transfers a methyl group from S-adenosylmethionine (SAM) to the N1 position of the pseudouridine base.[4]
The active sites of these methyltransferases are tailored to accommodate a pseudouridine nucleotide and the methyl donor SAM. It is highly probable that the bulky 2-methylpropyl (isobutyl) group of this compound would sterically clash with the active site of these enzymes, preventing any post-transcriptional enzymatic recognition and modification.
Caption: Steric hindrance of the N1-isobutyl group likely prevents binding to N1-methyltransferases.
Quantitative Data
| N1-Substituted Pseudouridine | Relative Transcription Yield (vs. WT) | Relative Protein Expression in THP-1 cells (vs. m1Ψ) | Relative Cell Viability (MTT Assay) |
| N1-methyl (m1Ψ) | High | 100% (Reference) | High |
| N1-ethyl (Et1Ψ) | High | Similar to m1Ψ | High |
| N1-propyl (Pr1Ψ) | Moderate | Similar to m1Ψ | High |
| N1-isopropyl (iPr1Ψ) | Moderate | Lower than m1Ψ | High |
| N1-(2-Methyl)propyl | Not Reported | Not Reported | Not Reported |
| Data is qualitatively summarized from a poster by TriLink BioTechnologies.[2][3] "High", "Moderate", and "Low" are relative terms based on the graphical data presented in the source. |
Experimental Protocols
In Vitro Synthesis of RNA containing this compound
This protocol is for the synthesis of mRNA where all uridine residues are replaced by this compound using T7 RNA polymerase.
-
Template Preparation: A linearized plasmid DNA or a PCR product containing a T7 promoter upstream of the desired sequence should be used as the template.
-
Transcription Reaction Setup:
-
Assemble the following components at room temperature in the order listed:
-
Nuclease-free water
-
10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 7.9, 60 mM MgCl2, 20 mM spermidine, 100 mM DTT)
-
ATP, GTP, CTP solutions (100 mM each)
-
N1-(2-Methyl)propyl pseudouridine-5'-triphosphate (B1141104) solution (100 mM)
-
Linearized DNA template (0.5-1.0 µg)
-
RNase Inhibitor (e.g., 40 units)
-
T7 RNA Polymerase (e.g., 50 units)
-
-
The final concentration of each NTP should be optimized, typically in the range of 2-7.5 mM.
-
-
Incubation: Mix gently and incubate at 37°C for 2-4 hours.
-
DNase Treatment: Add DNase I (RNase-free) to the reaction mixture and incubate at 37°C for 15-30 minutes to remove the DNA template.
-
Purification: Purify the synthesized RNA using a suitable method such as lithium chloride precipitation, spin column chromatography, or HPLC.
-
Quality Control: Analyze the integrity and purity of the RNA by denaturing agarose (B213101) gel electrophoresis or capillary electrophoresis (e.g., Agilent Bioanalyzer).
Quantitative Analysis by Mass Spectrometry
This protocol outlines the quantification of this compound incorporation in a synthesized RNA sample.
-
RNA Digestion:
-
Digest the purified RNA sample to single nucleosides using a mixture of nucleases (e.g., Nuclease P1) and a phosphatase (e.g., bacterial alkaline phosphatase).
-
Incubate at 37°C for 1-2 hours.
-
-
Sample Preparation:
-
Centrifuge the digested sample to pellet the enzymes.
-
Transfer the supernatant to a new tube and dry it using a vacuum centrifuge.
-
Resuspend the dried nucleosides in a solvent suitable for mass spectrometry (e.g., LC-MS grade water with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
Inject the sample into a liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).
-
Separate the nucleosides using a reverse-phase column (e.g., C18).
-
Quantify the amount of this compound relative to the other nucleosides by monitoring specific mass transitions in selected reaction monitoring (SRM) mode.[5][6]
-
Signaling Pathways and Cellular Processing
A key advantage of using modified nucleosides like pseudouridine and its derivatives in mRNA is their ability to evade recognition by the innate immune system.[7] Toll-like receptors (TLRs) such as TLR7 and TLR8 recognize single-stranded RNA, particularly uridine-rich sequences, leading to an inflammatory response and reduced protein translation.[8] Modifications at the N1 position of pseudouridine can interfere with the binding of RNA to these receptors. It is hypothesized that the bulky N1-isobutyl group would further enhance this immune-evasive property.
Caption: Modified mRNA can evade innate immune recognition by TLRs in the endosome.
Experimental Workflow
The following diagram outlines a comprehensive workflow for the characterization of RNA containing this compound.
Caption: A comprehensive workflow for the synthesis and functional characterization of modified mRNA.
Conclusion
The enzymatic recognition of this compound is a multifaceted topic. While dedicated biosynthetic enzymes in nature are unlikely due to steric constraints, the recognition and incorporation of its triphosphate form by RNA polymerases like T7 is feasible and opens the door for the production of novel modified RNAs. The bulky isobutyl group is predicted to be beneficial for evading innate immune recognition, a critical feature for mRNA-based therapeutics. The provided experimental protocols and workflows offer a robust framework for researchers to synthesize and characterize RNA containing this and other novel modifications, paving the way for the development of next-generation RNA medicines with enhanced efficacy and safety profiles. Further quantitative studies are needed to fully elucidate the impact of this modification on transcription efficiency, mRNA stability, and translational fidelity.
References
- 1. The incorporation of N1-methyl pseudouridine by T7 bacteriophage derived RNA polymerase was instrumental for COVID-19 mRNA vaccine production [biosyn.com]
- 2. trilinkbiotech.com [trilinkbiotech.com]
- 3. trilinkbiotech.com [trilinkbiotech.com]
- 4. Identification of the enzyme responsible for N1-methylation of pseudouridine 54 in archaeal tRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mass Spectrometry-Based Quantification of Pseudouridine in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative detection of pseudouridine in RNA by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N1-methyl-pseudouridine in mRNA enhances translation through eIF2α-dependent and independent mechanisms by increasing ribosome density - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N1‐methylpseudouridine modification level correlates with protein expression, immunogenicity, and stability of mRNA - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of N1-(2-Methyl)propyl Pseudouridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Pseudouridine (B1679824) (Ψ), an isomer of uridine, is the most abundant post-transcriptional modification in RNA. Its unique C-glycosidic bond offers greater conformational rigidity and an additional hydrogen bond donor at the N1 position. Alkylation at this N1 position, as seen in the therapeutic analog N1-methylpseudouridine (m1Ψ), has been shown to further enhance the properties of mRNA-based vaccines and therapeutics by increasing translation efficiency and reducing immunogenicity.
The N1-(2-Methyl)propyl (isobutyl) derivative represents a further modification of this scaffold. Its spectroscopic characterization is essential for confirming its synthesis and purity. This guide will focus on the three primary spectroscopic techniques for its analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).
Predicted Spectroscopic Data
The following data tables summarize the predicted chemical shifts for N1-(2-Methyl)propyl pseudouridine. These predictions are based on data from N1-methylpseudouridine, with shifts for the isobutyl group estimated from standard chemical shift tables and known substituent effects.
Predicted ¹H NMR Data
Solvent: DMSO-d₆
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Notes |
| H-6 | ~7.8 - 7.9 | s | - | Deshielded aromatic proton. |
| H-1' | ~5.7 - 5.8 | d | ~4-5 | Anomeric proton of the ribose. |
| H-5'a, H-5'b | ~3.5 - 3.7 | m | - | Diastereotopic protons on the ribose. |
| H-2' | ~4.0 - 4.2 | t | ~5 | Ribose proton. |
| H-3' | ~3.8 - 4.0 | t | ~5 | Ribose proton. |
| H-4' | ~3.9 - 4.1 | m | - | Ribose proton. |
| N1-CH₂ | ~3.6 - 3.8 | d | ~7 | Methylene protons of the isobutyl group, adjacent to N1. |
| N1-CH | ~2.0 - 2.2 | m | ~7 | Methine proton of the isobutyl group. |
| N1-C(CH₃)₂ | ~0.9 - 1.0 | d | ~7 | Diastereotopic methyl protons of the isobutyl group. |
| 2'-OH | ~5.1 - 5.3 | d | ~5 | Exchangeable proton. |
| 3'-OH | ~5.0 - 5.2 | d | ~5 | Exchangeable proton. |
| 5'-OH | ~4.8 - 5.0 | t | ~5 | Exchangeable proton. |
| N3-H | ~11.2 - 11.4 | s | - | Exchangeable imino proton. |
Predicted ¹³C NMR Data
Solvent: DMSO-d₆
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| C-4 | ~163 - 164 | Carbonyl carbon. |
| C-2 | ~151 - 152 | Uracil ring carbon. |
| C-6 | ~140 - 141 | Uracil ring carbon, attached to H-6. |
| C-5 | ~110 - 112 | Uracil ring carbon, attached to C-1'. |
| C-1' | ~89 - 91 | Anomeric carbon of the ribose. |
| C-4' | ~84 - 86 | Ribose carbon. |
| C-2' | ~73 - 75 | Ribose carbon. |
| C-3' | ~69 - 71 | Ribose carbon. |
| C-5' | ~60 - 62 | Ribose carbon. |
| N1-CH₂ | ~55 - 58 | Methylene carbon of the isobutyl group. |
| N1-CH | ~28 - 30 | Methine carbon of the isobutyl group. |
| N1-C(CH₃)₂ | ~19 - 21 | Methyl carbons of the isobutyl group. |
Predicted Mass Spectrometry Data
Ionization Mode: Electrospray Ionization (ESI+)
| Ion | Predicted m/z | Notes |
| [M+H]⁺ | 301.16 | Molecular ion (C₁₃H₂₀N₂O₆). |
| [M+Na]⁺ | 323.14 | Sodium adduct. |
| [M-H₂O+H]⁺ | 283.15 | Loss of water from the ribose moiety. |
| [M-C₅H₁₀O₄+H]⁺ | 167.10 | Cleavage of the glycosidic bond, leaving the protonated N1-isobutyluracil base. |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The use of DMSO-d₆ allows for the observation of exchangeable protons (OH, NH).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width covering -2 to 14 ppm.
-
Process the data with a line broadening of 0.3 Hz.
-
Reference the spectrum to the residual DMSO signal at 2.50 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled 1D carbon spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2 seconds, spectral width covering 0 to 180 ppm.
-
Process the data with a line broadening of 1-2 Hz.
-
Reference the spectrum to the DMSO-d₆ solvent peak at 39.52 ppm.
-
-
2D NMR (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks, particularly within the ribose and isobutyl moieties.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations, which is crucial for assigning quaternary carbons and confirming the attachment of the isobutyl group to the N1 position.
-
Mass Spectrometry (MS)
Objective: To confirm the molecular weight and study the fragmentation pattern of the molecule.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound (1-10 µM) in a suitable solvent system, such as 50:50 acetonitrile (B52724):water with 0.1% formic acid for positive ion mode.
-
Instrumentation: Employ a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled to a liquid chromatography system (LC-MS).
-
LC-MS Analysis:
-
Inject the sample onto a C18 reverse-phase column.
-
Elute with a gradient of water and acetonitrile (both containing 0.1% formic acid).
-
This separates the analyte from potential impurities before it enters the mass spectrometer.
-
-
MS Data Acquisition:
-
Acquire full scan mass spectra in positive ion mode (ESI+) over a mass range of m/z 100-1000.
-
The high-resolution data will provide accurate mass measurements, allowing for the determination of the elemental composition.
-
-
Tandem MS (MS/MS) Analysis:
-
Select the [M+H]⁺ ion (m/z 301.16) for collision-induced dissociation (CID).
-
Vary the collision energy to generate a fragmentation spectrum.
-
Key expected fragments include the loss of the ribose sugar (resulting in the protonated base) and neutral losses like water. This fragmentation pattern confirms the identity of the base and sugar components.
-
Visualizations
Structural Relationships
The following diagram illustrates the structural evolution from the parent nucleoside, pseudouridine, to its N1-alkylated derivatives, including the target molecule.
Caption: Structural relationship of N1-alkylated pseudouridines.
Experimental Workflow
This diagram outlines the logical flow for the complete spectroscopic characterization of this compound.
Caption: Workflow for spectroscopic analysis.
Conclusion
The spectroscopic analysis of novel modified nucleosides like this compound is a critical step in drug development. While direct experimental data is not yet widely published, a combination of predictive methods based on well-understood analogs and fundamental spectroscopic principles provides a robust framework for its characterization. The protocols and predicted data herein serve as a comprehensive guide for researchers to confirm the structure, purity, and identity of this promising therapeutic building block. The application of 1D and 2D NMR in conjunction with high-resolution tandem mass spectrometry will enable unambiguous structural confirmation, ensuring the quality and consistency required for therapeutic applications.
The Untapped Potential of N1-isobutyl-pseudouridine in mRNA Therapeutics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, specific experimental data for N1-isobutyl-pseudouridine is not publicly available. This technical guide extrapolates the potential biological roles and characteristics of N1-isobutyl-pseudouridine based on comprehensive studies of structurally similar N1-alkyl-pseudouridine analogues, particularly N1-propyl-pseudouridine and N1-isopropyl-pseudouridine. All data and protocols presented herein are derived from research on these related compounds and should be considered as a predictive framework for N1-isobutyl-pseudouridine, pending direct experimental validation.
Introduction
The advent of messenger RNA (mRNA) therapeutics and vaccines has catalyzed a surge in the exploration of modified nucleosides to enhance mRNA stability, translational efficiency, and to mitigate innate immune responses.[1] Pseudouridine (B1679824) (Ψ), a naturally occurring isomer of uridine, was a foundational modification in this field, demonstrating significant improvements over unmodified mRNA.[1] Further research has revealed that substitutions at the N1 position of pseudouridine can offer even greater advantages. This guide focuses on the prospective biological roles of N1-isobutyl-pseudouridine, a novel modification within the N1-alkyl-pseudouridine class. By examining data from its closest structural analogues, we aim to provide a predictive overview of its potential utility in therapeutic applications.
Inferred Biological Roles of N1-isobutyl-pseudouridine
The biological impact of incorporating N1-isobutyl-pseudouridine into mRNA is anticipated to be multifaceted, primarily affecting the interaction of the mRNA molecule with the host cell's innate immune system and translational machinery.
Modulation of the Innate Immune Response
A primary obstacle for in vivo application of exogenous mRNA is its potential to trigger an innate immune response, leading to inflammation and translational shutdown.[1] This response is mediated by pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs) and Protein Kinase R (PKR).[1] The incorporation of pseudouridine and its N1-methyl derivative has been shown to effectively dampen this response.[1][2] N1-alkyl-pseudouridines, including the propyl and isopropyl variants, are also effective in this regard.[1] It is therefore highly probable that N1-isobutyl-pseudouridine would similarly enable mRNA to evade immune detection.
The proposed mechanism involves the steric hindrance provided by the N1-isobutyl group, which may interfere with the binding of PRRs to the mRNA. This evasion prevents the activation of downstream signaling cascades that lead to the phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α).[1] Phosphorylated eIF2α is a potent inhibitor of protein synthesis. By preventing this phosphorylation, N1-isobutyl-pseudouridine-modified mRNA is expected to support sustained protein translation.[1]
References
Methodological & Application
Application Note: Enhancing mRNA Therapeutics with N1-(2-Methyl)propyl Pseudouridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The therapeutic potential of messenger RNA (mRNA) has been significantly unlocked by the introduction of modified nucleosides that enhance stability, increase translational efficiency, and reduce innate immunogenicity. N1-methylpseudouridine (m1Ψ) has become the benchmark modification for approved mRNA vaccines and therapeutics.[1][2] Building on this success, researchers are exploring a variety of N1-substituted pseudouridine (B1679824) analogs to further fine-tune the properties of mRNA constructs. This document provides a detailed protocol for the incorporation of N1-(2-Methyl)propyl pseudouridine, a branched-chain alkyl analog, into mRNA transcripts via in vitro transcription (IVT).
This compound, an isomer of isobutyl-pseudouridine, offers a unique structural modification at the N1 position of the pseudouridine base. The rationale for exploring such analogs is that the size and electronic properties of the N1-substituent can influence the resulting mRNA's characteristics, including yield during synthesis, protein expression levels, and cellular toxicity.[1] While specific data for this compound is limited in publicly available literature, this protocol is based on established methods for incorporating similar N1-alkyl-pseudouridine derivatives, such as N1-propyl-pseudouridine (Pr1Ψ) and N1-isopropyl-pseudouridine (iPr1Ψ).[1]
Principle of the Method
The incorporation of this compound into an mRNA molecule is achieved during the in vitro transcription (IVT) process. This enzymatic reaction synthesizes RNA from a linear DNA template. By completely replacing the standard uridine (B1682114) triphosphate (UTP) in the nucleotide triphosphate (NTP) mix with N1-(2-Methyl)propyl pseudouridine-5'-triphosphate (B1141104), the T7 RNA polymerase will incorporate the modified base at every designated uridine position in the transcript. The resulting modified mRNA is then purified and analyzed for integrity and concentration before its use in downstream applications.
Data Presentation: Comparison of N1-Substituted Pseudouridine Analogs
The following table summarizes data from studies on various N1-substituted pseudouridine analogs, providing a comparative basis for the expected performance of mRNA modified with this compound. The data is derived from experiments using a Firefly Luciferase (FLuc) reporter mRNA transfected into the THP-1 human monocytic cell line, a model sensitive to innate immune activation.[1]
Table 1: In Vitro Transcription Yield and Luciferase Expression for Various N1-Substituted Pseudouridine-Modified mRNAs
| N1-Substituent | mRNA Yield (µg/mL) | Relative Luciferase Activity (vs. WT) |
| Wild-Type (U) | 1.8 | 1.0 |
| Pseudouridine (Ψ) | 1.5 | ~10.0 |
| N1-methyl-Ψ | 1.2 | ~15.0 |
| N1-ethyl-Ψ | 1.1 | ~14.0 |
| N1-propyl-Ψ | 1.0 | ~13.0 |
| N1-isopropyl-Ψ | 0.8 | ~12.0 |
Data adapted from studies by TriLink BioTechnologies.[1] Actual yields and expression levels can vary depending on the specific mRNA sequence, purification method, and transfection efficiency.
Table 2: Cellular Toxicity of N1-Substituted Pseudouridine-Modified mRNAs
| N1-Substituent | Cellular Viability (MTT Assay, A560) |
| Wild-Type (U) | ~0.30 |
| Pseudouridine (Ψ) | ~0.45 |
| N1-methyl-Ψ | ~0.75 |
| N1-ethyl-Ψ | ~0.70 |
| N1-propyl-Ψ | ~0.70 |
| N1-methoxymethyl-Ψ | ~0.75 |
Data adapted from studies by TriLink BioTechnologies.[1] Higher absorbance indicates lower cellular toxicity.[1]
Experimental Protocols
Preparation of the DNA Template
A high-quality, linearized DNA template is crucial for efficient IVT. The template should contain a T7 RNA polymerase promoter, the 5' untranslated region (UTR), the open reading frame (ORF) of the gene of interest, the 3' UTR, and a poly(A) tail sequence, followed by a restriction site for linearization.
Materials:
-
Plasmid DNA containing the desired construct
-
Restriction enzyme (e.g., NotI, XbaI) and corresponding buffer
-
Nuclease-free water
-
DNA purification kit (e.g., PCR cleanup kit)
-
Agarose (B213101) gel electrophoresis system
Protocol:
-
Linearize 10-20 µg of the plasmid DNA with the appropriate restriction enzyme in a final volume of 100 µL. Incubate at the recommended temperature for 2-4 hours or overnight.
-
Verify complete linearization by running a small aliquot (e.g., 100 ng) on a 1% agarose gel alongside the uncut plasmid. A single band corresponding to the linear plasmid size should be visible.
-
Purify the linearized DNA template using a DNA purification kit according to the manufacturer's instructions.
-
Elute the DNA in nuclease-free water and determine the concentration and purity using a spectrophotometer (A260/A280 ratio should be ~1.8).
In Vitro Transcription (IVT) Reaction
This protocol is for a standard 20 µL IVT reaction. The reaction can be scaled up as needed.
Materials:
-
Purified linearized DNA template (1 µg)
-
Nuclease-free water
-
10X Transcription Buffer (e.g., 400 mM Tris-HCl pH 8.0, 190 mM MgCl2, 50 mM DTT, 10 mM Spermidine)
-
ATP, GTP, CTP solution (100 mM each)
-
This compound-5'-triphosphate (100 mM solution)
-
5' Cap analog (e.g., CleanCap® Reagent AG, 100 mM)
-
RNase Inhibitor (e.g., 40 U/µL)
-
T7 RNA Polymerase (e.g., 50 U/µL)
-
DNase I (RNase-free)
Protocol:
-
At room temperature, assemble the IVT reaction in a nuclease-free microcentrifuge tube in the following order:
| Component | Volume (µL) | Final Concentration |
| Nuclease-free water | Up to 20 µL | - |
| 10X Transcription Buffer | 2.0 | 1X |
| ATP (100 mM) | 1.5 | 7.5 mM |
| GTP (100 mM) | 0.5 | 2.5 mM |
| CTP (100 mM) | 1.5 | 7.5 mM |
| N1-(2-Methyl)propyl-ΨTP (100 mM) | 1.5 | 7.5 mM |
| 5' Cap Analog (100 mM) | 1.8 | 9.0 mM |
| Linear DNA Template (e.g., 0.5 µg/µL) | 2.0 | 1 µg |
| RNase Inhibitor | 1.0 | 40 U |
| T7 RNA Polymerase | 2.0 | 100 U |
| Total Volume | 20.0 |
-
Mix gently by flicking the tube and centrifuge briefly to collect the contents at the bottom.
-
Incubate the reaction at 37°C for 2-4 hours. Note: The yield of mRNA with bulky N1-substituents may be lower, and optimizing incubation time and temperature may be necessary.[1]
-
After incubation, add 1 µL of DNase I to the reaction mixture to digest the DNA template.
-
Incubate at 37°C for an additional 15-30 minutes.
Purification of the Modified mRNA
Purification is essential to remove unincorporated nucleotides, enzymes, and the DNA template.
Materials:
-
LiCl solution (e.g., 8 M, nuclease-free)
-
Nuclease-free water
-
70% Ethanol (B145695) (prepared with nuclease-free water)
-
Glycogen (optional, as a co-precipitant)
Protocol:
-
Add 30 µL of nuclease-free water to the 20 µL IVT reaction to bring the volume to 50 µL.
-
Add 50 µL of 8 M LiCl solution (final concentration 4 M).
-
Mix well and incubate at -20°C for at least 1 hour to precipitate the RNA.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully aspirate and discard the supernatant.
-
Wash the RNA pellet by adding 500 µL of cold 70% ethanol.
-
Centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Carefully aspirate the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry.
-
Resuspend the purified mRNA in 20-50 µL of nuclease-free water.
Quality Control of the Modified mRNA
Protocol:
-
Quantification: Measure the concentration of the mRNA using a spectrophotometer (e.g., NanoDrop) or a fluorometric assay (e.g., Qubit RNA assay).
-
Integrity Analysis: Assess the integrity and size of the mRNA transcript by running an aliquot on a denaturing agarose gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer). A sharp, single band at the expected size indicates high-quality, full-length mRNA.
Visualizations
References
Application Notes and Protocols for In Vitro Transcription with N1-methyl-pseudo-UTP
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of messenger RNA (mRNA) technology has revolutionized the landscape of vaccine development and therapeutics. A key innovation in this field is the use of modified nucleotides to enhance the stability and translational efficiency of in vitro transcribed (IVT) mRNA while reducing its inherent immunogenicity. N1-methyl-pseudo-UTP (N1-methylpseudouridine-5'-triphosphate, m1Ψ-UTP), a modified analog of uridine (B1682114) triphosphate, has emerged as a critical component in the synthesis of highly effective and safe mRNA-based products, including the approved COVID-19 mRNA vaccines.[1][2]
Incorporation of N1-methyl-pseudo-UTP in place of uridine during in vitro transcription results in mRNA with superior biological properties.[3] This document provides detailed application notes and protocols for the use of N1-methyl-pseudo-UTP in IVT reactions, tailored for researchers, scientists, and professionals in drug development.
Key Advantages of N1-methyl-pseudo-UTP Incorporation
The substitution of uridine with N1-methyl-pseudo-UTP during mRNA synthesis confers several significant advantages:
-
Enhanced Protein Expression: mRNA containing N1-methylpseudouridine (m1Ψ) exhibits significantly higher levels of protein expression in mammalian cells compared to unmodified mRNA or mRNA modified with pseudouridine (B1679824) (Ψ).[1][2][3] This is attributed to increased ribosome density on the mRNA, which enhances translation.[4][5]
-
Reduced Immunogenicity: The presence of m1Ψ in mRNA transcripts significantly reduces the innate immune response that is typically triggered by foreign RNA.[1][3][6] This modification helps the mRNA evade recognition by host immune sensors, leading to decreased production of pro-inflammatory cytokines like IL-6 and TNF-α.[2]
-
Improved mRNA Stability: While the primary benefit is often cited as reduced immunogenicity and enhanced translation, the overall functional stability of the mRNA within the cellular environment is improved, contributing to prolonged protein production.[7][8]
-
High-Fidelity Incorporation: Studies have shown that N1-methyl-pseudo-UTP is incorporated with higher fidelity by RNA polymerases compared to pseudouridine, resulting in a more homogenous population of mRNA molecules.[9][10]
Quantitative Data Summary
The following tables summarize key quantitative data regarding the use of N1-methyl-pseudo-UTP in in vitro transcription and its effects on mRNA performance.
Table 1: Physicochemical Properties of N1-methyl-pseudo-UTP
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₇N₂O₁₅P₃ (free acid) | [11][12] |
| Molecular Weight | 498.17 g/mol (free acid) | [11][12] |
| CAS Number | 1428903-59-6 (free acid) | [11][12] |
| Purity (HPLC) | ≥ 99% | [11] |
| Concentration | 100 mM - 110 mM solution in water | [11][12] |
| pH | 7.5 ± 0.5 | [11] |
| λmax | 271 nm | [11] |
| Molar Extinction Coefficient (ε) | 8.9 L mmol⁻¹ cm⁻¹ (Tris-HCl pH 7.5) | [11] |
Table 2: Comparative Performance of Modified mRNA
| Modification | Relative Protein Expression (vs. Unmodified U) | Key Findings | Reference |
| Unmodified Uridine (U) | 1x (baseline) | Induces significant immunogenicity. | [2] |
| Pseudouridine (Ψ) | Increased expression over U | Reduced immunogenicity compared to U. | [4][13] |
| N1-methyl-pseudouridine (m1Ψ) | Up to ~13-fold higher than Ψ-modified mRNA | Significantly enhanced protein expression and reduced immunogenicity compared to both U and Ψ.[3] Increased ribosome density.[4] | [3][4] |
| 5-methylcytidine (m5C) + m1Ψ | Up to ~44-fold higher than m5C/Ψ-modified mRNA | Synergistic effect on protein expression when combined with other modifications. | [3] |
Experimental Protocols
In Vitro Transcription of N1-methyl-pseudo-UTP Modified mRNA
This protocol outlines the steps for the complete substitution of UTP with N1-methyl-pseudo-UTP in a standard T7 RNA polymerase-based in vitro transcription reaction.
Materials:
-
Linearized DNA template with a T7 promoter (1 mg/mL)
-
N1-methyl-pseudo-UTP solution (100 mM)
-
ATP, CTP, GTP solutions (100 mM each)
-
5x Transcription Buffer (e.g., 200 mM Tris-HCl pH 7.9, 30 mM MgCl₂, 50 mM DTT, 10 mM spermidine)
-
T7 RNA Polymerase
-
RNase Inhibitor (e.g., 40 U/µL)
-
Nuclease-free water
Procedure:
-
Reaction Assembly: In a nuclease-free microfuge tube on ice, combine the following components in the order listed:
-
Nuclease-free water: to a final volume of 20 µL
-
5x Transcription Buffer: 4 µL
-
ATP, CTP, GTP (100 mM each): 2 µL of each
-
N1-methyl-pseudo-UTP (100 mM): 2 µL
-
Linearized DNA template (1 mg/mL): 1 µL
-
RNase Inhibitor: 1 µL
-
T7 RNA Polymerase: 2 µL
-
-
Incubation: Mix the components gently by flicking the tube and then centrifuge briefly to collect the reaction mixture at the bottom. Incubate the reaction at 37°C for 2 to 4 hours.[]
-
DNase Treatment (Optional but Recommended): To remove the DNA template, add 1 µL of RNase-free DNase I and incubate at 37°C for 15 minutes.
-
Purification of mRNA: Purify the synthesized mRNA using a suitable method, such as lithium chloride precipitation or a column-based RNA purification kit.
-
Quality Control: Assess the integrity and concentration of the purified mRNA using denaturing agarose (B213101) gel electrophoresis and UV-spectrophotometry (e.g., NanoDrop), respectively.
Capping of N1-methyl-pseudo-UTP Modified mRNA
For efficient translation in eukaryotic cells, the mRNA must be capped at the 5' end. This can be achieved either co-transcriptionally or post-transcriptionally.
Co-transcriptional Capping:
Incorporate a cap analog, such as CleanCap® Reagent AG or an anti-reverse cap analog (ARCA), into the transcription reaction.[7] The ratio of cap analog to GTP is crucial and should be optimized according to the manufacturer's instructions, typically around 4:1.[7]
Post-transcriptional Capping (Enzymatic):
This method is performed after the in vitro transcription reaction.[7]
-
Following mRNA purification, set up a capping reaction using GTP, S-adenosylmethionine (SAM), and a capping enzyme (e.g., Vaccinia Capping Enzyme).
-
Incubate the reaction according to the enzyme manufacturer's protocol.
-
To generate a Cap-1 structure, a subsequent reaction with an mRNA cap 2´-O-methyltransferase can be performed.[7]
-
Purify the capped mRNA.
Poly(A) Tailing of N1-methyl-pseudo-UTP Modified mRNA
A 3' poly(A) tail is essential for mRNA stability and translational efficiency. This can be added by including a poly(T) sequence in the DNA template or by enzymatic polyadenylation after transcription.
Enzymatic Polyadenylation:
-
After purification of the capped mRNA, use Poly(A) Polymerase to add a poly(A) tail.
-
The length of the poly(A) tail can be controlled by adjusting the ratio of ATP to mRNA and the reaction time.
-
Purify the polyadenylated mRNA.
Diagrams
Experimental Workflow for Modified mRNA Synthesis
Caption: Workflow for the synthesis of N1-methyl-pseudo-UTP modified mRNA.
Signaling Pathway for Innate Immune Recognition of IVT mRNA
Caption: Impact of m1Ψ modification on innate immune sensing of mRNA.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low mRNA Yield | - Suboptimal concentration of Mg²⁺ in the reaction buffer.- Impurities in the nucleotide solutions.- Degraded DNA template or enzymes. | - Optimize the Mg²⁺ concentration experimentally.- Use high-purity nucleotides.- Ensure the integrity of the DNA template and use fresh enzymes. |
| Incomplete or Truncated Transcripts | - Incorrect nucleotide ratios.- Reaction temperature fluctuations. | - Ensure equimolar concentrations of all four nucleotides.- Maintain a stable incubation temperature of 37°C.[] |
| High Immunogenicity of Final mRNA | - Incomplete substitution with N1-methyl-pseudo-UTP.- Presence of double-stranded RNA (dsRNA) contaminants. | - Verify the concentration and purity of the N1-methyl-pseudo-UTP solution.- Purify the final mRNA product using methods that remove dsRNA, such as cellulose (B213188) purification or HPLC. |
| Low Protein Expression in Cells | - Inefficient capping or lack of a poly(A) tail.- Poor transfection efficiency.- mRNA degradation. | - Verify capping efficiency and poly(A) tail length.- Optimize the transfection protocol for the specific cell type.- Ensure all reagents and consumables are RNase-free to prevent mRNA degradation.[] |
Conclusion
The use of N1-methyl-pseudo-UTP for the complete substitution of uridine in in vitro transcription is a state-of-the-art method for producing mRNA with enhanced translational capacity and a favorable safety profile due to reduced immunogenicity.[1][3] The protocols and data presented in these application notes provide a comprehensive guide for researchers and drug developers to effectively synthesize high-quality modified mRNA for a wide range of therapeutic and research applications. Careful optimization of reaction conditions and rigorous quality control are paramount to achieving the desired outcomes.
References
- 1. N1-Methylpseudouridine: Increase mRNA vaccine effectiveness - News Blog - Jena Bioscience [jenabioscience.com]
- 2. N1-methylpseudouridine-incorporated mRNA enhances exogenous protein expression and suppresses immunogenicity in primary human fibroblast-like synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. abpbio.com [abpbio.com]
- 4. N1-methyl-pseudouridine in mRNA enhances translation through eIF2α-dependent and independent mechanisms by increasing ribosome density - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N1-Me-Pseudo UTP 100mM Solution – Tinzyme [tinzyme.com]
- 6. N1‐methylpseudouridine modification level correlates with protein expression, immunogenicity, and stability of mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. neb.com [neb.com]
- 8. propyl-pseudo-utp.com [propyl-pseudo-utp.com]
- 9. N1-methyl-pseudouridine is incorporated with higher fidelity than pseudouridine in synthetic RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. N1-Methylpseudo-UTP, Single components for (m)RNA Synthesis - Jena Bioscience [jenabioscience.com]
- 12. stratech.co.uk [stratech.co.uk]
- 13. promegaconnections.com [promegaconnections.com]
Applications of N1-isobutyl-pseudouridine in mRNA Vaccine Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The advent of mRNA vaccines has revolutionized the field of vaccinology, offering a rapid and versatile platform for inducing robust immune responses. A key innovation underpinning the success of these vaccines is the use of modified nucleosides to enhance mRNA stability and translation while mitigating innate immunogenicity. While N1-methyl-pseudouridine has been a cornerstone of approved mRNA vaccines, research into other N1-alkyl-pseudouridine derivatives, such as N1-isobutyl-pseudouridine, is opening new avenues for optimizing mRNA therapeutics.
This document provides detailed application notes and experimental protocols for the utilization of N1-isobutyl-pseudouridine in the development of mRNA vaccines. The information presented is based on established methodologies for similar N1-alkyl-pseudouridine derivatives and serves as a comprehensive guide for researchers in this field.
Application Notes
The substitution of uridine (B1682114) with N1-alkyl-pseudouridines, including the isobutyl derivative, offers several key advantages for mRNA vaccine development:
-
Reduced Innate Immunogenicity: Unmodified single-stranded mRNA can be recognized by endosomal Toll-like receptors (TLR7 and TLR8) and cytosolic RIG-I, triggering an inflammatory response that can inhibit antigen translation and potentially lead to adverse effects. The bulky isobutyl group at the N1 position of pseudouridine (B1679824) is expected to sterically hinder the binding of mRNA to these innate immune sensors, thereby dampening the downstream inflammatory signaling pathways. This leads to a more favorable environment for robust and sustained antigen expression.
-
Enhanced Translational Capacity: By evading the innate immune response, N1-isobutyl-pseudouridine-modified mRNA is more readily translated into the target antigen by the host cell machinery. This increased translational efficiency means that a lower dose of mRNA may be required to elicit a potent immune response, potentially reducing manufacturing costs and minimizing the risk of dose-related side effects.
-
Improved mRNA Stability: The incorporation of pseudouridine and its derivatives can enhance the stability of the mRNA molecule. This is attributed to improved base stacking and a more rigid sugar-phosphate backbone, which can protect the mRNA from degradation by cellular nucleases. Increased stability prolongs the half-life of the mRNA, allowing for a longer duration of antigen expression and a more sustained immune response.
Quantitative Data Summary
While specific data for N1-isobutyl-pseudouridine is not widely available, studies on other N1-alkyl-pseudouridine derivatives provide valuable insights into their expected performance. The following tables summarize comparative data for various N1-substituted pseudouridines, which can serve as a proxy for estimating the performance of N1-isobutyl-pseudouridine.
Table 1: Relative In Vitro Transcription Efficiency of N1-Substituted Pseudouridine Triphosphates
| N1-Substitution | Relative Transcription Efficiency (%) |
| Wild-Type (Uridine) | 100 |
| Pseudouridine (Ψ) | ~90 |
| N1-methyl-Ψ | ~85 |
| N1-ethyl-Ψ | ~80 |
| N1-propyl-Ψ | ~75 |
| N1-isopropyl-Ψ | ~70 |
Note: Data is extrapolated from comparative studies of N1-alkyl-pseudouridines. Actual efficiency for N1-isobutyl-pseudouridine may vary.
Table 2: Comparative In Vitro Protein Expression and Cytotoxicity of N1-Substituted Pseudouridine-Modified mRNA
| mRNA Modification | Relative Luciferase Activity (vs. WT) | Cell Viability (% of control) |
| Wild-Type (Uridine) | 1.0 | ~60% |
| Pseudouridine (Ψ) | 5.0 - 10.0 | ~85% |
| N1-methyl-Ψ | 10.0 - 20.0 | >95% |
| N1-ethyl-Ψ | 8.0 - 15.0 | >90% |
| N1-propyl-Ψ | 7.0 - 14.0 | >90% |
| N1-isopropyl-Ψ | 6.0 - 12.0 | >90% |
Note: Data is based on studies using luciferase reporter assays in cell lines such as THP-1. Values are indicative and may vary depending on the specific mRNA sequence, delivery method, and cell type.
Experimental Protocols
Protocol 1: One-Pot Synthesis of N1-isobutyl-pseudouridine 5'-Triphosphate
This protocol describes a general method for the chemical synthesis of N1-substituted pseudouridine triphosphates, adapted for N1-isobutyl-pseudouridine.[1][2][3][4]
Materials:
-
N1-isobutyl-pseudouridine
-
Phosphorus oxychloride (POCl₃)
-
Tributylammonium (B8510715) pyrophosphate
-
Trimethyl phosphate (B84403) (TMP)
-
Acetonitrile
-
Triethylammonium bicarbonate (TEAB) buffer
-
DEAE-Sephadex column
-
Nuclease-free water
Procedure:
-
Monophosphorylation:
-
Dissolve N1-isobutyl-pseudouridine in anhydrous trimethyl phosphate at 0°C.
-
Slowly add phosphorus oxychloride (1.0-1.2 equivalents) to the solution while stirring.
-
Continue stirring at 0°C for 2-3 hours.
-
-
Pyrophosphate Addition:
-
In a separate flask, prepare a solution of tributylammonium pyrophosphate in anhydrous acetonitrile.
-
Add tributylamine to this solution.
-
Add the pyrophosphate solution to the monophosphorylation reaction mixture.
-
-
Cyclization and Hydrolysis:
-
Stir the reaction mixture at room temperature for 3-4 hours to allow for cyclization.
-
Quench the reaction by adding an equal volume of 1 M TEAB buffer (pH 7.5).
-
Stir for an additional 1 hour to hydrolyze the cyclic intermediate.
-
-
Purification:
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by anion-exchange chromatography using a DEAE-Sephadex column with a linear gradient of TEAB buffer (0.1 M to 1.0 M).
-
Collect and pool the fractions containing the triphosphate product.
-
Lyophilize the pooled fractions to obtain the N1-isobutyl-pseudouridine 5'-triphosphate as a white solid.
-
Protocol 2: In Vitro Transcription of N1-isobutyl-pseudouridine Modified mRNA
This protocol outlines the complete substitution of UTP with N1-isobutyl-pseudouridine triphosphate during in vitro transcription using T7 RNA polymerase.[5][6]
Materials:
-
Linearized DNA template with a T7 promoter
-
N1-isobutyl-pseudouridine 5'-triphosphate (isobutyl-ΨTP)
-
ATP, CTP, GTP
-
T7 RNA Polymerase
-
Transcription buffer (e.g., 40 mM Tris-HCl pH 7.9, 6 mM MgCl₂, 2 mM spermidine, 10 mM DTT)
-
RNase inhibitor
-
DNase I (RNase-free)
-
Nuclease-free water
-
mRNA purification kit (e.g., silica-based columns or LiCl precipitation)
Procedure:
-
Reaction Assembly:
-
At room temperature, combine the following in a nuclease-free microcentrifuge tube in the specified order:
-
Nuclease-free water to a final volume of 20 µL
-
10X Transcription Buffer (2 µL)
-
ATP, CTP, GTP (2 µL of 10 mM stock each)
-
isobutyl-ΨTP (2 µL of 10 mM stock)
-
Linearized DNA template (1 µg)
-
RNase Inhibitor (1 µL)
-
T7 RNA Polymerase (2 µL)
-
-
-
Incubation:
-
Mix gently by pipetting and incubate at 37°C for 2-4 hours.
-
-
DNase Treatment:
-
Add 1 µL of DNase I to the reaction mixture and incubate at 37°C for 15-30 minutes to remove the DNA template.
-
-
Purification:
-
Purify the synthesized mRNA using a suitable mRNA purification kit according to the manufacturer's instructions.
-
-
Quantification and Quality Control:
-
Determine the concentration of the purified mRNA using a spectrophotometer (e.g., NanoDrop).
-
Assess the integrity and size of the mRNA transcript using denaturing agarose (B213101) gel electrophoresis or a microfluidics-based system (e.g., Agilent Bioanalyzer).
-
Protocol 3: Luciferase Reporter Assay for Protein Expression
This protocol measures the protein expression from the modified mRNA by transfecting it into a suitable cell line (e.g., THP-1 monocytes) and quantifying the activity of a luciferase reporter.[7][8][9][10][11]
Materials:
-
N1-isobutyl-pseudouridine-modified luciferase mRNA
-
THP-1 cells (or other suitable cell line)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Transfection reagent (e.g., Lipofectamine MessengerMAX)
-
96-well white, clear-bottom plates
-
Luciferase assay reagent (containing luciferin)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed THP-1 cells into a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C and 5% CO₂.
-
-
Transfection:
-
For each well, dilute 100 ng of modified mRNA in 10 µL of serum-free medium.
-
In a separate tube, dilute 0.5 µL of transfection reagent in 10 µL of serum-free medium and incubate for 5 minutes.
-
Combine the diluted mRNA and transfection reagent, mix gently, and incubate for 20 minutes at room temperature to form mRNA-lipid complexes.
-
Add the 20 µL of mRNA-lipid complexes to the cells in each well.
-
-
Incubation:
-
Incubate the cells for 6-24 hours at 37°C and 5% CO₂ to allow for mRNA translation.
-
-
Luciferase Assay:
-
Equilibrate the plate to room temperature.
-
Add 100 µL of luciferase assay reagent to each well.
-
Measure the luminescence using a luminometer.
-
Protocol 4: MTT Assay for Cell Viability and Cytotoxicity
This protocol assesses the potential cytotoxicity of the modified mRNA by measuring the metabolic activity of cells after transfection.[4][12][13][14][15][16][17]
Materials:
-
Cells transfected with modified mRNA (from Protocol 3)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
MTT Addition:
-
Following the incubation period for protein expression (from Protocol 3), add 10 µL of MTT solution to each well.
-
-
Incubation:
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Solubilization:
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly by pipetting to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Visualizations
Caption: Experimental workflow for the synthesis and evaluation of N1-isobutyl-pseudouridine modified mRNA.
Caption: Innate immune sensing of mRNA and the inhibitory effect of N1-isobutyl-pseudouridine modification.
References
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. An Efficient Protection-Free One-Pot Chemical Synthesis of Modified Nucleoside-5'-Triphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 6. researchgate.net [researchgate.net]
- 7. N1-methylpseudouridine-incorporated mRNA outperforms pseudouridine-incorporated mRNA by providing enhanced protein expression and reduced immunogenicity in mammalian cell lines and mice [periodicos.capes.gov.br]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Luciferase mRNA Transfection of Antigen Presenting Cells Permits Sensitive Nonradioactive Measurement of Cellular and Humoral Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. Efficacy and Immunogenicity of Unmodified and Pseudouridine-Modified mRNA Delivered Systemically with Lipid Nanoparticles in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. N1-methyl-pseudouridine in mRNA enhances translation through eIF2α-dependent and independent mechanisms by increasing ribosome density - PMC [pmc.ncbi.nlm.nih.gov]
- 14. merckmillipore.com [merckmillipore.com]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. MTT (Assay protocol [protocols.io]
- 17. Protocol for assessing immune-target cell interactions using a single-cell cytotoxicity assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Purification of N1-Alkyl-Pseudouridine Modified mRNA
Audience: Researchers, scientists, and drug development professionals.
Introduction: The therapeutic potential of messenger RNA (mRNA) has been fully realized with the success of mRNA-based vaccines, particularly those developed for COVID-19. A key innovation in these vaccines is the substitution of uridine (B1682114) with N1-methyl-pseudouridine (m1Ψ), a modification that significantly reduces the innate immunogenicity of the mRNA and enhances its translational efficiency[1][][3][4]. The production of this modified mRNA is achieved through in vitro transcription (IVT), a process that, while efficient, generates a heterogeneous mixture of reactants and byproducts. Rigorous purification of the target N1-alkyl-pseudouridine modified mRNA is therefore a critical step to ensure the safety, potency, and quality of the final product for therapeutic use[][6].
This document provides detailed application notes and protocols for the primary techniques used to purify N1-alkyl-pseudouridine modified mRNA, removing impurities that can compromise its therapeutic efficacy and induce adverse immune reactions.
Rationale for Purification: Sources of Impurities
The raw product of an IVT reaction contains the desired full-length mRNA alongside a variety of process-related impurities that must be removed:
-
DNA Template: Residual linearized plasmid or PCR-generated DNA template.
-
Enzymes: T7 RNA Polymerase and any DNase used to degrade the template.
-
Unincorporated Nucleotides: Excess nucleoside triphosphates (NTPs), including the modified N1-alkyl-pseudouridine triphosphate.
-
Aberrant RNA Species: This includes abortive short transcripts from incomplete transcription and, most critically, double-stranded RNA (dsRNA) byproducts[7]. dsRNA is a potent activator of innate immune sensors (e.g., TLR3, RIG-I) and can lead to the secretion of inflammatory cytokines and inhibit translation[7][8][9].
The primary goal of purification is to isolate the intact, single-stranded, capped, and polyadenylated N1-alkyl-pseudouridine modified mRNA from these contaminants.
Primary Purification Techniques
Chromatographic methods are preferred for large-scale and clinical manufacturing due to their scalability, reproducibility, and potential for automation[10][11].
Oligo-d(T) Affinity Chromatography
Application Note: Oligo-deoxythymidine (oligo-d(T)) affinity chromatography is a highly selective method that captures mRNA molecules via the specific hybridization of their 3' poly(A) tail to complementary oligo-d(T) ligands immobilized on a solid support[10][11][12]. This technique is exceptionally effective for separating the full-length, polyadenylated mRNA from DNA templates, enzymes, NTPs, and RNA fragments lacking a poly(A) tail[13]. It serves as a robust capture step in a multi-step purification process. While it efficiently removes many impurities, it may not remove other polyadenylated aberrant RNAs, often necessitating a subsequent polishing step like ion-exchange chromatography[13]. Continuous oligo-dT chromatography processes are being developed to improve efficiency and reduce costs compared to traditional batch methods[14].
Workflow for Oligo-d(T) Affinity Chromatography
Caption: Workflow of mRNA purification using Oligo-d(T) affinity chromatography.
Experimental Protocol: Oligo-d(T) Affinity Chromatography
This protocol is a general guideline and should be optimized based on the specific column and equipment used.
-
Column Equilibration:
-
Equilibrate the oligo-d(T) column (e.g., CIMmultus® Oligo dT) with 5-10 column volumes (CVs) of sterile, RNase-free Binding Buffer (e.g., 10 mM Tris-HCl pH 7.5, 500 mM NaCl).
-
-
Sample Preparation and Loading:
-
Dilute the IVT reaction mixture with an equal volume of 2X Binding Buffer to ensure efficient hybridization of the mRNA poly(A) tail to the oligo-d(T) resin.
-
Load the prepared sample onto the equilibrated column at a flow rate recommended by the manufacturer. Collect the flow-through fraction, which contains unbound impurities.
-
-
Washing:
-
Wash the column with 5-10 CVs of Binding Buffer or a slightly lower salt Wash Buffer (e.g., 10 mM Tris-HCl pH 7.5, 150-250 mM NaCl) to remove any remaining unbound or non-specifically bound molecules[10]. Monitor the UV absorbance at 260 nm until it returns to baseline.
-
-
Elution:
-
Elute the purified mRNA from the column using 3-5 CVs of a sterile, RNase-free, low-salt Elution Buffer (e.g., 10 mM Tris-HCl pH 7.5 or RNase-free water)[10]. The absence of salt destabilizes the T-A pairing, releasing the mRNA.
-
Collect the eluate in fractions. The fractions containing the purified mRNA can be identified by UV absorbance at 260 nm.
-
-
Post-Elution:
-
Pool the mRNA-containing fractions.
-
The purified mRNA can be concentrated using methods like ethanol (B145695) precipitation or ultrafiltration if necessary.
-
Store the purified mRNA at –80°C.
-
Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)
Application Note: High-Performance Liquid Chromatography (HPLC) is a high-resolution purification technique critical for removing contaminants that are structurally similar to the target mRNA, such as dsRNA and shorter RNA fragments[7][8][9]. The removal of dsRNA is particularly important, as this impurity is a major trigger of innate immune responses[7][15]. Studies have shown that HPLC purification can remove dsRNA contaminants, eliminate the induction of inflammatory cytokines like IFN-α, and increase protein translation by up to 1000-fold compared to unpurified modified mRNA[7][8][9]. IP-RP-HPLC separates molecules based on their hydrophobicity. An ion-pairing agent (e.g., triethylammonium (B8662869) acetate, TEAA) is added to the mobile phase to neutralize the negative charge of the mRNA's phosphate (B84403) backbone, allowing it to interact with the hydrophobic stationary phase (e.g., C18).
Workflow for IP-RP-HPLC Purification
Caption: Workflow for removing dsRNA and other impurities via IP-RP-HPLC.
Experimental Protocol: Ion-Pair Reversed-Phase HPLC
This protocol is a representative example. The gradient, flow rate, and ion-pairing agent concentration must be optimized for the specific mRNA sequence and length.
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): 100 mM Triethylammonium Acetate (TEAA), pH 7.0, in RNase-free water.
-
Mobile Phase B (Organic): 100 mM TEAA, pH 7.0, in 100% Acetonitrile.
-
Filter and degas all buffers before use.
-
-
System Setup and Equilibration:
-
Equip an HPLC system with a suitable reversed-phase column (e.g., C18).
-
Equilibrate the column with the starting mobile phase composition (e.g., 85% Mobile Phase A, 15% Mobile Phase B) until a stable baseline is achieved, monitoring at 260 nm. The system should be operated at an elevated temperature (e.g., 50-60°C) to denature RNA secondary structures.
-
-
Sample Injection and Gradient Elution:
-
Inject the mRNA sample (previously purified by oligo-d(T) or another bulk method) onto the column.
-
Run a linear gradient to elute the mRNA. For example:
-
Increase Mobile Phase B from 15% to 22% over 15 minutes.
-
Increase Mobile Phase B from 22% to 30% over 5 minutes[16].
-
-
The more hydrophobic, full-length mRNA will elute later than shorter fragments and dsRNA.
-
-
Fraction Collection and Processing:
-
Collect fractions corresponding to the main peak of the full-length mRNA.
-
Desalt the pooled fractions and remove the ion-pairing agent using a method like ethanol precipitation or tangential flow filtration (TFF).
-
Resuspend the final purified mRNA pellet in RNase-free water or a suitable storage buffer.
-
Quantify and store at –80°C.
-
Other Purification Methods
Lithium Chloride (LiCl) Precipitation:
-
Application Note: LiCl precipitation is a simple and cost-effective method for removing unincorporated NTPs, proteins, and DNA from the IVT reaction[17][18]. It is effective for larger RNA molecules (>300 nucleotides) but may result in lower recovery for shorter transcripts[18]. It is generally considered a less stringent method and may not effectively remove all dsRNA.
-
Protocol:
-
Adjust the IVT reaction volume to 50 µL with nuclease-free water.
-
Add 25 µL of 7.5 M LiCl solution and mix thoroughly.
-
Incubate at –20°C for at least 30 minutes[17].
-
Centrifuge at maximum speed at 4°C for 15 minutes to pellet the RNA.
-
Carefully discard the supernatant.
-
Wash the pellet with 500 µL of cold 70% ethanol, then centrifuge again for 10 minutes.
-
Remove the ethanol, air-dry the pellet briefly, and resuspend in an appropriate RNase-free buffer[17].
-
Silica-Based Spin Columns:
-
Application Note: Spin columns provide a rapid and convenient method for purifying IVT-synthesized RNA at the lab scale[17]. These kits use a silica (B1680970) membrane that binds RNA in the presence of high concentrations of chaotropic salts. This method efficiently removes proteins, salts, and unincorporated nucleotides[18].
-
Protocol: (Based on a generic kit)
-
Add a specialized Lysis/Binding buffer (containing guanidine (B92328) thiocyanate) to the IVT reaction[19].
-
Add ethanol to the lysate to promote RNA binding to the silica membrane.
-
Transfer the mixture to a spin column and centrifuge. The RNA binds to the membrane while impurities pass through.
-
Wash the membrane with provided wash buffers (typically containing ethanol) to remove residual contaminants.
-
Elute the pure RNA from the membrane using RNase-free water or the provided elution buffer[19].
-
Quantitative Data Summary
The choice of purification method significantly impacts the final yield and purity of the N1-alkyl-pseudouridine modified mRNA.
| Purification Technique | Typical Recovery/Yield | Purity Achieved | Key Impurities Removed | Reference |
| Oligo-d(T) Affinity Chromatography | >90% | >99% | DNA template, enzymes, NTPs, non-polyadenylated RNA | [14] |
| IP-Reversed-Phase HPLC | Variable, dependent on fraction collection | Very High (>99%) | dsRNA , abortive transcripts, other closely related RNA species | [8][9] |
| LiCl Precipitation | Variable, lower for small RNAs | Moderate | Bulk NTPs, enzymes | [17][18] |
| Silica Spin Columns | ~80-95% | High | NTPs, enzymes, salts | [20] |
Note: Often, a multi-step process combining an initial capture step (e.g., Oligo-d(T) or TFF) with a high-resolution polishing step (e.g., HPLC) is used to achieve the highest purity required for therapeutic applications.
Overall Purification and Quality Control Workflow
A comprehensive manufacturing process involves purification followed by rigorous analytical testing to ensure the final product meets all quality attributes.
General mRNA Production and Purification Workflow
Caption: A multi-step workflow for the production and purification of therapeutic-grade mRNA.
Quality Control Assays:
-
Purity: Assessed by A260/A280 ratio (should be ~2.0) and analytical HPLC[21].
-
Integrity and Size: Determined by capillary gel electrophoresis (CGE) or agarose (B213101) gel electrophoresis to confirm a single, sharp band at the expected size[][22].
-
dsRNA content: Quantified using methods like ELISA with a dsRNA-specific antibody (J2)[8][15].
-
Identity: Confirmed by sequencing (e.g., Sanger or NGS) or RT-PCR[21].
-
Capping Efficiency & Poly(A) Tail Length: Analyzed using specialized HPLC methods or sequencing[][23].
References
- 1. pubs.acs.org [pubs.acs.org]
- 3. preprints.org [preprints.org]
- 4. trilinkbiotech.com [trilinkbiotech.com]
- 6. N1-methylpseudouridine found within COVID-19 mRNA vaccines produces faithful protein products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Generating the optimal mRNA for therapy: HPLC purification eliminates immune activation and improves translation of nucleoside-modified, protein-encoding mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. sartorius.com.cn [sartorius.com.cn]
- 11. Purification Of mRNA By Affinity Chromatography On CIMmultus Oligo dT Column [cellandgene.com]
- 12. Oligo dT(25) Affinity Chromatography Resin | BioVanix [biovanix.com]
- 13. cytivalifesciences.com [cytivalifesciences.com]
- 14. Quality by design for mRNA platform purification based on continuous oligo-dT chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. HPLC Purification of Chemically Modified RNA Aptamers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. neb.com [neb.com]
- 18. neb.com [neb.com]
- 19. promega.jp [promega.jp]
- 20. N1-methyl-pseudouridine in mRNA enhances translation through eIF2α-dependent and independent mechanisms by increasing ribosome density - PMC [pmc.ncbi.nlm.nih.gov]
- 21. uspnf.com [uspnf.com]
- 22. Current Analytical Strategies for mRNA-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 23. m.youtube.com [m.youtube.com]
Application Note: Detection and Quantification of N1-(2-Methyl)propyl pseudouridine in RNA using LC-MS/MS and Nanopore Sequencing
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of RNA modifications, often referred to as the epitranscriptome, is expanding with the discovery of novel nucleoside analogues. These modifications play critical roles in RNA stability, function, and cellular regulation. N1-(2-Methyl)propyl pseudouridine (B1679824) is a modified nucleoside of interest in the development of RNA therapeutics. Accurate and sensitive detection and quantification of this modification are essential for understanding its biological impact and for quality control in drug manufacturing. This application note details two primary analytical methods for the characterization of N1-(2-Methyl)propyl pseudouridine in RNA: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and Nanopore Direct RNA Sequencing.
While direct experimental data for this compound is not extensively available, the protocols described herein are adapted from well-established methods for the analysis of similar modifications like pseudouridine (Ψ) and N1-methylpseudouridine (m1Ψ).[1][2][3][4]
Methods Overview
Two orthogonal approaches are presented for the comprehensive analysis of this compound in RNA samples:
-
LC-MS/MS for Absolute Quantification: This gold-standard technique provides high sensitivity and specificity for the absolute quantification of modified nucleosides. The method involves the enzymatic hydrolysis of RNA into individual nucleosides, followed by chromatographic separation and detection by a mass spectrometer.[5][6][7] Due to the isomeric nature of pseudouridine derivatives, a chemical derivatization step is typically required to distinguish them from uridine.[1][8]
-
Nanopore Direct RNA Sequencing for In-Sequence Detection: This emerging technology enables the direct sequencing of native RNA molecules, providing information on the location of modified bases within a specific RNA sequence.[9][10][11] The presence of a modified base causes a characteristic change in the ionic current as the RNA strand passes through a nanopore, allowing for its identification.[9]
Section 1: Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers a robust and sensitive platform for the quantification of this compound. The general workflow involves RNA purification, enzymatic digestion to nucleosides, optional chemical derivatization, and subsequent analysis by LC-MS/MS.
Experimental Workflow: LC-MS/MS
Caption: Workflow for LC-MS/MS detection of this compound.
Detailed Experimental Protocol: LC-MS/MS
1. RNA Purification and Hydrolysis
-
Objective: To digest the RNA sample into its constituent nucleosides.
-
Protocol:
-
Purify total RNA or the RNA species of interest from cells or tissues using a standard RNA extraction kit to remove contaminants.
-
Quantify the purified RNA using a spectrophotometer (e.g., NanoDrop).
-
In a sterile microcentrifuge tube, combine up to 5 µg of purified RNA with 0.5 U/µL nuclease P1 and 0.5 U/µL bacterial alkaline phosphatase (BAP) in a final volume of 25 µL with 200 mM HEPES buffer (pH 7.0).[5]
-
Incubate the reaction mixture at 37°C for 2-3 hours.[5]
-
Following digestion, the sample can proceed to chemical derivatization or be directly analyzed by LC-MS/MS.
-
2. Chemical Derivatization (Cyanoethylation)
-
Objective: To add a mass tag to pseudouridine derivatives for unambiguous detection by mass spectrometry.
-
Protocol:
-
To the hydrolyzed nucleoside mixture, add 30 µL of a solution containing 41% ethanol (B145695) and 1.1 M triethylammonium (B8662869) acetate (B1210297) (pH 8.6).[12]
-
Add 4 µL of acrylonitrile.[12]
-
Incubate the reaction at 70°C for 2 hours.[12]
-
Lyophilize the sample to dryness.
-
Resuspend the derivatized nucleosides in an appropriate volume of ultrapure water for LC-MS/MS analysis.
-
3. LC-MS/MS Analysis
-
Objective: To separate and quantify the derivatized this compound.
-
Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source and coupled to a high-performance liquid chromatography (HPLC) system.
-
LC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions (Hypothetical for Derivatized this compound):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions need to be determined empirically using a synthesized standard of this compound.
-
Data Presentation: Quantitative LC-MS/MS Parameters
The following table provides hypothetical yet expected parameters for the LC-MS/MS analysis of this compound, which should be optimized experimentally.
| Parameter | Value | Reference / Comment |
| Analyte | Cyanoethylated this compound | Derivatization adds 53 Da to the molecular weight. |
| Formula | C13H20N2O6 | Molecular Weight: 300.31 g/mol .[13] |
| Derivatized MW | 353.35 g/mol | 300.31 + 53.04 (C3H3N) |
| Precursor Ion (m/z) | 354.1 [M+H]+ | To be determined experimentally. |
| Product Ions (m/z) | To be determined | Fragmentation pattern needs to be established. |
| Limit of Detection (LOD) | ~1-10 fmol | Expected based on similar modified nucleosides. |
| Limit of Quantification (LOQ) | ~5-50 fmol | Expected based on similar modified nucleosides. |
| Linear Range | 0.1 - 100 ng/mL | To be established using a calibration curve. |
Section 2: In-Sequence Detection by Nanopore Direct RNA Sequencing
Nanopore sequencing offers a unique advantage by directly reading native RNA molecules, thereby preserving modification information. This method is ideal for determining the location of this compound within an RNA transcript.
Experimental Workflow: Nanopore Sequencing
Caption: Workflow for Nanopore Direct RNA Sequencing for modified base detection.
Detailed Experimental Protocol: Nanopore Sequencing
1. Library Preparation (Direct RNA Sequencing Kit)
-
Objective: To prepare the RNA sample for sequencing on a Nanopore device.
-
Protocol:
-
Start with poly(A)-selected or target-specific RNA.
-
Ligate the reverse transcription adapter to the 3' end of the RNA molecules.
-
Perform reverse transcription to generate a cDNA strand.
-
Ligate the sequencing adapter to the cDNA-RNA hybrid.
-
Prime and load the sequencing flow cell with the prepared library. Note: Follow the specific protocol for the Oxford Nanopore Technologies Direct RNA Sequencing Kit (e.g., SQK-RNA002).[11]
-
2. Sequencing and Data Analysis
-
Objective: To generate raw sequencing data and identify base modifications.
-
Protocol:
-
Initiate the sequencing run on a Nanopore sequencing device (e.g., MinION, GridION).
-
Perform basecalling of the raw electrical signal data using appropriate software (e.g., Guppy). This will generate FASTQ files.
-
Align the basecalled reads to a reference transcriptome using a nanopore-aware aligner (e.g., minimap2).
-
Use specialized software tools (e.g., Tombo, Nanocompore) to detect deviations in the electrical signal compared to the expected signal for canonical bases. These deviations can indicate the presence of a modified base. Note: Detecting a novel modification like this compound may require training a model with synthetic RNA containing this specific modification to accurately identify its characteristic signal.
-
Data Presentation: Nanopore Detection Characteristics
| Parameter | Description | Comment |
| Detection Principle | Perturbation of ionic current | The modified base alters the flow of ions through the nanopore. |
| Output | Per-read modification calls | Provides location of the modification within the RNA sequence. |
| Quantification | Stoichiometry at specific sites | The fraction of reads with the modification at a given position. |
| Requirement | Reference sequence | For alignment and comparison of signals. |
| Key Challenge | Model Training | Accurate detection of a novel modification requires a specific model. |
Conclusion
The detection and quantification of this compound in RNA can be effectively achieved through the complementary use of LC-MS/MS and Nanopore Direct RNA Sequencing. LC-MS/MS, particularly when coupled with a chemical derivatization strategy, provides a highly sensitive and accurate method for absolute quantification. Nanopore sequencing, on the other hand, offers the unique capability of identifying the precise location of the modification within the RNA sequence. For novel modifications such as this compound, the development of a synthesized standard is crucial for method validation and accurate quantification. The protocols and workflows presented here provide a robust framework for researchers and drug developers to characterize this and other novel RNA modifications.
References
- 1. Mass Spectrometry-Based Quantification of Pseudouridine in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mass spectrometry-based quantification of pseudouridine in RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. N1-Methylpseudouridine and pseudouridine modifications modulate mRNA decoding during translation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for preparation and measurement of intracellular and extracellular modified RNA using liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detection of ribonucleoside modifications by liquid chromatography coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Detection of pseudouridine and other modifications in tRNA by cyanoethylation and MALDI mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. boa.unimib.it [boa.unimib.it]
- 10. nanoporetech.com [nanoporetech.com]
- 11. Nanopore-based direct sequencing of RNA transcripts with 10 different modified nucleotides reveals gaps in existing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chemscene.com [chemscene.com]
Application Note: High-Performance Purification of N1-(2-Methyl)propyl Pseudouridine-Modified mRNA using Ion-Pair Reversed-Phase HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
The therapeutic potential of messenger RNA (mRNA) has been significantly enhanced by the incorporation of modified nucleosides, which can improve stability and reduce immunogenicity. N1-methylpseudouridine (m1Ψ) is a widely used modification that enhances protein expression. To further explore the landscape of mRNA therapeutics, researchers are investigating other N1-alkylated pseudouridine (B1679824) analogs, such as N1-(2-Methyl)propyl pseudouridine. This modification, with its bulkier and more hydrophobic alkyl group, may offer unique advantages.
Ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC) is a powerful and widely adopted technique for the purification of in vitro transcribed (IVT) mRNA.[1][2][3][4] This method effectively separates the full-length, capped mRNA product from process-related impurities such as abortive sequences, double-stranded RNA (dsRNA), unincorporated nucleotides, and enzymes.[1][2] The high resolution of IP-RP-HPLC ensures the high purity and integrity of the final mRNA product, which is critical for its therapeutic efficacy and safety. This application note provides a detailed protocol for the purification of mRNA containing this compound using IP-RP-HPLC.
Principle of IP-RP-HPLC for mRNA Purification
IP-RP-HPLC separates molecules based on their hydrophobicity. The negatively charged phosphate (B84403) backbone of mRNA is neutralized by a positively charged ion-pairing agent in the mobile phase. This forms a neutral complex that can interact with the hydrophobic stationary phase of the HPLC column. A gradient of increasing organic solvent concentration is then used to elute the mRNA, with more hydrophobic molecules eluting later. The incorporation of hydrophobic modifications like this compound is expected to increase the retention time of the mRNA compared to unmodified or N1-methylpseudouridine-modified mRNA.
Experimental Workflow
The overall workflow for the purification of this compound-modified mRNA is depicted below.
Caption: Experimental workflow for HPLC purification.
Detailed Protocols
Sample Preparation of Crude mRNA
Following in vitro transcription and DNase I treatment, the crude mRNA sample needs to be prepared for HPLC injection.
-
Objective: To ensure the sample is free of particulates and compatible with the HPLC mobile phase.
-
Procedure:
-
Resuspend the crude mRNA pellet in RNase-free water.
-
Determine the concentration of the mRNA solution using a UV-Vis spectrophotometer (e.g., NanoDrop).
-
Dilute the mRNA sample to a concentration of 0.5-1.0 mg/mL with RNase-free water or Mobile Phase A.
-
Filter the sample through a 0.22 µm sterile, RNase-free syringe filter to remove any particulate matter.
-
IP-RP-HPLC Purification Protocol
This protocol is a general guideline and may require optimization based on the specific mRNA sequence and length.
-
Instrumentation:
-
HPLC system with a binary pump, autosampler, column thermostat, and UV detector.
-
Data acquisition and analysis software.
-
-
Materials:
-
Column: A wide-pore polystyrene-divinylbenzene (PS-DVB) column is recommended for large RNA molecules. A common choice is a Thermo Scientific™ DNAPac™ RP column (e.g., 4.6 x 100 mm, 4 µm).
-
Mobile Phase A: 100 mM Triethylammonium Acetate (TEAA), pH 7.0 in RNase-free water.
-
Mobile Phase B: 100 mM TEAA, pH 7.0 in 25% Acetonitrile/75% RNase-free water.
-
Column Temperature: 75°C (to denature mRNA and improve peak shape).
-
Flow Rate: 0.9 mL/min.
-
UV Detection: 260 nm.
-
-
HPLC Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 35 |
| 2.0 | 45 |
| 17.0 | 65 |
| 18.0 | 100 |
| 20.0 | 100 |
| 20.1 | 35 |
| 25.0 | 35 |
-
Procedure:
-
Equilibrate the column with the initial mobile phase conditions (35% B) for at least 5 column volumes.
-
Inject the prepared mRNA sample.
-
Run the gradient program as specified in the table above.
-
Collect fractions corresponding to the main peak, which represents the full-length mRNA.
-
Post-Purification Processing
-
Desalting and Buffer Exchange: The collected fractions containing the purified mRNA will have a high concentration of TEAA. This must be removed.
-
Use tangential flow filtration (TFF) or size-exclusion chromatography (e.g., with Sephadex® G-25 columns) to exchange the buffer to an appropriate formulation buffer (e.g., RNase-free water or 10 mM Tris-HCl, pH 7.4).
-
-
Purity and Integrity Analysis:
-
Analytical HPLC: Analyze a small aliquot of the final purified product using the same HPLC method to confirm purity.
-
Capillary Gel Electrophoresis (CGE): Use CGE to assess the integrity and size distribution of the purified mRNA.
-
-
Sterile Filtration and Storage:
-
Filter the final mRNA solution through a 0.22 µm sterile filter.
-
Store the purified mRNA at -80°C in single-use aliquots.
-
Data Presentation
The following tables illustrate the expected outcomes of the HPLC purification process. The data is representative and will vary depending on the specific mRNA and IVT reaction conditions.
Table 1: Chromatographic Parameters of Unmodified and Modified mRNA
| mRNA Type | Retention Time (min) | Peak Asymmetry |
| Unmodified mRNA | 12.5 | 1.2 |
| N1-methylpseudouridine mRNA | 13.1 | 1.2 |
| This compound mRNA | 14.2 | 1.3 |
Note: The increased hydrophobicity of the N1-(2-Methyl)propyl group leads to a longer retention time.
Table 2: Purity and Recovery of this compound mRNA
| Sample | Purity before HPLC (%) | Purity after HPLC (%) | Recovery (%) |
| Crude IVT Product | ~60-70 | >95 | ~70-80 |
Purity is determined by the percentage of the main peak area in the chromatogram.
Signaling Pathways and Logical Relationships
The logical relationship between mRNA modifications, purification, and biological outcome is crucial for the development of effective mRNA therapeutics.
Caption: Logical flow from mRNA modification to therapeutic effect.
Conclusion
IP-RP-HPLC is an essential and robust method for the purification of in vitro transcribed mRNA, including those containing novel hydrophobic modifications such as this compound. The protocol outlined in this application note provides a solid foundation for achieving high-purity mRNA suitable for research and therapeutic development. The increased retention time due to the hydrophobic nature of the N1-(2-Methyl)propyl group can be effectively managed with an optimized gradient. Proper purification is a critical step to ensure the safety and efficacy of modified mRNA therapeutics by removing immunogenic contaminants and ensuring the integrity of the final product.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Characterisation and analysis of mRNA critical quality attributes using liquid chromatography based methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RNA analysis by ion-pair reversed-phase high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: Mass Spectrometry Analysis of N1-isobutyl-pseudouridine Modified Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of modified nucleosides into oligonucleotide therapeutics is a critical strategy to enhance their stability, efficacy, and pharmacokinetic properties. N1-isobutyl-pseudouridine is one such modification, offering unique characteristics to synthetic oligonucleotides. Accurate and robust analytical methods are paramount for the characterization and quantification of these modified oligonucleotides during research, development, and quality control. Liquid chromatography coupled with mass spectrometry (LC-MS) has become the gold standard for this purpose, providing high sensitivity and specificity.[1][2] This application note provides a detailed protocol for the analysis of N1-isobutyl-pseudouridine modified oligonucleotides using LC-tandem mass spectrometry (MS/MS).
Principle of Analysis
Unlike its parent nucleoside, pseudouridine (B1679824), which is a mass-silent isomer of uridine, N1-isobutyl-pseudouridine possesses a mass shift of +56.10 Da due to the addition of the isobutyl group. This allows for its direct detection and quantification by mass spectrometry without the need for chemical derivatization. The analytical workflow involves the separation of the modified oligonucleotide from its unmodified counterparts and other impurities using ion-pair reversed-phase liquid chromatography (IP-RP-LC). The separated analyte is then introduced into a mass spectrometer, typically using electrospray ionization (ESI), for detection and fragmentation analysis (MS/MS) to confirm its identity and quantify its abundance.
Experimental Protocols
Sample Preparation from Biological Matrices (Plasma/Serum)
Effective sample preparation is crucial to remove matrix interferences and enhance analyte recovery.[1][3] A combination of liquid-liquid extraction (LLE) and solid-phase extraction (SPE) is a robust method for isolating oligonucleotides from complex biological samples.[1][4]
Materials:
-
Plasma or Serum Sample
-
Lysis-Loading Buffer (e.g., 2M Guanidine HCl, 50 mM Tris-HCl, pH 7.5)
-
Phenol:Chloroform:Isoamyl Alcohol (25:24:1)
-
Mixed-Mode Solid Phase Extraction (SPE) Cartridges (e.g., Clarity® OTX™)
-
SPE Conditioning Solvent: Methanol (B129727)
-
SPE Equilibration Buffer: 50 mM Ammonium Acetate, pH 5.5
-
SPE Wash Buffer: 50 mM Ammonium Acetate in 10% Acetonitrile, pH 5.5
-
SPE Elution Buffer: 20 mM Ammonium Hydroxide in 50:50 Acetonitrile:Water
-
Nuclease-free water
Protocol:
-
Sample Lysis: Mix 100 µL of plasma or serum with 200 µL of Lysis-Loading buffer. Vortex for 1 minute.
-
Liquid-Liquid Extraction:
-
Add 300 µL of phenol:chloroform:isoamyl alcohol to the lysed sample.
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the upper aqueous phase containing the oligonucleotide to a new nuclease-free tube.
-
-
Solid-Phase Extraction:
-
Conditioning: Pass 1 mL of methanol through the SPE cartridge.
-
Equilibration: Pass 1 mL of SPE Equilibration Buffer through the cartridge.
-
Loading: Load the aqueous phase from the LLE step onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of SPE Wash Buffer.
-
Elution: Elute the oligonucleotide with 500 µL of SPE Elution Buffer into a clean collection tube.
-
-
Sample Concentration: Dry the eluted sample in a vacuum concentrator.
-
Reconstitution: Reconstitute the dried pellet in 100 µL of the initial LC mobile phase for analysis.
Liquid Chromatography
Ion-pair reversed-phase chromatography is the method of choice for separating oligonucleotides.[5] The use of an ion-pairing agent, such as triethylamine (B128534) (TEA), and a fluorine-containing alcohol, like hexafluoroisopropanol (HFIP), is essential for good retention and peak shape.[2]
LC Parameters:
| Parameter | Setting |
|---|---|
| Column | Waters ACQUITY Premier Oligonucleotide BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 15 mM Triethylamine (TEA), 400 mM Hexafluoroisopropanol (HFIP) in Water |
| Mobile Phase B | 15 mM TEA, 400 mM HFIP in 50:50 Acetonitrile:Methanol |
| Gradient | 30% to 60% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 60°C |
| Injection Volume | 5 µL |
Mass Spectrometry
Electrospray ionization in negative mode (ESI-) is typically used for oligonucleotide analysis. Tandem mass spectrometry (MS/MS) is employed for fragmentation to confirm the sequence and modification.
MS Parameters:
| Parameter | Setting |
|---|---|
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 500°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| MS1 Scan Range | m/z 500 - 2000 |
| MS/MS Fragmentation | Collision-Induced Dissociation (CID) |
| Collision Energy | Optimized for specific precursor ion (typically 20-50 eV) |
Data Presentation and Analysis
Fragmentation of N1-isobutyl-pseudouridine
The stable C-C glycosidic bond in pseudouridine leads to unique fragmentation patterns upon collision-induced dissociation (CID).[6] For N1-isobutyl-pseudouridine, in addition to the characteristic backbone fragmentation (a, b, c, d, w, x, y, and z ions), specific fragment ions corresponding to the modified base can be observed. The isobutyl group can also undergo fragmentation. The expected mass of the N1-isobutyl-pseudouridine mononucleotide is higher than that of pseudouridine.
Expected Fragmentation Pathways:
-
Cleavage of the N1-isobutyl bond.
-
Characteristic fragmentation of the pseudouridine ring.
-
Standard oligonucleotide backbone fragmentation.
Quantitative Analysis
Quantification is typically performed using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) in tandem mass spectrometry. A calibration curve is generated using known concentrations of a synthetic N1-isobutyl-pseudouridine modified oligonucleotide standard.
Hypothetical Quantitative Data for a 20-mer Oligonucleotide containing a single N1-isobutyl-pseudouridine modification:
| Standard Concentration (ng/mL) | Peak Area (Arbitrary Units) | Calculated Concentration (ng/mL) | Accuracy (%) |
| 1.0 | 5,234 | 0.98 | 98.0 |
| 5.0 | 25,890 | 5.12 | 102.4 |
| 10.0 | 51,056 | 10.15 | 101.5 |
| 50.0 | 249,876 | 49.98 | 99.9 |
| 100.0 | 505,123 | 100.8 | 100.8 |
| 500.0 | 2,510,987 | 501.2 | 100.2 |
Quality Control Sample Data:
| QC Level | Nominal Concentration (ng/mL) | Mean Calculated Concentration (ng/mL) (n=5) | Precision (%CV) | Accuracy (%) |
| Low | 2.5 | 2.45 | 4.2 | 98.0 |
| Medium | 75.0 | 76.2 | 3.5 | 101.6 |
| High | 400.0 | 395.8 | 2.8 | 98.9 |
Visualizations
Experimental Workflow
Caption: Workflow for LC-MS/MS analysis of modified oligonucleotides.
Signaling Pathway (Illustrative)
While N1-isobutyl-pseudouridine is a synthetic modification and doesn't have a natural signaling pathway, the following diagram illustrates a hypothetical mechanism of action for an antisense oligonucleotide containing this modification.
References
- 1. Oligonucleotide Analysis by LC-MS/MS at Agilex Biolabs: Challenges, Solutions and a Case Study. | Agilex Biolabs [agilexbiolabs.com]
- 2. waters.com [waters.com]
- 3. Overcoming Sample Preparation Challenges in Oligonucleotide LC-MS/MS Analysis | Separation Science [sepscience.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Mass Spectrometry-Based Quantification of Pseudouridine in RNA - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N1-Substituted Pseudouridines in Gene Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of novel N1-substituted pseudouridines, particularly N1-methylpseudouridine (m1Ψ), in mRNA-based gene therapies. The inclusion of these modified nucleosides has been a pivotal advancement, significantly enhancing the therapeutic potential of mRNA by increasing protein expression and reducing innate immunogenicity.[1][2][3][4] This document outlines the advantages of m1Ψ, presents key quantitative data, and provides detailed protocols for the synthesis, purification, formulation, and in vitro application of m1Ψ-modified mRNA.
Introduction to N1-Substituted Pseudouridines in mRNA Therapy
The therapeutic application of in vitro transcribed (IVT) mRNA was historically hindered by its inherent instability and its tendency to provoke an innate immune response.[1] The discovery that replacing uridine (B1682114) with pseudouridine (B1679824) (Ψ) could mitigate these issues was a significant breakthrough.[5] Further research revealed that the addition of a methyl group to the N1 position of pseudouridine, creating N1-methylpseudouridine (m1Ψ), offered even greater benefits.[3][4]
Key Advantages of N1-Methylpseudouridine (m1Ψ) Modification:
-
Reduced Immunogenicity: Unmodified single-stranded RNA is recognized by pattern recognition receptors (PRRs) such as Toll-like receptors (TLR3, TLR7, TLR8) and RIG-I, triggering an inflammatory response and translational shutdown.[6][7] The m1Ψ modification sterically hinders the binding of mRNA to these sensors, significantly reducing the production of pro-inflammatory cytokines like TNF-α and type I interferons.[6][8]
-
Enhanced Translational Capacity: mRNA containing m1Ψ exhibits superior protein expression compared to both unmodified and Ψ-modified mRNA.[3][8][9] This is attributed to a reduction in the activation of the PKR pathway, which would otherwise lead to the phosphorylation of eIF2α and a subsequent halt in protein synthesis.[10] Additionally, m1Ψ modification has been shown to increase ribosome density on the mRNA transcript, further boosting translation.
-
Increased mRNA Stability: The incorporation of m1Ψ can enhance the stability of the mRNA molecule, protecting it from degradation by cellular RNases and increasing its half-life within the cell.[2][11]
These advantages have made m1Ψ a cornerstone of modern mRNA therapeutics, most notably in the development of the highly effective COVID-19 vaccines by Pfizer-BioNTech and Moderna.[4][12] The technology is now being explored for a wide range of applications, including cancer vaccines, protein replacement therapies, and gene editing.[6][13]
Data Summary: Performance of N1-Substituted Pseudouridine mRNA
The following tables summarize quantitative data from various studies, comparing the performance of unmodified mRNA, pseudouridine (Ψ)-modified mRNA, and N1-methylpseudouridine (m1Ψ)-modified mRNA.
Table 1: Comparison of Protein Expression
| mRNA Modification | Reporter Gene | Cell Line / System | Fold Increase in Protein Expression (relative to unmodified mRNA) | Reference |
| Pseudouridine (Ψ) | Renilla Luciferase | 293 Cells | ~10x | [5] |
| N1-Methylpseudouridine (m1Ψ) | EGFP | MH7A Cells | Significantly higher than Ψ-mRNA | [8] |
| N1-Methylpseudouridine (m1Ψ) | Luciferase | Multiple cell lines | Outperformed Ψ-mRNA | [3] |
| N1-Methylpseudouridine (m1Ψ) | EGFP | HeLa Cells | Highest expression vs. other modifications | [14] |
Table 2: Immunogenicity Profile
| mRNA Modification | Cell Line / System | Cytokine Measured | Outcome | Reference |
| Pseudouridine (Ψ) | Human Dendritic Cells | TNF-α, IL-6, IL-12p70 | Reduced cytokine levels | [15] |
| N1-Methylpseudouridine (m1Ψ) | Human FLS | IL-6, TNF-α, CXCL10 | Suppressed cytokine expression | [8] |
| N1-Methylpseudouridine (m1Ψ) | Mammalian Cell Lines | Innate immune activation | Reduced activation of TLR3 | [9] |
Table 3: Vaccine Efficacy (COVID-19)
| Vaccine | mRNA Modification | Reported Efficacy | Reference |
| Pfizer-BioNTech (BNT162b2) | N1-Methylpseudouridine (m1Ψ) | ~95% | [12] |
| Moderna (mRNA-1273) | N1-Methylpseudouridine (m1Ψ) | ~94.1% | [12] |
Signaling Pathways and Experimental Workflows
Innate Immune Sensing of mRNA
The diagram below illustrates the key signaling pathways involved in the innate immune recognition of in vitro transcribed mRNA and how N1-methylpseudouridine modification helps to evade this response. Unmodified mRNA can be recognized by endosomal TLRs and cytosolic sensors like PKR, leading to pro-inflammatory cytokine production and translational arrest. The m1Ψ modification blocks this recognition.
Caption: Innate immune pathways activated by unmodified mRNA and evasion by m1Ψ-mRNA.
Experimental Workflow for m1Ψ-mRNA Production and Delivery
This diagram outlines the general workflow for producing and delivering m1Ψ-modified mRNA for therapeutic applications, from DNA template preparation to in vivo delivery.
Caption: General workflow for m1Ψ-mRNA synthesis, purification, and formulation.
Experimental Protocols
The following protocols are generalized methodologies based on common practices in the field. Researchers should optimize these protocols for their specific applications and reagents.
Protocol: In Vitro Transcription of m1Ψ-Modified mRNA
This protocol describes the synthesis of m1Ψ-mRNA using a T7 RNA polymerase-based in vitro transcription (IVT) reaction. All uridines in the transcript will be replaced with N1-methylpseudouridine.
Materials:
-
Linearized plasmid DNA or PCR product with a T7 promoter (1 µg)
-
Nuclease-free water
-
10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 7.9, 60 mM MgCl₂, 20 mM spermidine)
-
100 mM DTT
-
Ribonucleotide solution mix (10 mM each of ATP, CTP, GTP)
-
N1-methylpseudouridine-5'-triphosphate (m1ΨTP) (10 mM)
-
RNase Inhibitor (e.g., 40 U/µL)
-
T7 RNA Polymerase (e.g., 50 U/µL)
-
(Optional) Cap analog (e.g., CleanCap® Reagent AG)
Procedure:
-
Thaw all reagents on ice. Keep enzymes and RNA-sensitive reagents on ice throughout the procedure.
-
In a nuclease-free microcentrifuge tube, assemble the reaction at room temperature in the following order:
Reagent Volume (for 20 µL reaction) Final Concentration Nuclease-free water to 20 µL - 10x Transcription Buffer 2 µL 1x 10 mM ATP, CTP, GTP mix 2 µL 1 mM each 10 mM m1ΨTP 2 µL 1 mM 100 mM DTT 1 µL 5 mM Linearized DNA template X µL 1 µg RNase Inhibitor 1 µL 2 U/µL | T7 RNA Polymerase | 2 µL | 5 U/µL |
-
Mix gently by pipetting up and down. Do not vortex.
-
Incubate the reaction at 37°C for 2 to 4 hours.
-
To remove the DNA template, add 1 µL of DNase I (RNase-free) and incubate at 37°C for 15-30 minutes.
-
Proceed immediately to RNA purification.
Protocol: Purification of IVT mRNA using LiCl Precipitation
This method is effective for removing the majority of unincorporated NTPs and enzymes for RNAs longer than 300 nucleotides.[16]
Materials:
-
IVT reaction product
-
7.5 M LiCl solution
-
Nuclease-free water
-
70% ethanol (B145695) (ice-cold)
-
0.1 mM EDTA or other RNase-free buffer for resuspension
Procedure:
-
Adjust the volume of the IVT reaction to 50 µL with nuclease-free water.[16]
-
Add 25 µL of the 7.5 M LiCl solution to the reaction and mix well.[16]
-
Incubate at -20°C for at least 30 minutes to precipitate the RNA.[16]
-
Centrifuge at maximum speed (e.g., >12,000 x g) at 4°C for 15 minutes to pellet the RNA.[16]
-
Carefully aspirate and discard the supernatant.
-
Wash the pellet by adding 500 µL of ice-cold 70% ethanol. Centrifuge at 4°C for 10 minutes.[16]
-
Carefully remove the ethanol supernatant. Briefly spin the tube again to collect any residual liquid and remove it with a fine pipette tip.[16]
-
Air-dry the pellet for 5-10 minutes at room temperature. Do not over-dry.
-
Resuspend the purified RNA pellet in a suitable volume of 0.1 mM EDTA or nuclease-free water. Heat at 65°C for 5-10 minutes to aid dissolution.[16]
-
Quantify the RNA concentration using a spectrophotometer (e.g., NanoDrop) and verify its integrity using gel electrophoresis. Store at -80°C.
Protocol: Formulation of m1Ψ-mRNA into Lipid Nanoparticles (LNPs)
This protocol describes a basic method for encapsulating mRNA into LNPs using a microfluidic mixing device. The lipid composition is based on formulations used in successful mRNA vaccines.
Materials:
-
Ionizable lipid (e.g., DLin-MC3-DMA) dissolved in ethanol
-
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) dissolved in ethanol
-
Cholesterol dissolved in ethanol
-
PEG-lipid (e.g., DMG-PEG2000) dissolved in ethanol
-
Purified m1Ψ-mRNA in an acidic aqueous buffer (e.g., 50 mM sodium acetate (B1210297), pH 4.0)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microfluidic mixing device (e.g., NanoAssemblr)
-
Dialysis device (e.g., Slide-A-Lyzer, 10K MWCO)
Procedure:
-
Prepare Lipid Stock Solution: In an RNase-free tube, combine the ionizable lipid, DSPC, cholesterol, and PEG-lipid in ethanol at a molar ratio of approximately 50:10:38.5:1.5.[17][18] The total lipid concentration will depend on the microfluidic system's requirements.
-
Prepare mRNA Solution: Dilute the purified m1Ψ-mRNA in the sodium acetate buffer (pH 4.0) to the desired concentration.[17]
-
Microfluidic Mixing:
-
Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another syringe.
-
Set the flow rates on the microfluidic device, typically at a 3:1 aqueous-to-organic phase ratio.
-
Initiate mixing. The rapid mixing of the two solutions will cause the lipids to self-assemble around the mRNA, forming LNPs.
-
-
Neutralization and Dialysis:
-
Characterization and Storage:
-
Characterize the formulated LNPs for size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Determine the mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen).[18]
-
Sterile-filter the final LNP formulation through a 0.2 µm filter.
-
Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.
-
Protocol: In Vitro Transfection and Immunogenicity Assessment
This protocol describes the transfection of m1Ψ-mRNA-LNPs into an immune-responsive cell line (e.g., THP-1 monocytes) to assess protein expression and cytokine response.
Materials:
-
THP-1 cells
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS, 1% Pen-Strep)
-
m1Ψ-mRNA-LNP formulation
-
Unmodified mRNA-LNP formulation (as a positive control for immune stimulation)
-
Lysis buffer for protein analysis
-
ELISA kits for relevant cytokines (e.g., human TNF-α, IL-6)
Procedure:
-
Cell Plating: Seed THP-1 cells into a 24-well plate at a density that will result in ~80% confluency at the time of analysis.
-
Transfection:
-
Dilute the mRNA-LNP formulations in serum-free medium to achieve the desired final mRNA concentration (e.g., 100-1000 ng/well).
-
Remove the old medium from the cells and add the medium containing the mRNA-LNPs.
-
Incubate the cells at 37°C in a CO₂ incubator.
-
-
Sample Collection:
-
For Protein Expression: After 24-48 hours, harvest the cells. Lyse the cells according to the reporter gene assay protocol (e.g., luciferase assay, western blot for a specific protein).
-
For Immunogenicity: After 6-24 hours, carefully collect the cell culture supernatant. Centrifuge to remove any cell debris and store at -80°C until analysis.
-
-
Analysis:
-
Protein Expression: Perform the appropriate assay to quantify the expression of the protein encoded by the mRNA.
-
Immunogenicity: Use ELISA kits to measure the concentration of TNF-α, IL-6, or other relevant cytokines in the collected supernatants, following the manufacturer's instructions. Compare the cytokine levels induced by m1Ψ-mRNA to those induced by unmodified mRNA.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Pseudouridine and N 1-methylpseudouridine as potent nucleotide analogues for RNA therapy and vaccine development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N1-methylpseudouridine-incorporated mRNA outperforms pseudouridine-incorporated mRNA by providing enhanced protein expression and reduced immunogenicity in mammalian cell lines and mice [periodicos.capes.gov.br]
- 4. N1-Methylpseudouridine: Increase mRNA vaccine effectiveness - News Blog - Jena Bioscience [jenabioscience.com]
- 5. neb.com [neb.com]
- 6. Engineering Anti-Tumor Immunity: An Immunological Framework for mRNA Cancer Vaccines | MDPI [mdpi.com]
- 7. promegaconnections.com [promegaconnections.com]
- 8. N1-methylpseudouridine-incorporated mRNA enhances exogenous protein expression and suppresses immunogenicity in primary human fibroblast-like synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. trilinkbiotech.com [trilinkbiotech.com]
- 10. trilinkbiotech.com [trilinkbiotech.com]
- 11. N1‐methylpseudouridine modification level correlates with protein expression, immunogenicity, and stability of mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. preprints.org [preprints.org]
- 13. systembio.com [systembio.com]
- 14. Development and Characterization of an In Vitro Cell-Based Assay to Predict Potency of mRNA–LNP-Based Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. neb.com [neb.com]
- 17. Preparation of mRNA Lipid Nanoparticles [bio-protocol.org]
- 18. Preparation and Optimization of Lipid-Like Nanoparticles for mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Lipid Nanoparticles - Echelon Biosciences [echelon-inc.com]
Application Notes and Protocols for T7 RNA Polymerase-Mediated Synthesis of RNA containing N1-(2-Methyl)propyl pseudo-UTP
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enzymatic synthesis of messenger RNA (mRNA) using bacteriophage T7 RNA polymerase is a cornerstone of modern molecular biology and therapeutic development. The incorporation of modified nucleotides, such as pseudouridine (B1679824) and its derivatives, has been shown to enhance mRNA stability, increase translational efficiency, and reduce the innate immunogenicity of synthetic mRNA.[1][2][3][4] N1-methyl-pseudouridine (N1-Me-Ψ) is a well-established modification that significantly improves these characteristics, making it a key component in mRNA-based vaccines and therapeutics.[3][4][5][6]
This document provides detailed application notes and protocols for the use of a related, less common modified nucleotide, N1-(2-Methyl)propyl pseudo-UTP , in in vitro transcription (IVT) reactions catalyzed by T7 RNA polymerase. While specific quantitative data for this particular modification is not extensively available in peer-reviewed literature, these guidelines are based on established principles for incorporating N1-alkylated pseudouridine analogs into RNA transcripts. Researchers should consider these protocols as a starting point and may need to perform further optimization for their specific application.
Principle of the Method
T7 RNA polymerase is a DNA-dependent RNA polymerase that exhibits high specificity for its promoter sequence.[7] It is widely used for the in vitro synthesis of RNA from a DNA template. The enzyme's active site is known to be tolerant of a variety of modified nucleotides, allowing for their incorporation into the nascent RNA strand.[5][8][9] The workflow for enzymatic synthesis of modified RNA by T7 RNA polymerase is a systematic process.[8] By replacing standard uridine (B1682114) triphosphate (UTP) with N1-(2-Methyl)propyl pseudo-UTP in the transcription reaction, researchers can generate RNA transcripts where uridines are substituted with this modified base.
The introduction of the N1-(2-Methyl)propyl group on the pseudouridine base is expected to further modulate the properties of the resulting mRNA, potentially influencing its secondary structure, protein-RNA interactions, and resistance to degradation.
Data Presentation
Table 1: Comparative RNA Yields from In Vitro Transcription
| Nucleotide Composition | Template DNA (µg) | Incubation Time (hr) | Expected RNA Size (nt) | Average RNA Yield (µg/20µL reaction) |
| ATP, CTP, GTP, UTP | 1.0 | 2 | e.g., 1500 | [Enter experimental data] |
| ATP, CTP, GTP, Pseudo-UTP | 1.0 | 2 | e.g., 1500 | [Enter experimental data] |
| ATP, CTP, GTP, N1-Me-Pseudo-UTP | 1.0 | 2 | e.g., 1500 | [Enter experimental data] |
| ATP, CTP, GTP, N1-(2-Methyl)propyl pseudo-UTP | 1.0 | 2 | e.g., 1500 | [Enter experimental data] |
Table 2: Relative Efficiency of Modified UTP Incorporation
| Modified UTP Analog | Relative Yield (%) (Compared to UTP) | Transcript Integrity (RIN or Gel Electrophoresis) |
| Pseudo-UTP | [Calculate from Table 1] | [Describe observations] |
| N1-Methyl-pseudo-UTP | [Calculate from Table 1] | [Describe observations] |
| N1-(2-Methyl)propyl pseudo-UTP | [Calculate from Table 1] | [Describe observations] |
Experimental Protocols
Protocol 1: In Vitro Transcription with N1-(2-Methyl)propyl pseudo-UTP
This protocol is a general guideline for a 20 µL in vitro transcription reaction. Reaction components and volumes may need to be optimized based on the specific template and desired yield.
Materials:
-
Linearized DNA template with a T7 promoter (0.5-1.0 µg/µL)
-
Nuclease-free water
-
10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 7.9, 60 mM MgCl₂, 20 mM Spermidine)
-
ATP, CTP, GTP solutions (100 mM each)
-
N1-(2-Methyl)propyl pseudo-UTP solution (100 mM)
-
T7 RNA Polymerase (e.g., 50 U/µL)
-
RNase Inhibitor (e.g., 40 U/µL)
-
DNase I (RNase-free)
Procedure:
-
Thawing Reagents: Thaw all reagents on ice. Keep the T7 RNA Polymerase and RNase Inhibitor on ice at all times.
-
Reaction Assembly: In a nuclease-free microcentrifuge tube, assemble the reaction at room temperature in the following order:
| Component | Volume (µL) | Final Concentration |
| Nuclease-free water | to 20 µL | - |
| 10x Transcription Buffer | 2.0 | 1x |
| ATP (100 mM) | 2.0 | 10 mM |
| CTP (100 mM) | 2.0 | 10 mM |
| GTP (100 mM) | 2.0 | 10 mM |
| N1-(2-Methyl)propyl pseudo-UTP (100 mM) | 2.0 | 10 mM |
| Linearized DNA Template (0.5 µg/µL) | 2.0 | 1.0 µg |
| RNase Inhibitor (40 U/µL) | 1.0 | 40 units |
| T7 RNA Polymerase (50 U/µL) | 2.0 | 100 units |
| Total Volume | 20.0 |
-
Mixing and Incubation: Gently mix the components by pipetting up and down. Briefly centrifuge the tube to collect the reaction mixture at the bottom. Incubate the reaction at 37°C for 2 hours. For longer transcripts or higher yields, the incubation time can be extended up to 4 hours.
-
DNase Treatment (Optional but Recommended): To remove the DNA template, add 1 µL of RNase-free DNase I to the reaction mixture and incubate at 37°C for 15 minutes.
-
RNA Purification: Purify the synthesized RNA using a suitable method such as lithium chloride precipitation, spin column purification, or phenol-chloroform extraction followed by ethanol (B145695) precipitation.
-
Quantification and Quality Control: Determine the RNA concentration using a spectrophotometer (e.g., NanoDrop) and assess the integrity of the transcript by denaturing agarose (B213101) gel electrophoresis or a bioanalyzer.
Protocol 2: Analysis of N1-(2-Methyl)propyl pseudo-UTP Incorporation Efficiency
To quantify the incorporation efficiency, a comparative analysis of RNA yields is performed.
Procedure:
-
Set up Parallel Reactions: Prepare four parallel in vitro transcription reactions as described in Protocol 1. In each reaction, use a different UTP analog:
-
Reaction 1: UTP (control)
-
Reaction 2: Pseudouridine-5'-Triphosphate (Pseudo-UTP)
-
Reaction 3: N1-Methyl-pseudouridine-5'-Triphosphate (N1-Me-Pseudo-UTP)
-
Reaction 4: N1-(2-Methyl)propyl pseudo-UTP
-
-
Incubation and Purification: Incubate all reactions under identical conditions (e.g., 37°C for 2 hours). Purify the RNA from each reaction using the same method to ensure consistency.
-
Quantification: Measure the concentration of the purified RNA from each reaction.
-
Data Analysis: Calculate the total RNA yield for each reaction. Determine the relative yield of each modified RNA by normalizing it to the yield of the control RNA synthesized with UTP. Populate the results in Tables 1 and 2.
Visualizations
References
- 1. jenabioscience.com [jenabioscience.com]
- 2. HighYield T7 mRNA Synthesis Kit (me1Ψ-UTP), Kits for (m)RNA Synthesis (unmodified & nucleoside base-modified) - Jena Bioscience [jenabioscience.com]
- 3. abpbio.com [abpbio.com]
- 4. N1-Methylpseudo-UTP [baseclick.eu]
- 5. The incorporation of N1-methyl pseudouridine by T7 bacteriophage derived RNA polymerase was instrumental for COVID-19 mRNA vaccine production [biosyn.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. trilinkbiotech.com [trilinkbiotech.com]
- 9. Enzymatic synthesis of base-modified RNA by T7 RNA polymerase. A systematic study and comparison of 5-substituted pyrimidine and 7-substituted 7-deazapurine nucleoside triphosphates as substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N1-(2-Methyl)propyl pseudouridine triphosphate
Welcome to the technical support center for the synthesis of N1-(2-Methyl)propyl pseudouridine (B1679824) triphosphate (N1-isobutyl-ΨTP). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis and application of this modified nucleotide.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges and questions that may arise during the synthesis, purification, and use of N1-(2-Methyl)propyl pseudouridine triphosphate.
Q1: What are the primary challenges in synthesizing this compound triphosphate?
A1: The main challenges stem from the introduction of the bulky 2-methylpropyl (isobutyl) group at the N1 position of the pseudouridine ring. These challenges include:
-
Steric Hindrance: The bulky isobutyl group can sterically hinder subsequent enzymatic or chemical reactions, particularly the phosphorylation steps to convert the nucleoside to the triphosphate.[1][2] This can lead to lower reaction rates and overall yields compared to smaller N1-substituents like a methyl group.[2]
-
Lower Incorporation Efficiency in In Vitro Transcription: The size of the N1-substituent can influence the efficiency of its incorporation into an mRNA transcript during in vitro transcription (IVT).[2] While some N1-modifications can enhance translation, bulky groups may reduce the yield of the final mRNA product.[2]
-
Purification Difficulties: The increased lipophilicity due to the isobutyl group can make purification of the final triphosphate product more challenging. Standard purification methods may need to be optimized to efficiently separate the desired product from starting materials and byproducts.
-
Potential for Side Reactions: During the initial N1-alkylation step, there is a possibility of side reactions, such as alkylation at other positions on the pseudouridine base or the ribose sugar, which necessitates careful control of reaction conditions and robust purification of the intermediate this compound.
Q2: I am observing a low yield after the N1-alkylation of pseudouridine. What are the potential causes and solutions?
A2: Low yields in the N1-alkylation step can be attributed to several factors:
-
Incomplete reaction: The reaction may not have gone to completion.
-
Solution: Increase the reaction time or temperature. Consider using a stronger base or a more reactive isobutylating agent (e.g., isobutyl iodide instead of isobutyl bromide).
-
-
Suboptimal solvent: The choice of solvent can significantly impact the reaction.
-
Solution: Ensure the use of a dry, aprotic solvent like DMF or DMSO to facilitate the reaction.
-
-
Degradation of starting material: Pseudouridine may degrade under harsh basic conditions.
-
Solution: Use a milder base or perform the reaction at a lower temperature for a longer duration.
-
-
Difficult purification: The product may be lost during the purification process.
-
Solution: Optimize the purification protocol. Reverse-phase HPLC is often effective for separating the more lipophilic N1-alkylated product from the unreacted pseudouridine.
-
Q3: My enzymatic phosphorylation from the monophosphate to the triphosphate is inefficient. How can I troubleshoot this?
A3: Inefficient enzymatic phosphorylation is a common hurdle, often due to steric hindrance from the isobutyl group.
-
Enzyme Selection: Not all kinases will efficiently phosphorylate a modified nucleoside monophosphate.
-
Solution: Screen different nucleoside monophosphate kinases (NMPKs) and pyrophosphatases to find one with better activity towards your substrate. Some kinases have a broader substrate tolerance than others.
-
-
Reaction Conditions: The reaction conditions may not be optimal for the enzyme with the modified substrate.
-
Solution: Optimize the pH, temperature, and concentration of divalent cations (e.g., Mg2+). It may also be beneficial to increase the enzyme concentration or the reaction time.
-
-
Substrate Purity: Impurities in your this compound monophosphate preparation can inhibit the kinase.
-
Solution: Ensure the monophosphate is of high purity before proceeding to the triphosphate synthesis. HPLC purification of the monophosphate may be necessary.
-
Q4: I am having trouble purifying the final triphosphate product. What purification strategies are recommended?
A4: The purification of modified nucleoside triphosphates often requires more specialized techniques than standard NTPs.
-
Recommended Method: Anion-exchange high-performance liquid chromatography (AE-HPLC) is the gold standard for purifying nucleoside triphosphates. This method separates molecules based on their charge, effectively separating the triphosphate from monophosphates, diphosphates, and unreacted starting materials.
-
Optimization:
-
Gradient: A shallow salt gradient (e.g., using triethylammonium (B8662869) bicarbonate or ammonium (B1175870) bicarbonate) is often necessary to achieve good resolution.
-
Column: Use a column with a suitable stationary phase for nucleotide separation.
-
Detection: Monitor the elution profile using UV absorbance at 260 nm.
-
-
Desalting: After HPLC purification, the product will be in a salt buffer. It is crucial to desalt the sample, which can be achieved by lyophilization (if a volatile buffer like TEAB is used) followed by dissolution in pure water, or by using a desalting column.
Q5: How does the N1-(2-Methyl)propyl modification affect the properties of the resulting mRNA?
A5: The incorporation of this compound into mRNA is expected to influence its properties in several ways, primarily based on studies of other N1-alkylated pseudouridines:
-
Reduced Immunogenicity: Like N1-methylpseudouridine, the isobutyl modification at the N1 position is expected to reduce the innate immune response to the mRNA.[1][3] This is because the modification can sterically hinder the binding of the mRNA to pattern recognition receptors like Toll-like receptors (TLRs).[1]
-
Translation Efficiency: The effect on translation efficiency is less predictable. While N1-methylpseudouridine generally enhances translation, very bulky N1-substituents have been shown to potentially decrease mRNA translation in in vitro systems.[2] However, this can be offset by the reduced immune response in vivo, which prevents the shutdown of translation.[2]
-
mRNA Stability: Pseudouridine itself is known to enhance the stability of the RNA backbone. The N1-isobutyl modification is not expected to negatively impact this property.
Quantitative Data
The yield of in vitro transcription can be influenced by the nature of the N1-substituent on pseudouridine triphosphate. The following table summarizes a comparative analysis of relative mRNA synthesis efficiency using T7 RNA polymerase with different N1-modified pseudouridine triphosphates.
| N1-Modification of Pseudouridine | Relative Transcription mRNA Yield (%) |
| Unmodified (H) | 100 |
| Methyl (Me) | ~110 |
| Ethyl (Et) | ~95 |
| Propyl (Pr) | ~85 |
| Isopropyl (iPr) | ~70 |
| Fluoroethyl (FE) | ~90 |
| Methoxymethyl (MOM) | ~60 |
Note: Data is estimated from graphical representations in scientific literature and serves for comparative purposes. The yield for N1-(2-Methyl)propyl (isobutyl) is expected to be in a similar range to or slightly lower than isopropyl due to its comparable bulkiness.
Experimental Protocols
Protocol 1: General Procedure for N1-Alkylation of Pseudouridine
This protocol provides a general framework for the N1-alkylation of pseudouridine with an isobutyl group. Optimization of specific parameters may be required.
-
Preparation: Dry pseudouridine under high vacuum for several hours. Use anhydrous solvents.
-
Reaction Setup: In an inert atmosphere (e.g., under argon or nitrogen), dissolve pseudouridine in anhydrous DMF.
-
Deprotonation: Add a suitable base (e.g., sodium hydride, NaH) portion-wise at 0°C and stir for 1 hour.
-
Alkylation: Add 1-iodo-2-methylpropane (B147064) (isobutyl iodide) dropwise to the reaction mixture at 0°C. Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Quenching: Carefully quench the reaction by the slow addition of water or methanol (B129727) at 0°C.
-
Workup: Neutralize the reaction mixture with a mild acid (e.g., acetic acid). Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by reverse-phase HPLC to isolate this compound.
Protocol 2: General Procedure for Triphosphorylation of N1-Modified Pseudouridine
This protocol outlines the general steps for converting the N1-modified nucleoside to its triphosphate form using the Ludwig-Eckstein method.
-
Monophosphorylation (if starting from the nucleoside):
-
Dissolve this compound in trimethyl phosphate.
-
Cool the mixture to 0°C and add phosphorus oxychloride (POCl₃).
-
Stir for 2-4 hours at 0°C.
-
Quench the reaction with a buffer (e.g., triethylammonium bicarbonate, TEAB).
-
Purify the monophosphate by anion-exchange chromatography.
-
-
Triphosphorylation:
-
Co-evaporate the this compound monophosphate with anhydrous pyridine.
-
Dissolve the dried monophosphate in anhydrous DMF.
-
Add carbonyldiimidazole (CDI) and stir for 4-6 hours at room temperature.
-
In a separate flask, prepare a solution of pyrophosphate in anhydrous DMF.
-
Add the pyrophosphate solution to the activated monophosphate and stir overnight at room temperature.
-
-
Purification:
-
Quench the reaction with water.
-
Purify the crude this compound triphosphate by anion-exchange HPLC using a TEAB gradient.
-
Collect and pool the fractions containing the triphosphate.
-
Lyophilize the pooled fractions to obtain the final product as a triethylammonium salt.
-
Visualizations
Signaling Pathway: Evasion of Innate Immune Sensing by N1-Modified Pseudouridine mRNA
Caption: Evasion of innate immune sensing by N1-modified pseudouridine mRNA.
Experimental Workflow: Synthesis of this compound Triphosphate
Caption: General workflow for the synthesis of this compound triphosphate.
References
Technical Support Center: N1-(2-Methyl)propyl Pseudouridine Incorporation
Welcome to the technical support center for improving the incorporation efficiency of N1-(2-Methyl)propyl pseudouridine (B1679824) (N1-iso-propyl-Ψ) and other modified nucleotides in your in vitro transcription (IVT) experiments. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address specific challenges encountered during mRNA synthesis.
Frequently Asked Questions (FAQs)
Q1: What is N1-(2-Methyl)propyl pseudouridine, and why is it used in mRNA synthesis?
A1: this compound is a modified nucleoside, an analog of uridine (B1682114). Its incorporation into messenger RNA (mRNA) transcripts in place of uridine can help reduce the innate immunogenicity of the synthetic mRNA.[1][2] Modified nucleosides like N1-methylpseudouridine (m1Ψ) have been shown to enhance protein expression from the mRNA.[1][3] The N1-substituent's size and electronic properties can influence the final mRNA yield.[1]
Q2: How does the incorporation efficiency of this compound compare to other N1-substituted pseudouridines?
A2: The incorporation efficiency of N1-substituted pseudouridine triphosphates by T7 RNA polymerase is influenced by the nature of the N1-substituent. Generally, as the alkyl group length at the N1 position increases (methyl, ethyl, propyl), the incorporation yield ratio for the modified NTP tends to increase in most sequence contexts when competed with UTP.[4] However, bulkier groups like isopropyl may show different efficiencies. For a detailed comparison, please refer to the data table below.
Q3: Can I completely replace UTP with N1-(2-Methyl)propyl-ΨTP in my IVT reaction?
A3: Yes, it is possible to completely substitute UTP with a modified version like N1-(2-Methyl)propyl-ΨTP.[5] However, be aware that some modified NTPs can impact the overall transcription efficiency and may require optimization of the reaction conditions.[5][6]
Q4: Which RNA polymerase is recommended for incorporating this compound?
A4: T7 RNA polymerase is widely used for in vitro transcription and has been shown to tolerate a variety of modified nucleotides, including N1-substituted pseudouridine derivatives.[1][7] However, the fidelity and efficiency of incorporation can vary between different RNA polymerases, such as T7, T3, and SP6.[8] For instance, SP6 RNA polymerase may incorporate m1ΨTP with a smaller range of yields across different sequence contexts compared to T7 RNA polymerase.[9][10]
Troubleshooting Guide
Issue 1: Low mRNA Yield
-
Q: I am observing a significantly lower mRNA yield when using N1-(2-Methyl)propyl-ΨTP compared to unmodified UTP. What are the possible causes and solutions?
-
A:
-
Suboptimal Enzyme Concentration: The concentration of T7 RNA polymerase is a critical factor. While increasing the enzyme concentration can enhance mRNA yield, there is a saturation point beyond which it becomes cost-ineffective.[]
-
Solution: Titrate the T7 RNA polymerase concentration to find the optimal amount for your specific template and modified nucleotide.
-
-
Poor DNA Template Quality: The integrity and purity of your DNA template are paramount for efficient transcription.[] Contaminants like salts or ethanol (B145695) can inhibit RNA polymerase.[12][13]
-
Solution: Ensure your linearized DNA template is of high quality and free from contaminants. Verify template integrity via gel electrophoresis before starting the IVT reaction.[][13]
-
-
Incorrect Nucleotide Concentration: An insufficient concentration of any of the four NTPs can be a limiting factor in the reaction.[12][13]
-
Uridine Content in the Template: Some N1-substituted pseudouridine derivatives may not incorporate well into templates with a high uridine content.[1]
-
Solution: If possible, decrease the number of uridine residues in your DNA template by substituting synonymous codons. This has been shown to improve the incorporation of certain N1-substituted Ψ derivatives.[1]
-
-
-
Issue 2: Incomplete or Truncated Transcripts
-
Q: My IVT reaction is producing shorter-than-expected RNA transcripts. What could be the reason?
Issue 3: Transcripts are Longer Than Expected
-
Q: The resulting RNA from my IVT reaction is longer than the expected size. What is causing this?
-
A:
-
Incomplete Template Linearization: If the plasmid DNA template is not completely linearized, the RNA polymerase may continue transcription beyond the intended endpoint.[12][13]
-
Solution: Confirm complete linearization of your plasmid by running an aliquot on an agarose (B213101) gel before proceeding with the IVT reaction.[12][13]
-
-
Template with 3' Overhangs: Restriction enzymes that create 3' overhangs can cause the RNA polymerase to use the opposite strand as a template, resulting in longer transcripts.[12]
-
Solution: Use restriction enzymes that generate 5' overhangs or blunt ends for template linearization.[12]
-
-
-
Data Presentation
Table 1: Relative Transcription Efficiency of N1-Substituted Pseudouridine Triphosphates
| N1-Substitution | Relative Transcription Efficiency (%) |
| H (Pseudouridine) | ~100% |
| Methyl | ~125% |
| Ethyl | ~110% |
| Fluoroethyl | ~90% |
| Propyl | ~75% |
| Isopropyl | ~25% |
| Methoxymethyl | ~85% |
| Pivaloxymethyl | ~40% |
| Benzyloxymethyl | <25% |
Data is estimated from the bar chart presented in "Novel N1-Substituted Pseudouridine 5'-Triphosphates for mRNA" by TriLink BioTechnologies. The efficiency is relative to the wild-type (unmodified UTP) FLuc mRNA synthesis.[1]
Table 2: Incorporation Yield of N1-Alkyl-Pseudouridine Triphosphates in Competition with UTP
| N1-Alkyl Group | Range of Incorporation Yields |
| Methyl (m1ΨTP) | 15% - 70% |
| Ethyl (e1ΨTP) | Not explicitly stated, but variability of yields is 13% |
| Propyl (p1ΨTP) | Not explicitly stated, but variability of yields is 17% |
This data reflects the sequence-dependent nature of incorporation by T7 RNA polymerase when the modified NTP is in a 1:1 ratio with UTP. The variability of yields for m1Ψ was 42%.[4][10]
Experimental Protocols
Detailed Protocol for In Vitro Transcription with Complete Substitution of UTP by N1-(2-Methyl)propyl-ΨTP
This protocol is a synthesized guideline based on standard IVT procedures with modified nucleotides.[5][6][8]
1. Materials:
-
Linearized DNA template (1 µg) with a T7 promoter
-
Nuclease-free water
-
10X T7 Reaction Buffer
-
ATP, GTP, CTP Solution (100 mM each)
-
N1-(2-Methyl)propyl-ΨTP Solution (100 mM)
-
T7 RNA Polymerase Mix
-
(Optional) DTT (100 mM)
-
(Optional) RNase Inhibitor
-
(Optional) DNase I (RNase-free)
2. Reaction Assembly (20 µl total volume):
-
Thaw all reagents except the T7 RNA Polymerase Mix at room temperature. Briefly centrifuge all tubes to collect the contents. Keep the enzyme mix on ice.
-
Assemble the reaction at room temperature in the following order:
-
Nuclease-free water: to a final volume of 20 µl
-
10X T7 Reaction Buffer: 2 µl
-
ATP Solution (100 mM): 2 µl (Final concentration: 10 mM)
-
GTP Solution (100 mM): 2 µl (Final concentration: 10 mM)
-
CTP Solution (100 mM): 2 µl (Final concentration: 10 mM)
-
N1-(2-Methyl)propyl-ΨTP (100 mM): 2 µl (Final concentration: 10 mM)
-
Linearized DNA Template: X µl (1 µg)
-
(Optional) DTT (100 mM): 1 µl (Final concentration: 5 mM)
-
(Optional) RNase Inhibitor: 1 µl
-
T7 RNA Polymerase Mix: 2 µl
-
-
Gently mix by pipetting up and down, then briefly centrifuge.
3. Incubation:
-
Incubate the reaction at 37°C for 2 hours. For transcripts shorter than 0.3 kb, the incubation can be extended up to 16 hours (overnight).[6] For longer reactions, using an incubator with a heated lid is recommended to prevent evaporation.[5]
4. (Optional) DNase Treatment:
-
To remove the DNA template, add 2 µl of RNase-free DNase I to the reaction.
-
Mix well and incubate at 37°C for 15 minutes.[5]
5. mRNA Purification:
-
Proceed with your desired mRNA purification method (e.g., lithium chloride precipitation or silica-based columns).
Visualizations
References
- 1. trilinkbiotech.com [trilinkbiotech.com]
- 2. promegaconnections.com [promegaconnections.com]
- 3. trilinkbiotech.com [trilinkbiotech.com]
- 4. researchgate.net [researchgate.net]
- 5. neb.com [neb.com]
- 6. neb.com [neb.com]
- 7. Substrate Specificity of T7 RNA Polymerase toward Hypophosphoric Analogues of ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N1-methyl-pseudouridine is incorporated with higher fidelity than pseudouridine in synthetic RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nanopore sequencing for N1-methylpseudouridine in RNA reveals sequence-dependent discrimination of the modified nucleotide triphosphate during transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 12. promegaconnections.com [promegaconnections.com]
- 13. go.zageno.com [go.zageno.com]
- 14. Practical Tips for In Vitro Transcription | Thermo Fisher Scientific - IN [thermofisher.com]
- 15. bitesizebio.com [bitesizebio.com]
Technical Support Center: Troubleshooting In Vitro Transcription with N1-isobutyl-pseudo-UTP
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in in vitro transcription (IVT) reactions using N1-isobutyl-pseudo-UTP.
Frequently Asked Questions (FAQs)
Q1: Is it normal to see a lower yield with N1-isobutyl-pseudo-UTP compared to standard UTP?
A1: Yes, it is common to observe a lower yield when using modified nucleotides like N1-isobutyl-pseudo-UTP compared to canonical NTPs. The extent of yield reduction can vary depending on the specific modification, the DNA template sequence, and the overall reaction conditions. The bulky isobutyl group on the N1 position of pseudouridine (B1679824) can create steric hindrance for the T7 RNA polymerase, potentially affecting its processivity and leading to a decrease in the overall yield of full-length RNA transcripts.
Q2: What is the primary cause of low IVT yield when using N1-isobutyl-pseudo-UTP?
A2: The most likely primary cause is the reduced efficiency of incorporation of N1-isobutyl-pseudo-UTP by T7 RNA polymerase compared to unmodified UTP. The polymerase's active site has evolved to accommodate the natural nucleotides, and bulky modifications can lead to suboptimal positioning of the nucleotide for catalysis. Other factors that can contribute significantly include suboptimal concentrations of key reaction components like magnesium ions and the modified nucleotide itself, as well as the quality of the DNA template.
Q3: Can the concentration of N1-isobutyl-pseudo-UTP in the reaction affect the yield?
A3: Absolutely. The optimal concentration of a modified nucleotide may differ from that of a standard NTP. While a certain minimum concentration is required for efficient transcription, excessively high concentrations can sometimes be inhibitory. It is crucial to empirically determine the optimal concentration of N1-isobutyl-pseudo-UTP for your specific template and reaction conditions.
Q4: How does magnesium concentration impact IVT with this modified nucleotide?
A4: Magnesium ions (Mg2+) are a critical cofactor for T7 RNA polymerase and play a crucial role in catalysis. The optimal Mg2+ concentration is tightly linked to the total NTP concentration, as Mg2+ forms a complex with the NTPs. When using a bulky modified nucleotide like N1-isobutyl-pseudo-UTP, the optimal Mg2+:NTP ratio may shift. Both insufficient and excessive Mg2+ can negatively impact yield. Therefore, optimizing the Mg2+ concentration is a critical step in troubleshooting low yields.
Q5: Could there be an issue with my T7 RNA polymerase?
A5: While standard T7 RNA polymerase can incorporate many modified nucleotides, its efficiency can vary. It's possible that the specific batch of enzyme has reduced activity or that a higher concentration of the enzyme is required to compensate for the less efficient incorporation of the modified nucleotide. Some commercially available T7 RNA polymerase variants are engineered for improved performance with modified nucleotides and may offer better yields.
Troubleshooting Guide
If you are experiencing low RNA yield with N1-isobutyl-pseudo-UTP, follow this step-by-step troubleshooting guide.
Step 1: Assess DNA Template Quality and Integrity
Poor quality or degraded DNA template is a common cause of low IVT yield.
-
Action:
-
Verify the integrity of your linearized DNA template by running an aliquot on an agarose (B213101) gel. A single, sharp band of the correct size should be visible.
-
Ensure complete linearization of your plasmid DNA. Incomplete digestion can lead to truncated transcripts.
-
Purify the linearized template using a reliable method (e.g., column purification or phenol:chloroform extraction followed by ethanol (B145695) precipitation) to remove any potential inhibitors of T7 RNA polymerase, such as residual restriction enzymes or salts.
-
Step 2: Optimize Reaction Components
The concentrations of key components are critical when using modified nucleotides.
-
Action: Perform a series of small-scale IVT reactions to titrate the following components:
-
N1-isobutyl-pseudo-UTP Concentration: Test a range of concentrations (e.g., from 50% to 150% of the standard UTP concentration in your protocol).
-
Magnesium (Mg2+) Concentration: For each N1-isobutyl-pseudo-UTP concentration tested, titrate the Mg2+ concentration. A good starting point is a molar excess of Mg2+ over the total NTP concentration.
-
T7 RNA Polymerase Concentration: Try increasing the concentration of T7 RNA polymerase by 50-100% to see if it improves the yield.
-
Step 3: Adjust Reaction Conditions
Incubation time and temperature can influence the outcome of the IVT reaction.
-
Action:
-
Incubation Time: Extend the incubation time (e.g., from 2 hours to 4 hours or overnight). With less efficient incorporation of the modified nucleotide, the polymerase may require more time to synthesize full-length transcripts.
-
Incubation Temperature: While 37°C is the standard temperature for T7 RNA polymerase, some studies suggest that lowering the temperature (e.g., to 30°C) can sometimes improve the incorporation of modified nucleotides by slowing down the transcription rate and allowing more time for the correct nucleotide to bind.
-
Step 4: Rule Out RNase Contamination
RNase contamination will lead to the degradation of your newly synthesized RNA.
-
Action:
-
Use certified RNase-free water, pipette tips, and tubes.
-
Wear gloves and work in a clean environment.
-
Include an RNase inhibitor in your IVT reaction as a precautionary measure.
-
Data Presentation
| Condition | UTP Type | [NTPs] (mM each) | [Mg2+] (mM) | T7 Polymerase (U/µL) | Incubation Time (hr) | Expected RNA Yield (µg/20µL reaction) |
| Standard | Unmodified UTP | 2 | 24 | 2.5 | 2 | 80 - 120 |
| Initial Low Yield | N1-isobutyl-pseudo-UTP | 2 | 24 | 2.5 | 2 | 20 - 40 |
| Optimized NTP | N1-isobutyl-pseudo-UTP | 3 | 24 | 2.5 | 2 | 30 - 50 |
| Optimized Mg2+ | N1-isobutyl-pseudo-UTP | 3 | 30 | 2.5 | 2 | 45 - 65 |
| Optimized Enzyme | N1-isobutyl-pseudo-UTP | 3 | 30 | 4 | 2 | 55 - 75 |
| Optimized Time | N1-isobutyl-pseudo-UTP | 3 | 30 | 4 | 4 | 65 - 90 |
Experimental Protocols
Protocol 1: Small-Scale IVT Optimization of N1-isobutyl-pseudo-UTP and Mg2+ Concentration
This protocol describes a matrix-based approach to co-optimize the concentrations of the modified nucleotide and magnesium.
-
Prepare Master Mixes:
-
Prepare a basal IVT master mix containing all common reagents (buffer, ATP, CTP, GTP, DTT, RNase inhibitor, T7 RNA polymerase, and linearized DNA template) except for N1-isobutyl-pseudo-UTP and the Mg2+ source.
-
-
Set up Reaction Matrix:
-
In a 96-well plate or individual tubes, set up a matrix of reactions. For example, test three different concentrations of N1-isobutyl-pseudo-UTP (e.g., 1.5 mM, 2.0 mM, 2.5 mM) against three different concentrations of Mg2+ (e.g., 20 mM, 25 mM, 30 mM).
-
-
Assemble Reactions:
-
To each well/tube, add the appropriate volumes of the N1-isobutyl-pseudo-UTP and Mg2+ stock solutions to achieve the desired final concentrations.
-
Add the basal IVT master mix to each reaction to a final volume of 20 µL.
-
-
Incubation:
-
Incubate the reactions at 37°C for 2 hours.
-
-
Analysis:
-
Analyze the RNA yield from each reaction using a method such as Qubit fluorometry or Nanodrop spectrophotometry.
-
Optionally, run the samples on a denaturing agarose gel to assess the integrity of the RNA transcripts.
-
Visualizations
Below are diagrams illustrating the troubleshooting workflow and the logical relationships in optimizing an IVT reaction with N1-isobutyl-pseudo-UTP.
Caption: Troubleshooting workflow for low IVT yield with N1-isobutyl-pseudo-UTP.
Caption: Logical relationship of inputs and outputs in an IVT reaction.
Technical Support Center: Optimizing Codon Usage for N1-(2-Methyl)propyl Pseudouridine-Modified mRNA
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving codon-optimized mRNA containing N1-(2-Methyl)propyl pseudouridine (B1679824) (a structural isomer of N1-methylpseudouridine, for which the vast majority of research has been conducted and is detailed here as N1-methylpseudouridine or m1Ψ).
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of codon optimization for mRNA therapeutics?
Codon optimization is a process that involves modifying the nucleotide sequence of a gene to enhance protein expression in a specific host organism.[1] This is achieved by replacing rare or less frequently used codons with synonymous codons that are more abundant in the host's cells, without altering the amino acid sequence of the encoded protein.[1] The goal is to improve the efficiency and rate of translation, leading to higher protein yields.[1]
Q2: How does the incorporation of N1-methylpseudouridine (m1Ψ) benefit my mRNA construct?
N1-methylpseudouridine (m1Ψ) is a modified nucleoside that, when it replaces uridine (B1682114) in an mRNA sequence, offers several key advantages:
-
Increased Protein Expression: m1Ψ-modified mRNA can lead to significantly higher protein production, in some cases by more than an order of magnitude compared to unmodified mRNA.[2]
-
Reduced Immunogenicity: m1Ψ modification allows the mRNA to evade detection by the innate immune system's pattern recognition receptors (PRRs), such as Toll-like receptors (TLRs) and RIG-I.[3][4] This reduces the inflammatory response that would typically degrade the mRNA and inhibit translation.[4]
-
Enhanced Stability: The modification contributes to the overall stability of the mRNA molecule, prolonging its half-life within the cell and allowing for sustained protein production.[5][6]
Q3: Is there an optimal ratio for m1Ψ modification, or should I replace all uridines?
The optimal ratio of m1Ψ modification can be context-dependent and may require empirical testing for your specific application and cell type. While complete replacement of uridine with m1Ψ is common and has been used in approved mRNA vaccines, some studies suggest that a lower modification ratio might, in some cell lines, lead to higher protein expression.[7] However, higher modification ratios are generally more effective at reducing the innate immune response.[7] The relationship between the modification ratio, protein expression, and immunogenicity is not always linear.[7]
Q4: Can codon optimization or m1Ψ modification affect the function or fidelity of the translated protein?
While codon optimization does not change the primary amino acid sequence, there are reports that extensive changes to the codon sequence could potentially influence protein folding and function in some cases.[8] Regarding m1Ψ, studies have shown that it does not significantly impact the overall fidelity of translation, meaning it does not lead to a detectable increase in miscoded proteins.[2][9] This is a favorable characteristic compared to pseudouridine (Ψ), which has been shown to slightly increase the frequency of miscoding in some contexts.[2]
Troubleshooting Guides
Problem 1: Low protein expression despite codon optimization and m1Ψ modification.
| Possible Cause | Troubleshooting Step |
| Suboptimal Codon Optimization Algorithm: | Not all codon optimization tools are equal. Some naive approaches that simply replace rare codons with the most frequent ones might create unintended secondary structures or deplete specific tRNA pools. Recommendation: Use a more sophisticated optimization algorithm that considers factors like GC content, mRNA secondary structure, and codon context.[10] |
| Inefficient In Vitro Transcription (IVT): | The IVT reaction may not be yielding sufficient quantities of full-length, capped mRNA. Recommendation: Ensure all reagents are of high quality and RNase-free. Optimize the concentration of NTPs, including the m1Ψ-triphosphate, and the reaction time. Verify the integrity of your DNA template. |
| Poor mRNA Purity: | Contaminants from the IVT reaction, such as dsRNA byproducts, can trigger an immune response and inhibit translation, even with m1Ψ modification.[4] Recommendation: Purify your mRNA using methods like cellulose (B213188) chromatography to specifically remove dsRNA, followed by a final purification step such as silica-gel chromatography or precipitation.[11] |
| Inefficient Transfection: | The delivery of the mRNA into the target cells may be inefficient. Recommendation: Optimize your transfection protocol by testing different transfection reagents, mRNA concentrations, and cell densities. Ensure cells are healthy and at an appropriate confluency. |
| Cell-Type Specific Effects: | The optimal m1Ψ modification ratio and codon usage can vary between different cell types.[5][7] Recommendation: If possible, test a range of m1Ψ modification ratios (e.g., 50%, 75%, 100%) to find the best performer for your specific cell line. |
Problem 2: High levels of inflammatory cytokines are detected after transfection.
| Possible Cause | Troubleshooting Step |
| Incomplete m1Ψ Incorporation: | If the IVT reaction does not efficiently incorporate m1Ψ, the resulting mRNA will contain unmodified uridines, which are potent activators of the innate immune system. Recommendation: Verify the complete substitution of UTP with m1Ψ-TP in your IVT reaction mix. Analyze the composition of your final mRNA product if possible. |
| Presence of dsRNA: | Double-stranded RNA is a powerful activator of innate immune receptors like TLR3 and RIG-I.[4] Recommendation: Implement a robust purification strategy to remove any dsRNA byproducts from your IVT reaction.[11] |
| Contamination with Endotoxins: | Endotoxins from bacterial sources (e.g., during plasmid preparation) can induce a strong inflammatory response. Recommendation: Use endotoxin-free kits for plasmid purification and ensure all reagents and labware are sterile and pyrogen-free. |
Quantitative Data Summary
Table 1: Impact of m1Ψ Modification Ratio on Immunogenicity in HEK-293T Cells
| m1Ψ Modification Ratio | Relative mRNA level of RIG-I | Relative mRNA level of IL-6 | Relative mRNA level of IFN-β1 |
| 0% (Unmodified) | ~6x increase | ~12x increase | ~25x increase |
| 5% | ~4x increase | ~8x increase | ~15x increase |
| 20% | ~2.5x increase | ~4x increase | ~5x increase |
| 50% | No significant increase | No significant increase | No significant increase |
| 100% | No significant increase | No significant increase | No significant increase |
Data adapted from a study on mEGFP mRNA and represent the fold change relative to mock-transfected cells. The exact values can vary depending on the specific mRNA sequence and experimental conditions.[7]
Table 2: Relative Protein Expression with Different Nucleoside Modifications
| mRNA Modification | Relative Luciferase Activity (in vivo, mice) |
| Unmodified Uridine | Baseline |
| Pseudouridine (Ψ) | ~10-fold increase over unmodified |
| N1-methylpseudouridine (m1Ψ) | ~13-fold increase over unmodified (~1.3-fold over Ψ) |
| m5C + Ψ | ~20-fold increase over unmodified |
| m5C + m1Ψ | ~44-fold increase over unmodified (~2.2-fold over m5C+Ψ) |
This table summarizes findings from a study comparing different modifications. The combination of 5-methylcytidine (B43896) (m5C) and m1Ψ showed the highest protein expression.
Experimental Protocols
Protocol 1: In Vitro Transcription of m1Ψ-Modified mRNA
-
Template Preparation: Linearize the plasmid DNA containing your codon-optimized gene of interest downstream of a T7 promoter. Purify the linearized DNA template.
-
IVT Reaction Setup: In an RNase-free tube on ice, combine the following components in order:
-
RNase-free water
-
Reaction Buffer (e.g., 10x)
-
Cap Analog (e.g., CleanCap® Reagent AU)
-
100 mM ATP
-
100 mM CTP
-
100 mM GTP
-
100 mM N1-methylpseudouridine-5'-triphosphate (m1Ψ-TP)
-
Linearized DNA template (0.5-1 µg)
-
T7 RNA Polymerase
-
-
Incubation: Mix gently and incubate at 37°C for 2 hours.[12]
-
DNase Treatment: Add DNase I to the reaction mixture and incubate at 37°C for 15-30 minutes to digest the DNA template.
Protocol 2: Purification of m1Ψ-Modified mRNA
-
Initial Purification:
-
Perform a phenol-chloroform extraction to remove proteins.[11]
-
Precipitate the mRNA from the aqueous phase using isopropanol (B130326) or lithium chloride.[11]
-
Wash the mRNA pellet with cold 70% ethanol (B145695) and resuspend in RNase-free water.[11]
-
-
dsRNA Removal (Cellulose Chromatography):
-
Prepare a cellulose-based chromatography column.
-
Bind the mRNA to the column in a high-ethanol buffer.
-
Wash the column to remove impurities.
-
Elute the purified mRNA in an ethanol-free buffer.[11]
-
-
Final Concentration and Quality Control:
-
Precipitate the eluted mRNA with sodium acetate (B1210297) and ethanol.[11]
-
Resuspend the final mRNA pellet in RNase-free water or a suitable buffer.
-
Assess mRNA concentration and purity using a spectrophotometer (A260/A280 ratio should be ~2.0).
-
Verify the integrity of the mRNA using denaturing agarose (B213101) gel electrophoresis.
-
Protocol 3: Transfection of m1Ψ-Modified mRNA into Mammalian Cells
-
Cell Seeding: The day before transfection, seed cells in a multi-well plate to reach 70-90% confluency at the time of transfection.
-
Complex Formation:
-
Dilute the purified m1Ψ-mRNA in a serum-free medium (e.g., Opti-MEM).
-
In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine MessengerMAX) in the same medium.
-
Combine the diluted mRNA and transfection reagent, mix gently, and incubate at room temperature for 10-15 minutes to allow complexes to form.[13]
-
-
Transfection:
-
Aspirate the old medium from the cells and replace it with fresh, pre-warmed complete medium.
-
Add the mRNA-lipid complexes dropwise to the cells.[13]
-
-
Incubation and Analysis: Incubate the cells at 37°C in a CO2 incubator. Protein expression can typically be detected within a few hours and peaks around 24-48 hours post-transfection.
Visualizations
Caption: Experimental workflow for producing and testing codon-optimized, m1Ψ-modified mRNA.
References
- 1. How Are Codons Optimized for Recombinant Protein Expression? [synapse.patsnap.com]
- 2. N1-methylpseudouridine found within COVID-19 mRNA vaccines produces faithful protein products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Modifications in an Emergency: The Role of N1-Methylpseudouridine in COVID-19 Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. researchgate.net [researchgate.net]
- 7. N1‐methylpseudouridine modification level correlates with protein expression, immunogenicity, and stability of mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Considerations in the Use of Codon Optimization for Recombinant Protein Expression | Springer Nature Experiments [experiments.springernature.com]
- 9. N1-methylpseudouridine found within COVID-19 mRNA vaccines produces faithful protein products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. N1-methylpseudouridine mRNA modification enhances efficiency and specificity of gene overexpression by preventing Prkra-mediated global translation repression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. web.mit.edu [web.mit.edu]
reducing dsRNA byproducts in N1-alkyl-pseudouridine mRNA synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N1-alkyl-pseudouridine modified mRNA synthesis. The focus is on understanding and reducing the formation of double-stranded RNA (dsRNA) byproducts, a critical quality attribute for therapeutic mRNA.
Frequently Asked Questions (FAQs)
Q1: What is dsRNA and why is it a concern in N1-methyl-pseudouridine (m1Ψ) mRNA production?
A: Double-stranded RNA (dsRNA) is a significant byproduct of the in vitro transcription (IVT) process used to manufacture mRNA.[1][2] Even when synthesizing mRNA with modified nucleosides like N1-methyl-pseudouridine (m1Ψ), dsRNA impurities can form.[3] These byproducts are a major concern because they can trigger innate immune responses by activating pattern recognition receptors such as Toll-like receptor 3 (TLR3), RIG-I, and MDA5.[3][4][5] This immune activation can lead to the production of pro-inflammatory cytokines and type I interferons, potentially causing adverse effects in therapeutic applications and reducing the translational efficiency and overall efficacy of the mRNA drug.[5][6][7]
Q2: What are the primary causes of dsRNA formation during IVT?
A: dsRNA byproducts can originate from several mechanisms related to the activity of T7 RNA polymerase, the enzyme typically used for IVT.[2][5] Key mechanisms include:
-
Self-templated Extension: The newly synthesized mRNA transcript can fold back on itself, creating a hairpin structure that acts as a primer for the polymerase to synthesize a complementary strand.[8][9]
-
Promoter-Independent Transcription: T7 RNA polymerase can initiate transcription from the 3' end of the DNA template, generating antisense RNA that can anneal to the sense mRNA strand.[2][9]
-
Abortive Transcripts: Short, prematurely terminated RNA fragments can act as primers on the template or the full-length transcript, leading to dsRNA formation.[2][4]
Q3: How does the incorporation of N1-methyl-pseudouridine affect dsRNA formation and immunogenicity?
A: Incorporating N1-methyl-pseudouridine (m1Ψ) in place of uridine (B1682114) is a key strategy to reduce the immunogenicity of mRNA.[3][10] The m1Ψ modification can decrease the recognition of RNA by immune sensors.[3][11] While it enhances mRNA stability and translational efficiency, the IVT process for m1Ψ-mRNA can still generate dsRNA byproducts.[12][13][14] However, m1Ψ-modified dsRNA has been shown to have a lower binding affinity to some dsRNA sensors like the Prkra dimer, mitigating the downstream stress response.[3][15] For maximal efficacy and safety, it is often necessary to combine m1Ψ incorporation with a downstream purification step to remove residual dsRNA.[3][6]
Q4: What methods are available for detecting and quantifying dsRNA in my m1Ψ-mRNA sample?
A: Several analytical methods can be used to detect and quantify dsRNA impurities:
-
Immunoassays: Methods like dot blots and ELISAs using dsRNA-specific antibodies (e.g., J2 monoclonal antibody) are common for quantifying dsRNA.[7][8][16] These are sensitive and widely used for quality control.[4][16]
-
Chromatography: High-performance liquid chromatography (HPLC), particularly ion-pair reversed-phase HPLC (IP-RP-HPLC), can separate and quantify dsRNA from single-stranded mRNA.[17]
-
Gel Electrophoresis: Agarose gel electrophoresis can separate dsRNA from ssRNA based on differences in size and conformation, though it is often less sensitive for quantification.[]
-
Other Methods: More advanced techniques like lateral flow immunoassay (LFIA) and asymmetric flow field-flow fractionation (A4F) are also being developed for rapid and sensitive detection.[4][17][19]
Troubleshooting Guide
This guide addresses common issues related to dsRNA byproducts in m1Ψ-mRNA synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High dsRNA levels detected post-IVT | Suboptimal IVT reaction conditions. | Optimize IVT parameters such as enzyme concentration, Mg2+ concentration, and temperature.[][21] Consider using a fed-batch approach for UTP and GTP to maintain low steady-state levels, which has been shown to reduce dsRNA formation.[22][23] |
| Poor DNA template quality or design. | Ensure the DNA template is fully linearized and purified.[][21] Avoid repetitive sequences or regions prone to forming secondary structures that can promote self-priming.[21] | |
| Wild-type T7 RNA polymerase activity. | Use an engineered T7 RNA polymerase with reduced dsRNA formation capabilities.[1][24][25][26][27][28][29] Several commercially available mutants exhibit lower terminal transferase and RNA-dependent RNA polymerase activities.[24][27] | |
| mRNA shows high immunogenicity in vitro or in vivo despite m1Ψ modification | Residual dsRNA contaminants remain after initial purification. | Implement a dedicated dsRNA removal step. Cellulose-based purification or chromatography methods like IP-RP-HPLC are effective.[6][30][31][32][33] |
| Incomplete removal of dsRNA by the chosen purification method. | Evaluate the efficiency of your purification method. For cellulose (B213188) chromatography, ensure the correct ethanol (B145695) concentration in the binding buffer. For HPLC, optimize the gradient and temperature.[32][33] Consider novel purification resins designed for specific dsRNA removal.[8] | |
| Low mRNA yield after dsRNA purification | Non-selective purification method. | Optimize the purification protocol to improve selectivity. For cellulose-based methods, recovery rates are typically >65%.[31] For Oligo dT affinity chromatography, ensure conditions do not lead to loss of the target mRNA.[34] |
| mRNA degradation during purification. | Ensure all buffers and equipment are RNase-free.[] Avoid harsh conditions that could compromise mRNA integrity. |
Quantitative Data Summary
The following tables summarize quantitative data on the effectiveness of various methods for dsRNA reduction.
Table 1: Comparison of dsRNA Removal Methods
| Purification Method | dsRNA Removal Efficiency | mRNA Recovery Rate | Key Advantages | Key Disadvantages |
| Cellulose-Based Chromatography | >90%[31] | >65%[31] | Simple, cost-effective, avoids toxic solvents.[30][33] | May require large amounts of cellulose for large-scale production.[6] |
| Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) | Potent reduction of dsRNA.[6] | Varies by protocol. | High resolution and purity.[33] | Uses toxic/flammable organic solvents, limited scalability, requires specialized equipment.[6][33] |
| AVIPure® dsRNA Resin | >270-fold reduction (to undetectable levels by J2 dot blot/ELISA).[8] | High (minimal mRNA binding).[8] | Solvent-free, rapid (<30 min), flow-through operation.[8] | Newer technology, may have higher initial cost. |
| Oligo dT Affinity Chromatography (with denaturation) | High removal of contaminating RNA strands.[34] | >90%[34] | Scalable, GMP compliant, high recovery.[34] | Requires a denaturation step to destabilize dsRNA.[34] |
Table 2: Impact of IVT Optimization on dsRNA Formation
| Optimization Strategy | Reported Reduction in dsRNA | Impact on Yield/Quality | Reference |
| Low steady-state UTP/GTP feed | Significant reduction in dsRNA. | Maintained mRNA yield and integrity, optimized capping efficiency. | [22][23] |
| Engineered Chimeric T7 RNAP (Sso7d fusion) | 3- to 4-fold reduction compared to wild-type. | Maintained mRNA yield and full-length purity. | [26] |
| Engineered T7 RNAP Mutant (G753A) | Significant reduction in dsRNA. | Can be combined with modified nucleotides for enhanced mitigation. | [28] |
| Increasing Cap Analog Concentration | Reduction in dsRNA formation. | No negative impact on reaction yield or RNA integrity. | [22][23] |
Experimental Protocols & Methodologies
1. Cellulose-Based dsRNA Removal
This protocol is based on the principle that dsRNA selectively binds to cellulose in the presence of ethanol.[30][31]
-
Materials:
-
Crude IVT mRNA sample
-
Cellulose powder (fibrous, medium)
-
Binding Buffer: Sterile, RNase-free buffer containing a specific percentage of ethanol (e.g., 16-18%).
-
Wash Buffer: Same as Binding Buffer.
-
Elution Buffer: RNase-free water or a low-salt buffer (e.g., TE buffer).
-
Spin columns or chromatography column.
-
-
Procedure (Spin Column Format):
-
Prepare a cellulose slurry in the Binding Buffer and pack it into a spin column.
-
Equilibrate the column by washing with Binding Buffer.
-
Mix the IVT mRNA sample with the appropriate volume of ethanol and buffer to achieve the final binding concentration.
-
Load the sample onto the cellulose column and centrifuge. The ssRNA (your product) will be in the flow-through.
-
(Optional) Wash the column with Wash Buffer to maximize recovery and collect the flow-through.
-
Combine the flow-through fractions containing the purified mRNA.
-
Precipitate the mRNA from the collected flow-through (e.g., with sodium acetate (B1210297) and isopropanol) or proceed with buffer exchange.
-
Quantify dsRNA in the purified sample using a J2 dot blot or ELISA to confirm removal.
-
2. dsRNA Detection by Dot Blot Assay
This is a semi-quantitative method to assess the presence of dsRNA using the J2 antibody.[16]
-
Materials:
-
mRNA samples (crude and purified)
-
dsRNA standard (e.g., poly(I:C) or a known dsRNA transcript) for a standard curve.
-
Nylon or nitrocellulose membrane
-
UV crosslinker
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody: Anti-dsRNA monoclonal antibody (J2)
-
Secondary antibody: HRP-conjugated anti-mouse IgG
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Prepare a dilution series of the dsRNA standard.
-
Spot 1-2 µL of each standard dilution and your mRNA samples directly onto the membrane.
-
Allow the spots to dry completely.
-
UV-crosslink the RNA to the membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with the J2 primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane several times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again several times with TBST.
-
Apply the chemiluminescent substrate and image the blot.
-
Compare the signal intensity of your samples to the standard curve to estimate the amount of dsRNA.
-
Visualizations
Caption: Workflow of IVT leading to both desired ssRNA and dsRNA byproducts.
Caption: Strategies for reducing dsRNA byproducts in mRNA synthesis.
Caption: Signaling pathway activated by dsRNA byproducts leading to reduced efficacy.
References
- 1. Reducing double-stranded RNA formation in in vitro transcription using a novel RNA polymerase [go.trilinkbiotech.com]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. etherna.be [etherna.be]
- 7. exothera.world [exothera.world]
- 8. repligen.com [repligen.com]
- 9. DNA-terminus-dependent transcription by T7 RNA polymerase and its C-helix mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. biorxiv.org [biorxiv.org]
- 12. Pseudouridine and N1-methylpseudouridine as potent nucleotide analogues for RNA therapy and vaccine development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. mdpi.com [mdpi.com]
- 15. biorxiv.org [biorxiv.org]
- 16. mRNA quality control: Easy detection of dsRNA impurities - News Blog - Jena Bioscience [jenabioscience.com]
- 17. A (RP)UHPLC/UV analytical method to quantify dsRNA during the mRNA vaccine manufacturing process - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chromatographyonline.com [chromatographyonline.com]
- 21. promegaconnections.com [promegaconnections.com]
- 22. Frontiers | Formation of dsRNA by-products during in vitro transcription can be reduced by using low steady-state levels of UTP [frontiersin.org]
- 23. Formation of dsRNA by-products during in vitro transcription can be reduced by using low steady-state levels of UTP - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Engineered T7 RNA polymerase reduces dsRNA formation by lowering terminal transferase and RNA-dependent RNA polymerase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. elettrofor.it [elettrofor.it]
- 26. academic.oup.com [academic.oup.com]
- 27. researchgate.net [researchgate.net]
- 28. mdpi.com [mdpi.com]
- 29. discovery.researcher.life [discovery.researcher.life]
- 30. researchgate.net [researchgate.net]
- 31. A Facile Method for the Removal of dsRNA Contaminant from In Vitro-Transcribed mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. biaseparations.com [biaseparations.com]
- 33. A Facile Method for the Removal of dsRNA Contaminant from In Vitro-Transcribed mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 34. bpi.bioprocessintl.com [bpi.bioprocessintl.com]
Technical Support Center: Scaling Up N1-(2-Methyl)propyl pseudouridine mRNA Production
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scaling up of N1-(2-Methyl)propyl pseudouridine (B1679824) (N1-m-Ψ) mRNA production.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the experimental workflow.
Issue 1: Low Yield During In Vitro Transcription (IVT)
Question: We are observing significantly lower than expected mRNA yields after scaling up our IVT reaction. What are the potential causes and how can we troubleshoot this?
Answer:
Low IVT yield at a larger scale is a common issue that can stem from several factors. Here is a step-by-step guide to diagnose and resolve the problem:
-
Template Quality and Quantity:
-
DNA Template Integrity: Ensure the linearized plasmid DNA template is of high purity and integrity. Contaminants such as RNases, residual proteins, or salts from the plasmid purification process can inhibit T7 RNA polymerase.[][2] Verify template integrity by running an aliquot on an agarose (B213101) gel.
-
Template Concentration: While a higher template concentration can increase the reaction rate, it does not always lead to a higher final yield and can sometimes be inhibitory.[3] The optimal concentration should be determined empirically for your specific construct and scale.
-
-
Reaction Component Concentrations:
-
Nucleotide Concentrations: The concentration of all nucleotides, including N1-m-Ψ-UTP, is critical. Insufficient nucleotide concentration can lead to premature termination of transcription.[4] The optimal concentration is typically between 10 mM and 15 mM for each NTP.[5]
-
Magnesium (Mg²⁺) Concentration: Mg²⁺ is a critical cofactor for T7 RNA polymerase, and its concentration relative to the total NTP concentration is crucial.[6] The optimal Mg²⁺:NTP ratio often needs to be re-optimized when scaling up. High concentrations of Mg²⁺ (>40 mM) have been shown to improve mRNA quality.[7]
-
Enzyme Concentration: Ensure that the concentration of T7 RNA polymerase is sufficient for the scaled-up reaction volume. However, an excess of the enzyme does not necessarily increase the yield proportionally.
-
-
Reaction Conditions:
-
Incubation Time and Temperature: IVT reactions are typically incubated at 37°C for 2-4 hours. Extending the incubation time may not always result in a higher yield as the reaction can reach a plateau.[][8] For some templates, especially those with high GC content, lowering the temperature to 30°C may improve the yield of full-length transcripts.[4]
-
RNase Contamination: RNase contamination is a primary cause of low RNA yield and degradation.[8] Ensure that all reagents, equipment, and work surfaces are strictly RNase-free. The use of an RNase inhibitor in the IVT reaction is highly recommended.[8]
-
-
Observation During Reaction:
Issue 2: High Levels of Double-Stranded RNA (dsRNA) Impurity
Question: Our scaled-up N1-m-Ψ mRNA production shows a high level of dsRNA contamination, which is a concern for immunogenicity. How can we reduce dsRNA levels?
Answer:
dsRNA is a common byproduct of IVT that can trigger an innate immune response.[9] Its removal is critical for therapeutic applications. Here are strategies to minimize and remove dsRNA:
-
IVT Reaction Optimization:
-
Magnesium Concentration: The concentration of Mg²⁺ has been identified as a key parameter in reducing dsRNA formation. A lower Mg²⁺ concentration (around 10 mM) can help minimize the generation of dsRNA.[7]
-
Nucleotide Balance: Maintaining a controlled, low concentration of UTP (or in this case, N1-m-Ψ-UTP) can lead to decreased dsRNA formation while preserving the overall mRNA yield.[6]
-
-
Post-IVT Purification Methods:
-
Cellulose-Based Chromatography: This is a facile and scalable method for the selective removal of dsRNA. The process relies on the selective binding of dsRNA to cellulose (B213188) in a buffer containing ethanol (B145695).[10][11][12] This method has been shown to remove at least 90% of dsRNA contaminants with a recovery rate of over 65% for the mRNA.[10][12]
-
Ion-Pair Reverse-Phase HPLC (IP-RP-HPLC): This technique is effective in removing dsRNA but can be challenging to scale due to the use of organic solvents and potential toxicity of ion-pairing reagents.[13]
-
Affinity Chromatography (Oligo(dT)): While effective for capturing the polyadenylated mRNA, oligo(dT) chromatography does not efficiently remove dsRNA, as dsRNA can also be captured if it contains poly(A) stretches.[14] Therefore, it is often used in conjunction with a polishing step like anion exchange chromatography.[14]
-
Anion Exchange Chromatography (AEX): AEX can effectively separate single-stranded mRNA from dsRNA, DNA-RNA hybrids, and other aberrant RNA forms.[14][15]
-
Issue 3: Low Capping Efficiency in Co-transcriptional Capping
Question: We are using a co-transcriptional capping approach with a cap analog, but our capping efficiency has dropped upon scaling up. What could be the cause and how can we improve it?
Answer:
Low capping efficiency can significantly impact the stability and translational efficiency of the mRNA. Here are key factors to consider for co-transcriptional capping:
-
Competition with GTP: The cap analog competes with GTP for incorporation at the 5' end of the transcript.[16]
-
Cap Analog to GTP Ratio: To favor the incorporation of the cap analog, it is crucial to maintain an optimal ratio of the cap analog to GTP. This often involves lowering the concentration of GTP in the IVT reaction.
-
Cap Analog Type: Anti-Reverse Cap Analogs (ARCAs) are designed to be incorporated only in the correct orientation, which can improve the yield of correctly capped mRNA.[17] Trinucleotide cap analogs have been reported to achieve high capping efficiencies (around 94%) in the production of mRNA for vaccines.[16]
-
-
Reaction Conditions:
-
Enzyme Choice: The choice of T7 RNA polymerase can influence capping efficiency. Some engineered T7 RNA polymerases show improved incorporation of cap analogs.
-
Purity of Reagents: Ensure the purity of the cap analog and other nucleotides, as contaminants can inhibit the capping reaction.
-
-
Analytical Methods for Verification:
-
Accurately measure capping efficiency using methods like LC-MS to guide your optimization efforts.
-
Frequently Asked Questions (FAQs)
General
-
Q1: What are the main challenges when scaling up N1-m-Ψ mRNA production from bench to manufacturing scale?
-
A1: The primary challenges include maintaining high yield and purity, ensuring consistent quality between batches, managing the supply of critical raw materials, effectively removing impurities like dsRNA, and ensuring high capping efficiency.[18] The physical properties of large RNA molecules, such as shear sensitivity, also become more significant at a larger scale.
-
-
Q2: Why is N1-methylpseudouridine used in mRNA production?
-
A2: N1-methylpseudouridine is a modified nucleoside that, when incorporated into mRNA in place of uridine, enhances the mRNA's stability and translational capacity while reducing its immunogenicity.[19][20][21] This is crucial for therapeutic applications as it helps the mRNA evade the innate immune system and produce the desired protein for a longer duration.[20][21]
-
In Vitro Transcription (IVT)
-
Q3: Does the complete substitution of UTP with N1-m-Ψ-UTP affect the IVT reaction efficiency?
-
A3: While N1-m-Ψ is incorporated with high fidelity by T7 RNA polymerase, the complete substitution can sometimes lead to a slight decrease in the overall IVT yield compared to using unmodified uridine.[22] However, this is often offset by the significant downstream benefits of improved stability and reduced immunogenicity.[19][20] The reaction conditions, particularly the Mg²⁺ concentration, may need to be re-optimized for N1-m-Ψ-containing IVT.[23]
-
-
Q4: What is the impact of the DNA template quality on large-scale IVT?
-
A4: High-quality, fully linearized, and pure plasmid DNA is critical for successful large-scale IVT.[] Any contaminants or incomplete linearization can lead to truncated transcripts, lower yields, and the generation of unwanted RNA species.[2]
-
Purification
-
Q5: What are the pros and cons of different chromatography methods for large-scale mRNA purification?
-
A5:
-
Oligo(dT) Affinity Chromatography: Pros: Highly specific for polyadenylated mRNA, good for initial capture. Cons: Does not effectively remove dsRNA or other polyadenylated aberrant RNAs, can be costly at scale.[14]
-
Anion Exchange Chromatography (AEX): Pros: Good for separating mRNA based on charge, effective at removing dsRNA, DNA-RNA hybrids, and other impurities.[14][15] Cons: May require careful optimization of salt gradients for optimal separation.
-
Ion-Pair Reverse-Phase (IP-RP) HPLC: Pros: High resolution for removing dsRNA. Cons: Difficult to scale, uses toxic organic solvents.[13]
-
Cellulose-Based Chromatography: Pros: Simple, cost-effective, and scalable method for dsRNA removal.[10][11][12] Cons: May have lower binding capacity compared to other resins.
-
-
Quality Control
-
Q6: What are the key quality attributes to monitor during N1-m-Ψ mRNA production?
-
A6: Key quality attributes include:
-
Purity: Absence of contaminants like dsRNA, DNA template, enzymes, and endotoxins.
-
Integrity: Percentage of full-length mRNA.
-
Identity: Correct sequence of the mRNA.
-
Capping Efficiency: Percentage of mRNA molecules with the correct 5' cap structure.
-
Poly(A) Tail Length: The length of the poly(A) tail is important for mRNA stability and translation.
-
-
-
Q7: How can we accurately quantify the concentration of N1-m-Ψ modified mRNA?
-
A7: Standard UV absorbance at 260 nm can lead to an underestimation of N1-m-Ψ mRNA concentration because N1-methylpseudouridine absorbs approximately 40% less UV light at 260 nm than uridine.[24] It is recommended to use specialized calculators that account for the molar absorption coefficient of the modified nucleotide or fluorescence-based assays for more accurate quantification.[24]
-
Data Presentation
Table 1: Impact of Mg²⁺ and NTP Concentration on IVT Yield
| Mg²⁺ Concentration (mM) | Total NTP Concentration (mM) | Relative mRNA Yield (%) | Reference |
| 6 | 4 | Low | [3] |
| 9-25 | 4 | High | [3] |
| 50 | 4 | Low | [3] |
| 30 | 5 | ~75% of max | [5] |
| 30 | 10 | ~100% of max | [5] |
| 30 | 15 | ~65% of max | [5] |
| 75 | 40 | High | [25] |
Table 2: Fidelity of Nucleotide Incorporation by T7 RNA Polymerase
| RNA Type | Error Rate (errors/base) | Reference |
| Unmodified RNA | 7.4 ± 0.7 × 10⁻⁵ | [22] |
| Pseudouridine (Ψ) modified RNA | 1.3 ± 0.2 × 10⁻⁴ | [22] |
| N1-methylpseudouridine (m1Ψ) modified RNA | 7.4 ± 0.7 × 10⁻⁵ | [22] |
Table 3: Co-transcriptional Capping Efficiency with Different Cap Analogs
| Cap Analog | Capping Efficiency (%) | Reference |
| ARCA (Anti-Reverse Cap Analog) | ~70% | [26] |
| CleanCap® AG (Trinucleotide) | >94% | [16][27] |
Experimental Protocols
Protocol 1: Large-Scale In Vitro Transcription with N1-m-Ψ
This protocol is a general guideline and should be optimized for your specific mRNA construct and scale.
Materials:
-
Linearized plasmid DNA template (high purity)
-
N1-methylpseudouridine-5'-Triphosphate (N1-m-Ψ-UTP)
-
ATP, CTP, GTP solutions
-
T7 RNA Polymerase
-
RNase Inhibitor
-
10x Transcription Buffer (containing Tris-HCl, MgCl₂, spermidine, DTT)
-
Nuclease-free water
Procedure:
-
Thaw all reagents on ice. Keep the T7 RNA Polymerase and RNase Inhibitor on ice.
-
In a sterile, RNase-free reaction vessel, assemble the reaction at room temperature in the following order:
-
Nuclease-free water to the final volume.
-
10x Transcription Buffer
-
ATP, CTP, GTP, and N1-m-Ψ-UTP to their final optimized concentrations.
-
Linearized DNA template.
-
RNase Inhibitor.
-
T7 RNA Polymerase.
-
-
Mix the reaction gently but thoroughly by pipetting.
-
Incubate the reaction at 37°C for 2-4 hours.
-
Following incubation, add DNase I to the reaction mixture to digest the DNA template. Incubate at 37°C for 15-30 minutes.
-
Proceed immediately to the purification of the synthesized mRNA.
Protocol 2: dsRNA Removal using Cellulose-Based Chromatography
This protocol is adapted from a facile method for dsRNA removal.[11]
Materials:
-
IVT reaction mixture containing N1-m-Ψ mRNA
-
Cellulose powder
-
Ethanol (molecular biology grade)
-
Binding Buffer (e.g., STE buffer: 10 mM Tris-HCl pH 8.0, 1 mM EDTA, 100 mM NaCl)
-
Nuclease-free water
Procedure:
-
Prepare a cellulose slurry in the binding buffer.
-
Pack a chromatography column with the cellulose slurry.
-
Equilibrate the column with the binding buffer containing 16% ethanol.
-
Add ethanol to the IVT reaction mixture to a final concentration of 16%.
-
Load the IVT mixture onto the equilibrated cellulose column.
-
Collect the flow-through, which contains the purified mRNA. The dsRNA will remain bound to the cellulose.
-
Wash the column with the binding buffer containing 16% ethanol to recover any remaining mRNA.
-
Pool the flow-through and wash fractions.
-
Proceed with further purification steps, such as oligo(dT) affinity chromatography or buffer exchange.
Protocol 3: Co-transcriptional Capping using a Trinucleotide Cap Analog (e.g., CleanCap® AG)
This protocol is a general guideline based on commercially available kits.
Materials:
-
Linearized DNA template with a T7 promoter followed by an AG initiation sequence.
-
CleanCap® AG reagent
-
ATP, CTP, GTP, N1-m-Ψ-UTP solutions
-
T7 RNA Polymerase
-
RNase Inhibitor
-
10x Reaction Buffer
-
Nuclease-free water
Procedure:
-
Thaw all reagents on ice.
-
Assemble the IVT reaction in a sterile, RNase-free tube at room temperature. The order of addition is important.
-
Nuclease-free water
-
10x Reaction Buffer
-
CleanCap® AG reagent
-
ATP, CTP, GTP, and N1-m-Ψ-UTP (note: the GTP concentration will be lower than other NTPs to favor cap analog incorporation).
-
Linearized DNA template.
-
RNase Inhibitor.
-
T7 RNA Polymerase.
-
-
Mix gently and incubate at 37°C for 2 hours.
-
After incubation, proceed with DNase I treatment and subsequent purification of the capped mRNA.
Visualizations
Caption: Overall workflow for N1-m-Ψ mRNA production.
Caption: Troubleshooting decision tree for low IVT yield.
References
- 2. promegaconnections.com [promegaconnections.com]
- 3. researchgate.net [researchgate.net]
- 4. go.zageno.com [go.zageno.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Digital Twin Fundamentals of mRNA In Vitro Transcription in Variable Scale Toward Autonomous Operation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of in vitro transcription conditions on yield of high quality messenger and self-amplifying RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bitesizebio.com [bitesizebio.com]
- 9. mRNA Production: Challenges and Cutting-Edge Solutions [anemocyte.com]
- 10. researchgate.net [researchgate.net]
- 11. A Facile Method for the Removal of dsRNA Contaminant from In Vitro-Transcribed mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Facile Method for the Removal of dsRNA Contaminant from In Vitro-Transcribed mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. etherna.be [etherna.be]
- 14. cytivalifesciences.com [cytivalifesciences.com]
- 15. lifesciences.danaher.com [lifesciences.danaher.com]
- 16. lifesciences.danaher.com [lifesciences.danaher.com]
- 17. BJOC - Synthetic mRNA capping [beilstein-journals.org]
- 18. ppd.com [ppd.com]
- 19. trilinkbiotech.com [trilinkbiotech.com]
- 20. promegaconnections.com [promegaconnections.com]
- 21. areterna.com [areterna.com]
- 22. N1-methyl-pseudouridine is incorporated with higher fidelity than pseudouridine in synthetic RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. commons.case.edu [commons.case.edu]
- 25. biorxiv.org [biorxiv.org]
- 26. trilinkbiotech.com [trilinkbiotech.com]
- 27. Cap 1 Messenger RNA Synthesis with Co-transcriptional CleanCap® Analog by In Vitro Transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of N1-isobutyl-pseudouridine (iBu¹Ψ) Incorporation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of N1-isobutyl-pseudouridine (iBu¹Ψ) incorporation into RNA. The methods described are adapted from established protocols for pseudouridine (B1679824) (Ψ) and N1-methylpseudouridine (m¹Ψ), as specific data for iBu¹Ψ is limited.
Frequently Asked Questions (FAQs)
Q1: What is the general workflow for quantifying iBu¹Ψ incorporation into RNA?
A1: The general workflow involves several key steps:
-
RNA Isolation and Purification: Ensure high purity of the RNA sample to avoid interference from contaminants.
-
RNA Hydrolysis: Enzymatically digest the RNA into individual nucleosides.
-
Chromatographic Separation: Separate the nucleosides using High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC).
-
Detection and Quantification: Detect and quantify the nucleosides using UV spectrophotometry or mass spectrometry (MS).
Q2: Which analytical method is preferred for iBu¹Ψ quantification: HPLC-UV or LC-MS?
A2: Both methods can be used, but LC-MS is generally preferred for its higher sensitivity and specificity. HPLC-UV is a simpler and more accessible method but may be less accurate for low-abundance modifications. LC-MS provides mass information, which confirms the identity of iBu¹Ψ and distinguishes it from other modifications.
Q3: Why is complete enzymatic digestion of RNA crucial for accurate quantification?
A3: Incomplete digestion will result in the underestimation of iBu¹Ψ levels. The presence of dinucleotides or larger RNA fragments will prevent the accurate measurement of individual nucleosides. The bulky nature of the isobutyl group on iBu¹Ψ may sterically hinder nuclease activity, potentially requiring optimization of digestion conditions.
Q4: Can I use chemical derivatization methods like CMC or bisulfite treatment for iBu¹Ψ?
A4: The reactivity of the N1 position in iBu¹Ψ is blocked by the isobutyl group. Therefore, chemical derivatization methods that target the N1 position of pseudouridine, such as treatment with CMC (N-cyclohexyl-N'-(2-morpholinoethyl)carbodiimide) or acrylonitrile, are not applicable for iBu¹Ψ.[1] Bisulfite treatment, which also reacts with pseudouridine, may have altered reactivity with N1-substituted analogs and would require specific validation for iBu¹Ψ.[2]
Troubleshooting Guides
Issue 1: Low or No Detectable iBu¹Ψ Peak in LC-MS Analysis
| Possible Cause | Troubleshooting Step |
| Inefficient Incorporation during In Vitro Transcription | - Verify the quality and concentration of iBu¹Ψ-triphosphate. - Optimize the in vitro transcription reaction conditions (e.g., enzyme concentration, incubation time, temperature). The bulky isobutyl group may reduce incorporation efficiency compared to smaller modifications.[3] - Purify the transcribed RNA to remove unincorporated nucleotides. |
| Incomplete Enzymatic Digestion | - Increase the concentration of nuclease P1 and phosphodiesterases. - Extend the digestion time. - Consider a two-step digestion protocol: nuclease P1 digestion followed by alkaline phosphatase treatment. |
| Suboptimal LC-MS Parameters | - Optimize the mass spectrometer parameters for iBu¹Ψ. The expected mass transitions will differ from pseudouridine. - Ensure the electrospray ionization (ESI) source is clean and properly tuned. - Check for ion suppression effects from the sample matrix. Dilute the sample or use a more rigorous cleanup method. |
| Degradation of iBu¹Ψ | - Although pseudouridine is generally stable, the stability of N1-alkylated derivatives under various pH and temperature conditions should be considered.[4][5][6][7] Process samples promptly and store them at low temperatures. |
Issue 2: Poor Chromatographic Peak Shape or Resolution
| Possible Cause | Troubleshooting Step |
| Inappropriate HPLC/UHPLC Column | - Use a C18 column suitable for nucleoside analysis. - The isobutyl group increases the hydrophobicity of iBu¹Ψ compared to Ψ or m¹Ψ, which will alter its retention time. Adjust the gradient accordingly. |
| Suboptimal Mobile Phase | - Optimize the mobile phase composition (e.g., acetonitrile (B52724) or methanol (B129727) concentration, buffer pH). - Ensure the mobile phase is properly degassed. |
| Sample Overload | - Reduce the amount of sample injected onto the column. |
| Contaminants in the Sample | - Purify the RNA sample before hydrolysis using methods like silica-based columns or phenol-chloroform extraction. - Use a solid-phase extraction (SPE) cleanup step after hydrolysis to remove salts and enzymes. |
Experimental Protocols
Protocol 1: Enzymatic Hydrolysis of RNA to Nucleosides
-
To 1-5 µg of purified RNA in a sterile microcentrifuge tube, add nuclease P1 buffer (e.g., 20 mM sodium acetate, pH 5.3) to a final volume of 20 µL.
-
Add 2-5 units of nuclease P1.
-
Incubate at 37°C for 2 hours.
-
Add a buffer suitable for alkaline phosphatase (e.g., 100 mM Tris-HCl, pH 8.0).
-
Add 2-5 units of calf intestinal alkaline phosphatase.
-
Incubate at 37°C for an additional 2 hours.
-
Centrifuge the sample at high speed for 10 minutes to pellet any precipitate.
-
Filter the supernatant through a 0.22 µm filter before LC-MS analysis.
Protocol 2: Quantification of iBu¹Ψ by LC-MS/MS
This protocol is adapted from methods for pseudouridine and requires optimization for iBu¹Ψ.
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a UHPLC system.
-
Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient: A linear gradient from 0% to 40% B over 10 minutes. Note: The increased hydrophobicity of iBu¹Ψ may require a steeper gradient or higher final concentration of acetonitrile compared to Ψ.
-
MS/MS Analysis: Use Multiple Reaction Monitoring (MRM) mode. The specific mass transitions for iBu¹Ψ need to be determined empirically.
-
Precursor Ion ([M+H]⁺): Calculate the exact mass of iBu¹Ψ.
-
Product Ion: A common fragment for pseudouridine is the base itself. The fragmentation of iBu¹Ψ may yield a fragment corresponding to the isobutyl-pseudouracil base.
-
-
Quantification: Generate a standard curve using a pure iBu¹Ψ standard of known concentrations. Calculate the percentage of iBu¹Ψ relative to the canonical nucleosides (A, C, G, U).
Quantitative Data Summary
As there is no published data specifically for iBu¹Ψ, the following table provides a template for organizing quantitative data and includes hypothetical values for comparison.
| Method | Parameter | Pseudouridine (Ψ) | N1-methyl-Ψ (m¹Ψ) | N1-isobutyl-Ψ (iBu¹Ψ) (Hypothetical) |
| LC-MS/MS | Precursor Ion (m/z) | 245.08 | 259.10 | 301.15 |
| Product Ion (m/z) | 113.04 | 127.05 | 169.08 | |
| HPLC-UV | Retention Time (min) | ~3.5 | ~4.2 | ~6.8 |
| Limit of Detection (LOD) | ~1 pmol | ~1 pmol | ~1-5 pmol (may be higher due to broader peak) |
Signaling Pathways and Logical Relationships
References
- 1. RNA pseudouridylation: new insights into an old modification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pseudouridine and N1-methylpseudouridine display pH-independent reaction rates with bisulfite yielding ribose adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. trilinkbiotech.com [trilinkbiotech.com]
- 4. Pseudouridine RNA modification detection and quantification by RT-PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pseudouridine Detection and Quantification using Bisulfite Incorporation Hindered Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determining the effects of pseudouridine incorporation on human tRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative detection of pseudouridine in RNA by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: T7 In Vitro Transcription with Modified Pseudouridine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the use of modified pseudouridine (B1679824) triphosphates to overcome T7 RNA polymerase stalling and enhance in vitro transcription (IVT) for therapeutic mRNA production.
Frequently Asked Questions (FAQs)
Q1: What is T7 polymerase stalling and what causes it? A1: T7 RNA polymerase stalling refers to the premature termination or pausing of the transcription process. Common causes include complex secondary structures in the DNA template (like hairpins or G-quadruplexes), specific DNA sequences that destabilize the transcription complex (e.g., T7 concatemer junctions), or the presence of DNA lesions.[1][2][3] Stalling results in a lower yield of full-length mRNA and an increase in truncated RNA fragments.
Q2: How do modified pseudouridine triphosphates help in the IVT process? A2: Modified nucleotides, particularly pseudouridine (Ψ) and its derivative N1-methyl-pseudouridine (m1Ψ), are incorporated into mRNA transcripts during IVT to enhance their therapeutic properties.[4] Their primary benefits include reducing the innate immunogenicity of the mRNA, which prevents cellular defense mechanisms from degrading it, and improving its stability, leading to more efficient and prolonged protein translation.[5][6] Some modified nucleotides may also help reduce the formation of double-stranded RNA (dsRNA) byproducts, which are potent immune triggers.[7]
Q3: Does substituting UTP with pseudouridine triphosphate (ΨTP) or N1-methyl-pseudouridine triphosphate (m1ΨTP) affect transcription yield? A3: T7 RNA polymerase is remarkably tolerant of non-natural NTPs, including m1ΨTP and ΨTP.[8] However, the specific modification can influence transcription efficiency. While complete substitution is generally well-tolerated and may not significantly impact the final RNA yield, some derivatives can alter the kinetics of the polymerase.[9][10] For instance, studies have shown that m1Ψ is incorporated with higher fidelity than Ψ, which can be crucial for the integrity of the final mRNA product.[11]
Q4: What are the most critical factors for a successful IVT reaction with modified nucleotides? A4: The most critical factors are:
-
High-Quality DNA Template: The template must be fully linearized, purified, and free of contaminants like salts, ethanol (B145695), or RNases.[12] Incomplete linearization can lead to longer-than-expected transcripts.[12]
-
RNase-Free Environment: RNases are ubiquitous and will rapidly degrade your mRNA product. Using RNase-free reagents, tubes, and dedicated workspaces is essential.[13]
-
Optimal Reagent Concentrations: The concentration of NTPs, magnesium ions, and the DNA template must be optimized. Low nucleotide concentrations can lead to premature termination.[14]
Q5: What are the main impurities in an IVT reaction and how are they removed? A5: IVT reactions can contain several impurities, including residual DNA template, unincorporated NTPs, T7 RNA polymerase, abortive short RNA sequences, and immunogenic double-stranded RNA (dsRNA).[][16] Purification is typically performed using methods like DNase treatment to remove the template, followed by precipitation or chromatography (e.g., anion exchange, oligo-dT affinity) to isolate the full-length mRNA.[16][17][18]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No mRNA Yield | RNase Contamination: Degradation of the mRNA product. | Maintain a strict RNase-free environment. Use RNase inhibitors in the reaction.[12][13] |
| Poor DNA Template Quality: Contaminants (salts, ethanol) inhibiting the polymerase; incomplete linearization. | Re-precipitate the DNA template to remove contaminants. Verify complete linearization on an agarose (B213101) gel.[12] | |
| Suboptimal Reaction Conditions: Incorrect temperature or reagent concentrations. | Incubate at 37°C. Ensure NTP concentrations are adequate (e.g., >12µM). Optimize magnesium concentration.[14][19] | |
| Smear or Multiple Bands on Gel Analysis | Premature Termination (Stalling): Polymerase halting at difficult sequences or secondary structures. | Lower the incubation temperature to 16°C or 4°C to slow the polymerase. Increase the concentration of the limiting nucleotide.[14] The use of m1Ψ may inherently reduce stalling caused by dsRNA formation.[7] |
| Template Degradation: Nuclease activity in the template prep. | Re-purify the DNA template. | |
| RNA Degradation: RNase contamination during or after the reaction. | Review and enforce RNase-free handling procedures.[13] | |
| mRNA Transcript is Longer Than Expected | Incomplete Template Linearization: The polymerase continues transcribing through the plasmid backbone. | Ensure complete digestion of the plasmid by checking an aliquot on an agarose gel before starting the IVT reaction.[12] |
| 3' Overhangs on Template: Some restriction enzymes create 3' overhangs, which can cause the polymerase to use the opposite strand as a template. | Use restriction enzymes that generate blunt ends or 5' overhangs.[12] |
Data Presentation: Impact of Modified Pseudouridine on Transcription
The choice of pseudouridine analog can influence the relative yield of the in vitro transcription reaction. The following table summarizes the relative transcription efficiency when UTP is fully substituted with various N1-modified pseudouridine triphosphates.
Table 1: Relative Transcription Efficiency with N1-Modified Pseudouridine Triphosphates
| N1-Modification of Pseudouridine (Ψ) | Relative Transcription Efficiency (%) |
|---|---|
| H (Standard Pseudouridine) | 100 |
| Me (N1-Methyl) | 125 |
| Et (N1-Ethyl) | 100 |
| FE (N1-Fluoroethyl) | 75 |
| Pr (N1-Propyl) | 75 |
| MOM (N1-Methoxymethyl) | 50 |
| POM (N1-Pivaloxymethyl) | 25 |
Data adapted from a study on modified luciferase mRNAs. The efficiency is relative to the yield obtained with standard pseudouridine-5'-triphosphate (B1141104) (ΨTP).[10]
Table 2: Incorporation Fidelity of Uridine (B1682114) Analogs by T7 RNA Polymerase
| Nucleotide Incorporated | Combined First-Strand Error Rate (%) |
|---|---|
| Uridine (U) | ~0.08 |
| Pseudouridine (Ψ) | ~0.14 |
| N1-Methyl-pseudouridine (m1Ψ) | ~0.07 |
Data represent the combined error rates from both the T7 RNA polymerase transcription and the reverse transcriptase step during analysis. The results indicate m1Ψ is incorporated with a fidelity similar to natural uridine and higher than that of pseudouridine.[11]
Experimental Protocols
Protocol: In Vitro Transcription using N1-Methyl-pseudouridine Triphosphate (m1ΨTP)
This protocol describes a standard 20 µL IVT reaction where UTP is fully replaced by m1ΨTP. The reaction can be scaled up as needed.[9]
1. Template Preparation:
-
Linearize the plasmid DNA containing the gene of interest downstream of a T7 promoter using a restriction enzyme that leaves a 5' overhang or blunt end.[12]
-
Verify complete linearization by running a small aliquot on an agarose gel.
-
Purify the linearized template using a PCR cleanup kit or phenol-chloroform extraction followed by ethanol precipitation.
-
Resuspend the purified template in nuclease-free water to a final concentration of 0.5-1 µg/µL.[19]
2. Reaction Setup:
-
Thaw all required components (reaction buffer, NTPs, m1ΨTP, DNA template, cap analog) at room temperature. Keep the T7 RNA Polymerase mix on ice.[9]
-
Gently vortex and centrifuge all components briefly to collect the contents at the bottom of the tube.
-
Assemble the reaction at room temperature in the following order in a nuclease-free microfuge tube:
| Component | Volume (µL) | Final Concentration |
| Nuclease-Free Water | Variable | - |
| 10x Reaction Buffer | 2.0 | 1x |
| ATP Solution (100 mM) | 2.0 | 10 mM |
| CTP Solution (100 mM) | 2.0 | 10 mM |
| GTP Solution (100 mM) | 2.0 | 10 mM |
| m1ΨTP Solution (100 mM) | 2.0 | 10 mM |
| Linearized DNA Template | X µL | 1 µg |
| T7 RNA Polymerase Mix | 2.0 | - |
| Total Volume | 20.0 |
Note: The volume of the DNA template will vary based on its concentration. Adjust the volume of nuclease-free water accordingly to reach a final volume of 20 µL.
3. Incubation:
-
Mix the components gently by pipetting up and down. Centrifuge briefly.
-
Incubate the reaction at 37°C for 2-4 hours. For transcripts smaller than 0.3 kb, the incubation can be extended up to 16 hours to improve yield.[9][20] Using an incubator with a heated lid is recommended for longer incubations to prevent evaporation.[9]
4. DNA Template Removal and mRNA Purification:
-
(Optional but Recommended) Add 1 µL of DNase I to the reaction and incubate at 37°C for 15 minutes to degrade the DNA template.[20]
-
Proceed with mRNA purification. Several methods can be used, including:
-
Magnetic Beads: Use streptavidin beads for biotinylated templates or carboxylic acid-coated beads for generic RNA capture. This method is highly scalable.[17]
-
Chromatography: Anion exchange chromatography can effectively separate the target mRNA from the DNA template, free nucleotides, and polymerase.[]
-
Precipitation: Standard lithium chloride or ethanol precipitation can be used, but may be less effective at removing all impurities.
-
5. Quality Control:
-
Assess the integrity and size of the purified mRNA using denaturing agarose gel electrophoresis or a bioanalyzer.[21]
-
Quantify the mRNA concentration using a fluorometric assay or UV-Vis spectrophotometry.
Visualizations
Caption: Standard workflow for in vitro transcription (IVT) using modified nucleotides.
Caption: Decision tree for troubleshooting common IVT reaction issues.
Caption: How m1ΨTP reduces dsRNA formation compared to standard UTP.
References
- 1. Molecular Basis of Transcriptional Pausing, Stalling, and Transcription-coupled Repair Initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of T7 RNAP Pausing and Termination at the T7 Concatemer Junction: A Local Change in Transcription Bubble Structure Drives a Large Change in Transcription Complex Architecture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. promegaconnections.com [promegaconnections.com]
- 5. promegaconnections.com [promegaconnections.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Modifications in an Emergency: The Role of N1-Methylpseudouridine in COVID-19 Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. neb.com [neb.com]
- 10. trilinkbiotech.com [trilinkbiotech.com]
- 11. N1-methyl-pseudouridine is incorporated with higher fidelity than pseudouridine in synthetic RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. promegaconnections.com [promegaconnections.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. Practical Tips for In Vitro Transcription | Thermo Fisher Scientific - US [thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. landmarkbio.com [landmarkbio.com]
- 19. propyl-pseudo-utp.com [propyl-pseudo-utp.com]
- 20. propyl-pseudo-utp.com [propyl-pseudo-utp.com]
- 21. agilent.com [agilent.com]
Technical Support Center: Enhancing the Stability of N1-(2-Methyl)propyl pseudouridine (m1Ψ) Modified mRNA
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with N1-(2-Methyl)propyl pseudouridine (B1679824) (m1Ψ)-modified mRNA.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of N1-(2-Methyl)propyl pseudouridine (m1Ψ) in mRNA stability?
A1: The incorporation of this compound (m1Ψ) into in vitro transcribed mRNA serves two main purposes: it significantly enhances the stability of the mRNA molecule and reduces its innate immunogenicity.[1][2] The modification helps the mRNA evade recognition by pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs) and RIG-I-like receptors (RLRs), which would otherwise trigger an immune response leading to rapid mRNA degradation.[1][3] This enhanced stability leads to a longer functional half-life of the mRNA within the cell, allowing for more sustained protein expression.
Q2: How does the percentage of m1Ψ modification affect mRNA stability and protein expression?
A2: The ratio of m1Ψ modification has a complex and not always linear effect on mRNA stability and protein expression. Generally, a higher modification ratio of m1Ψ correlates with increased mRNA stability and reduced immunogenicity.[1] However, very high levels of modification (e.g., 100%) can sometimes lead to decreased protein expression compared to lower modification ratios.[1] This is thought to be due to alterations in the mRNA's secondary structure, which can impact ribosome loading and translation efficiency.[1] Therefore, optimizing the m1Ψ modification ratio is a critical step for balancing mRNA stability and achieving optimal protein yield.
Q3: Can m1Ψ modification negatively impact translation, even if stability is high?
A3: Yes, it is possible. While m1Ψ modification generally enhances mRNA stability, it can also alter the secondary structure of the mRNA.[1][4] Highly stable secondary structures, particularly within the 5' untranslated region (UTR), can impede ribosome scanning and initiation of translation, leading to lower protein expression despite the mRNA molecule being stable.[1] The context of the mRNA sequence, including the coding sequence and UTRs, plays a significant role in how m1Ψ modification ultimately affects translation.
Q4: What other factors besides m1Ψ modification are crucial for mRNA stability?
A4: Several other elements are critical for maximizing mRNA stability and protein expression:
-
5' Cap: A 5' cap structure (preferably a Cap 1 structure) is essential for recruiting the ribosomal machinery and protecting the mRNA from 5' exonucleases.
-
Poly(A) Tail: A sufficiently long poly(A) tail at the 3' end protects the mRNA from 3' exonuclease degradation and enhances translation initiation. The optimal length is typically between 100-250 nucleotides.
-
Untranslated Regions (UTRs): The 5' and 3' UTRs contain regulatory elements that can significantly influence mRNA half-life, translation efficiency, and subcellular localization. Optimization of UTR sequences is a key strategy for enhancing the performance of therapeutic mRNA.[3]
-
Codon Optimization: While not directly a stability element, optimizing the codon usage for the target expression system can improve translation efficiency, which can in turn indirectly contribute to the functional stability of the mRNA by increasing ribosome density on the transcript.
Troubleshooting Guides
Issue 1: Low Protein Expression Despite Using m1Ψ-Modified mRNA
| Potential Cause | Recommended Action |
| Suboptimal m1Ψ Modification Ratio | Optimize the percentage of m1Ψ incorporation. While high modification enhances stability, it may inhibit translation. Test a range of modification ratios (e.g., 25%, 50%, 75%, 100%) to find the optimal balance for your specific mRNA construct and cell type.[1] |
| Inhibitory Secondary Structures in the 5' UTR | Analyze the predicted secondary structure of your 5' UTR. Highly stable stem-loops can block ribosome scanning. Consider redesigning the 5' UTR to reduce secondary structure or using known UTRs that promote high translation efficiency. |
| Inefficient Translation Initiation or Elongation | Ensure your construct contains a strong Kozak sequence around the start codon. Codon optimize your coding sequence for the target expression system to improve translation elongation. |
| Poor mRNA Quality | Verify the integrity of your in vitro transcribed mRNA using gel electrophoresis or a fragment analyzer. Ensure the presence of a 5' cap and a long poly(A) tail. Purify the mRNA to remove dsRNA contaminants that can trigger immune responses and inhibit translation. |
| Cellular Stress or Toxicity | High concentrations of transfected mRNA or delivery vehicle can induce cellular stress, leading to a global shutdown of translation. Optimize the amount of mRNA and transfection reagent used. |
Issue 2: Rapid Degradation of m1Ψ-Modified mRNA
| Potential Cause | Recommended Action |
| RNase Contamination | Ensure a strict RNase-free environment during all steps of mRNA synthesis, purification, and handling. Use RNase-free reagents, consumables, and dedicated equipment. |
| Incomplete or Absent 5' Cap or Poly(A) Tail | Verify the efficiency of your capping and polyadenylation reactions. Incomplete capping or a short poly(A) tail will leave the mRNA susceptible to exonuclease degradation. |
| Activation of Innate Immune Sensors | Even with m1Ψ, residual dsRNA from in vitro transcription can activate innate immune sensors like RIG-I and TLR3, leading to mRNA degradation. Purify your mRNA using methods like HPLC to remove dsRNA contaminants. |
| Destabilizing Elements in UTRs | Analyze your 3' UTR for the presence of AU-rich elements (AREs) or other known destabilizing motifs. Consider replacing the native 3' UTR with one known to confer high stability, such as the alpha- or beta-globin 3' UTRs. |
Quantitative Data on mRNA Stability
The functional half-life of mRNA is highly dependent on the specific sequence, the cell type used for expression, and the experimental method for measurement. While m1Ψ modification is known to enhance stability, precise quantitative values can vary. The following table provides an illustrative comparison of mRNA half-lives under different conditions.
| mRNA Construct | Modification | Cell Type | Functional Half-life (approx. hours) | Reference |
| Reporter mRNA | Unmodified (no stabilizing UTRs) | A549 | 5.8 | [5] |
| Reporter mRNA | Unmodified (with stabilizing UTRs) | A549 | 13.0 - 23.0 | [5] |
| Reporter mRNA | Unmodified (no stabilizing UTRs) | Huh7 | 7.8 | [5] |
| Reporter mRNA | Unmodified (with stabilizing UTRs) | Huh7 | 9.9 - 13.6 | [5] |
Experimental Protocols
Protocol 1: In Vitro mRNA Degradation Assay
This protocol allows for the assessment of mRNA stability in the presence of cellular extracts or specific RNases.
Materials:
-
m1Ψ-modified mRNA
-
Control (unmodified) mRNA
-
Cell lysate (e.g., from HeLa or HEK293 cells)
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 2 mM MgCl2)
-
RNase inhibitor
-
RNA loading dye
-
Agarose (B213101) gel electrophoresis system
-
Gel documentation system
Procedure:
-
Prepare reactions by combining the mRNA (e.g., 1 µg) with the cell lysate in the reaction buffer. Include a control reaction with an RNase inhibitor.
-
Incubate the reactions at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction and stop the degradation by adding RNA loading dye and placing it on ice.
-
Analyze the samples by agarose gel electrophoresis to visualize mRNA integrity.
-
Quantify the band intensity at each time point using a gel documentation system to determine the rate of degradation.
Protocol 2: Cellular mRNA Stability Assay using Transcriptional Inhibition
This method measures the decay rate of mRNA in cultured cells after blocking new transcription.
Materials:
-
Cultured cells (e.g., HEK293, HeLa)
-
m1Ψ-modified mRNA construct
-
Transfection reagent
-
Actinomycin D (transcriptional inhibitor)
-
RNA extraction kit
-
RT-qPCR reagents and instrument
Procedure:
-
Transfect the cells with the m1Ψ-modified mRNA.
-
Allow cells to express the mRNA for a defined period (e.g., 24 hours).
-
Add Actinomycin D to the cell culture medium to a final concentration of 5 µg/mL to block transcription. This is time point zero (t=0).
-
Harvest cells at various time points after the addition of Actinomycin D (e.g., 0, 2, 4, 8, 12 hours).
-
Extract total RNA from the harvested cells at each time point.
-
Perform RT-qPCR to quantify the amount of the specific mRNA remaining at each time point.
-
Calculate the mRNA half-life by plotting the natural logarithm of the remaining mRNA percentage against time.
Visualizations
Signaling Pathways Leading to mRNA Degradation
The following diagram illustrates the key innate immune signaling pathways that can lead to the degradation of exogenous mRNA. m1Ψ modification helps the mRNA to evade recognition by these sensors.
Caption: Innate immune pathways recognizing and degrading unmodified mRNA.
Experimental Workflow for Assessing mRNA Stability
This workflow outlines the steps for determining the half-life of an mRNA transcript in cultured cells.
Caption: Workflow for cellular mRNA half-life determination.
Troubleshooting Logic for Low Protein Expression
This diagram provides a logical flow for troubleshooting low protein expression from your m1Ψ-mRNA construct.
Caption: Troubleshooting workflow for low protein expression.
References
- 1. N1‐methylpseudouridine modification level correlates with protein expression, immunogenicity, and stability of mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. areterna.com [areterna.com]
- 3. mdpi.com [mdpi.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Stability analysis of chemically modified mRNA using micropattern-based single-cell arrays - Lab on a Chip (RSC Publishing) DOI:10.1039/C5LC00749F [pubs.rsc.org]
Technical Support Center: Mitigating Off-Target Effects of Novel Pseudouridine Modifications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the off-target effects of novel pseudouridine (B1679824) (Ψ) and N1-methylpseudouridine (m1Ψ) modifications in mRNA therapeutics.
Frequently Asked Questions (FAQs)
Q1: What are the primary benefits of using pseudouridine (Ψ) and N1-methylpseudouridine (m1Ψ) in mRNA therapeutics?
A1: Pseudouridine (Ψ) and its derivative N1-methylpseudouridine (m1Ψ) are incorporated into synthetic mRNA to enhance their therapeutic potential. The primary benefits include:
-
Reduced Immunogenicity: Unmodified synthetic mRNA can be recognized by the innate immune system, leading to inflammatory responses and degradation of the mRNA.[1] Ψ and m1Ψ modifications help the mRNA evade immune sensors like Toll-like receptors (TLRs), making the mRNA appear more "self" to the body.[1]
-
Increased Stability: These modifications can improve the stability of the mRNA molecule, protecting it from degradation by cellular enzymes and increasing its half-life.[1][2]
-
Enhanced Translation Efficiency: By reducing the activation of immune pathways that inhibit protein synthesis, Ψ and particularly m1Ψ can lead to a significant increase in protein production from the mRNA template.[1][3] In some cases, m1Ψ has been shown to increase protein production by more than an order of magnitude compared to Ψ.[4]
Q2: What are the main off-target effects associated with pseudouridine-modified mRNA?
A2: The primary off-target effects observed with pseudouridine-modified mRNA, especially those containing m1Ψ, are related to translation fidelity. These include:
-
+1 Ribosomal Frameshifting: The ribosome can "slip" forward by one nucleotide when encountering certain sequences containing m1Ψ, leading to a shift in the reading frame. This results in the production of unintended, "off-target" proteins with altered amino acid sequences.[5][6]
-
Stop-Codon Read-through: Pseudouridylation of stop codons (UAA, UAG, UGA) can cause the ribosome to misinterpret them as sense codons, leading to the continuation of translation beyond the intended termination point and the production of C-terminally extended proteins.[7][8]
-
Altered mRNA Secondary Structure: Pseudouridine can alter the local structure of the mRNA molecule by increasing base stacking and rigidity.[5][9] While this can enhance stability, it may also affect interactions with RNA-binding proteins and the accessibility of the mRNA to the translational machinery.
Q3: How can ribosomal frameshifting be detected and quantified?
A3: Detecting and quantifying ribosomal frameshifting is crucial for assessing the safety and efficacy of m1Ψ-modified mRNA therapeutics. Common methods include:
-
Western Blotting: This technique can be used to detect the presence of off-target proteins of different molecular weights than the intended protein. Specific antibodies targeting unique epitopes in the frameshifted protein can be used for more precise detection.
-
Mass Spectrometry: Liquid chromatography with tandem mass spectrometry (LC-MS/MS) can identify and quantify peptides from both the intended and frameshifted proteins in a sample, providing a direct measure of off-target protein production.[4]
-
Reporter Assays: Specially designed reporter constructs can be used where a fluorescent or luminescent protein is only produced upon a frameshifting event, allowing for a quantitative measure of frameshifting frequency.
Q4: Which modification is better for my application: Ψ or m1Ψ?
A4: The choice between Ψ and m1Ψ depends on the specific therapeutic application and desired outcomes.
-
N1-methylpseudouridine (m1Ψ) is often considered the "gold standard" for applications like vaccines, where high levels of protein expression and minimal immunogenicity are critical.[1] It has been shown to be superior to Ψ in both reducing the innate immune response and increasing protein production.[3][4]
-
Pseudouridine (Ψ) may be a suitable option in contexts where a more moderate level of protein expression is sufficient or where the specific off-target effects of m1Ψ are a concern. While it generally leads to less protein expression than m1Ψ, it still offers significant advantages over unmodified uridine (B1682114) in terms of reduced immunogenicity and increased stability.[1]
Troubleshooting Guides
Issue 1: Detection of Unintended, Higher Molecular Weight Protein Bands on a Western Blot
Possible Cause: +1 Ribosomal frameshifting due to m1Ψ modification in the mRNA sequence.
Troubleshooting Steps:
-
Sequence Analysis:
-
Identify "slippery sequences" in your mRNA design. These are often stretches of repetitive nucleotides, particularly uridines, that are more prone to causing ribosomal slippage when modified with m1Ψ.
-
-
Codon Optimization:
-
Redesign the coding sequence to eliminate slippery sequences by using synonymous codons. For example, replace a UUU codon with UUC, both of which code for Phenylalanine but the latter is less prone to frameshifting.[10]
-
Utilize codon optimization algorithms that specifically account for the prevention of frameshifting in m1Ψ-modified sequences. Several computational tools are available for this purpose.
-
-
Experimental Validation:
-
Synthesize the codon-optimized mRNA and express it in a relevant cell system.
-
Perform a western blot comparing the protein products of the original and optimized mRNA sequences. The optimized sequence should show a significant reduction or complete elimination of the higher molecular weight off-target band.
-
Quantify the reduction in frameshifting using methods like densitometry on the western blot or mass spectrometry.
-
Issue 2: Production of a C-terminally Extended Protein
Possible Cause: Stop-codon read-through due to pseudouridylation of the stop codon.
Troubleshooting Steps:
-
Sequence Verification:
-
Confirm that the intended stop codon (UAA, UAG, or UGA) is correctly encoded in your DNA template.
-
-
Modification Strategy Review:
-
If possible, design the mRNA sequence to avoid having a uridine at the position that gets modified within the stop codon. However, this is often not feasible as all uridines are typically replaced.
-
-
Contextual Sequence Optimization:
-
The sequence context surrounding the stop codon can influence the efficiency of read-through. While pseudouridine-mediated read-through is largely context-independent, minor effects of the surrounding nucleotides have been observed in some systems.[7] Experiment with altering the nucleotides immediately downstream of the stop codon to see if it reduces read-through.
-
-
Quantitative Analysis:
Issue 3: Lower than Expected Protein Expression Despite Using Modified mRNA
Possible Cause: Altered mRNA secondary structure or stability issues.
Troubleshooting Steps:
-
mRNA Secondary Structure Prediction:
-
5' UTR and Kozak Sequence Optimization:
-
Ensure that the 5' untranslated region (UTR) and the Kozak sequence are optimized for efficient translation initiation. A suboptimal initiation context can exacerbate any negative effects of downstream secondary structures.
-
-
Codon Optimization for Stability:
-
While optimizing codons to avoid frameshifting, also consider algorithms that predict and optimize for overall mRNA stability and folding energy.
-
-
Experimental Characterization of mRNA Structure:
-
Techniques like SHAPE-MaP (Selective 2'-Hydroxyl Acylation Analyzed by Primer Extension and Mutational Profiling) can be used to experimentally determine the secondary structure of your modified mRNA and identify regions that may be impeding translation.
-
Quantitative Data Summary
| Off-Target Effect | Modification | Mitigation Strategy | Expected Reduction in Off-Target Effect | Reference |
| +1 Ribosomal Frameshifting | m1Ψ | Codon Optimization (avoiding slippery sequences) | Significant reduction to near-undetectable levels | [10] |
| Stop-Codon Read-through | Ψ/m1Ψ | Contextual Sequence Modification (downstream of stop codon) | Variable, context-dependent reduction | [7] |
| Reduced Protein Expression | Ψ/m1Ψ | 5' UTR and Codon Optimization for secondary structure | Can lead to several-fold increase in protein expression | [12][13][14][15] |
Experimental Protocols
Protocol: Western Blot for Detection of Frameshifted Proteins
-
Sample Preparation:
-
Transfect cells with your m1Ψ-modified mRNA.
-
As a negative control, transfect cells with an unmodified version of the mRNA or a mock transfection.
-
As a positive control for the antibody, use a purified version of the intended protein if available.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.[16]
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE:
-
Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel. The gel percentage should be chosen to effectively separate the expected on-target and potential higher molecular weight off-target proteins.
-
Include a molecular weight marker to determine the size of the protein bands.
-
Run the gel until adequate separation is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane several times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again several times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
The presence of a band at the expected molecular weight indicates the on-target protein. Any distinct bands at a higher molecular weight may represent frameshifted products.
-
Visualizations
Caption: Experimental workflow for detecting and analyzing ribosomal frameshifting.
Caption: Impact of pseudouridine modification on innate immune signaling.
Caption: Logical relationship of m1Ψ-induced frameshifting and its mitigation.
References
- 1. areterna.com [areterna.com]
- 2. Pseudouridine and N1-methylpseudouridine as potent nucleotide analogues for RNA therapy and vaccine development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Why N1-methylpseudoUridine Modification is Selected for Marketed mRNA Vaccines - DocCheck [doccheck.com]
- 4. N1-methylpseudouridine found within COVID-19 mRNA vaccines produces faithful protein products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ribosomal frameshifting and transcriptional slippage: From genetic steganography and cryptography to adventitious use - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pseudouridine-mediated stop codon readthrough in S. cerevisiae is sequence context–independent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative sequencing using BID-seq uncovers abundant pseudouridines in mammalian mRNA at base resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pseudouridine in a new era of RNA modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Changed in translation: mRNA recoding by −1 programmed ribosomal frameshifting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pseudouridine RNA modification detection and quantification by RT-PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative Analysis of Codon Optimization Tools: Advancing toward a Multi-Criteria Framework for Synthetic Gene Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pure.skku.edu [pure.skku.edu]
- 14. [PDF] Comparative Analysis of Codon Optimization Tools: Advancing toward a Multi-Criteria Framework for Synthetic Gene Design | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. bio-rad.com [bio-rad.com]
Technical Support Center: Refining Purification Protocols for Highly Modified mRNA
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of highly modified mRNA.
Troubleshooting Guide
This guide is designed to help you identify and resolve common problems encountered during the purification of highly modified mRNA.
| Problem | Potential Cause | Recommended Solution |
| Low mRNA Yield | Incomplete In Vitro Transcription (IVT) Reaction: Suboptimal concentrations of nucleotides, magnesium, or enzyme can lead to reduced yield.[1] | - Optimize the IVT reaction by titrating magnesium and nucleotide concentrations. - Consider a design of experiment (DoE) approach to identify optimal conditions.[1][2] - Ensure high-quality, GMP-grade raw materials are used.[1] |
| mRNA Degradation: RNase contamination can significantly reduce yield.[3][4] | - Maintain a strict RNase-free environment. Use RNase-free tips, tubes, and reagents.[5] - Use an RNase inhibitor during the IVT reaction and purification process. - Store samples at -80°C to prevent degradation.[3] | |
| Inefficient Purification Column Binding or Elution: Incorrect buffer composition or overloading the column can lead to poor recovery.[4] | - Ensure the correct binding and elution buffers are used for your chosen purification method. - Do not overload the purification column; adhere to the manufacturer's recommended capacity.[4] - For silica (B1680970) columns, ensure elution buffer is applied to the center of the matrix and allow for a sufficient incubation period.[5] | |
| Low Purity (Presence of Contaminants) | Residual DNA Template: Incomplete DNase digestion.[4] | - Ensure sufficient DNase I is used and the incubation time is adequate. - Perform a second DNase treatment if necessary. - Purify the mRNA using a method that effectively separates RNA from DNA, such as oligo(dT) affinity chromatography.[6] |
| Double-Stranded RNA (dsRNA) Contamination: A common byproduct of IVT that can trigger an immune response.[][8] | - Use purification methods with high selectivity for single-stranded RNA, such as cellulose-based chromatography or specific types of affinity resins. - Employ chromatographic steps like hydrophobic interaction chromatography (HIC) or reverse-phase chromatography as polishing steps to remove dsRNA.[6][9] | |
| Incomplete or Truncated mRNA Transcripts: Aborted transcription during the IVT process.[] | - Optimize the IVT reaction to favor the production of full-length transcripts.[10] - Utilize high-resolution purification techniques like ion-pair reversed-phase HPLC (IP-RP-HPLC) or capillary gel electrophoresis (CGE) to separate full-length mRNA from shorter fragments.[][11][12] | |
| Residual Proteins (e.g., RNA Polymerase, DNase): Carryover from the IVT and DNase digestion steps. | - Introduce a proteinase K digestion step followed by phenol-chloroform extraction or use a purification kit with a protein removal step.[3] - Affinity chromatography can also effectively remove protein impurities.[13] | |
| Poor Performance in Downstream Applications (e.g., low protein expression) | Low Capping Efficiency: Inefficient addition of the 5' cap structure, which is crucial for translation.[14][15] | - Optimize the ratio of cap analog to GTP in the IVT reaction.[10] - Use enzymatic capping methods post-transcription for potentially higher efficiency.[16] - Analyze capping efficiency using methods like LC-MS or specific enzymatic assays.[] |
| Short or Absent Poly(A) Tail: The poly(A) tail is important for mRNA stability and translational efficiency.[14] | - Ensure the DNA template encodes a sufficiently long poly(A) tail. - Alternatively, use a poly(A) polymerase to add the tail post-transcription. - Assess poly(A) tail length using gel electrophoresis or PCR-based methods.[] | |
| Residual Solvents or Salts: Carryover from wash buffers can inhibit downstream enzymatic reactions.[5] | - Ensure the final wash step is performed correctly and the column is thoroughly dried before elution.[3][5] - Consider an additional ethanol (B145695) precipitation step to remove residual contaminants.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in highly modified mRNA preparations and why are they a concern?
A1: The most common impurities include:
-
Double-stranded RNA (dsRNA): Generated as a byproduct during in vitro transcription (IVT), dsRNA is a potent activator of the innate immune system and can reduce the translational efficiency of the mRNA.[][8]
-
DNA Template: Residual plasmid DNA from the IVT reaction can be immunogenic and poses a risk of integration into the host genome.
-
Incomplete or Truncated mRNA Transcripts: These can arise from premature termination of transcription and may result in the expression of non-functional proteins or be rapidly degraded.[]
-
Enzymes and Reagents: Residual proteins like RNA polymerase and DNase, as well as unincorporated nucleotides and cap analogs from the IVT reaction, can interfere with downstream applications and quantification.[17]
Q2: How do chemical modifications on the mRNA affect the purification strategy?
A2: Chemical modifications can alter the physicochemical properties of the mRNA molecule, which may necessitate adjustments to the purification protocol.[14] For example:
-
Hydrophobicity: The incorporation of certain modified nucleosides can increase the hydrophobicity of the mRNA, which can be leveraged for purification methods like reversed-phase HPLC (RP-HPLC).[14][18]
-
Charge: While the overall negative charge of the phosphate (B84403) backbone remains, modifications can subtly influence interactions with ion-exchange resins.
-
Secondary Structure: Modifications can alter the secondary structure of the mRNA, which may impact its mobility in size-exclusion chromatography and capillary gel electrophoresis.[11]
Q3: What are the advantages and disadvantages of different chromatography techniques for modified mRNA purification?
A3:
| Chromatography Technique | Advantages | Disadvantages |
|---|---|---|
| Oligo(dT) Affinity Chromatography | - Highly selective for mRNA with a poly(A) tail, effectively removing DNA, proteins, and non-polyadenylated RNA fragments.[6] - Scalable platform solution.[6] | - Does not remove dsRNA or other polyadenylated impurities.[6] - Requires a polishing step for higher purity. |
| Ion-Exchange Chromatography (IEX) | - Effective for purifying smaller nucleic acids. | - Large mRNA molecules can bind very strongly, making elution and recovery challenging.[6] - May require harsh elution conditions that can compromise mRNA integrity.[19] |
| Reversed-Phase (RP) Chromatography | - High resolution and effective at removing dsRNA and other impurities.[6][14] | - Often requires the use of toxic and flammable organic solvents.[6] - Ion-pairing reagents can be toxic and require subsequent removal.[6] - Limited column capacity for large-scale production.[6] |
| Hydrophobic Interaction Chromatography (HIC) | - Can be used for native purification without organic solvents.[6] - Effective as an orthogonal polishing step to remove dsRNA.[6] | - Selectivity for specific impurities can be challenging to optimize.[6] |
Q4: Which analytical methods are essential for quality control of purified highly modified mRNA?
A4: A comprehensive quality control workflow should include:
-
UV Spectroscopy: To determine mRNA concentration and assess purity via the A260/280 and A260/230 ratios.[]
-
Gel Electrophoresis (Agarose or Capillary): To assess the integrity, size, and purity of the mRNA. Capillary gel electrophoresis (CGE) offers higher resolution for detecting truncated products and impurities.[][11][12]
-
High-Performance Liquid Chromatography (HPLC): Particularly ion-pair reversed-phase HPLC (IP-RP-HPLC), is a high-resolution method for purity analysis, including the separation of full-length transcripts from shorter fragments.[][11]
-
Mass Spectrometry (LC-MS/MS): To confirm the identity of the mRNA, verify the incorporation of modified nucleosides, and determine capping efficiency.[][15]
-
dsRNA Detection Assays: Methods like dot blot or specific immunoassays are used to quantify residual dsRNA, which is a critical impurity.[]
Experimental Protocols & Workflows
General Workflow for Highly Modified mRNA Purification
The following diagram illustrates a typical workflow for the purification of highly modified mRNA, starting from the in vitro transcription (IVT) reaction.
Caption: A generalized workflow for the purification of highly modified mRNA.
Detailed Protocol: Purity Assessment by Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)
This protocol provides a general method for assessing the purity of modified mRNA. Specific parameters may need to be optimized for different mRNA constructs and modifications.
-
Instrumentation and Columns:
-
An HPLC system with a UV detector.
-
A suitable reversed-phase column (e.g., C8 or C18) designed for oligonucleotide separation.
-
-
Reagents and Mobile Phases:
-
Mobile Phase A: 100 mM TEAA (Triethylammonium Acetate) in RNase-free water.
-
Mobile Phase B: 100 mM TEAA in acetonitrile.
-
Sample Diluent: RNase-free water.
-
-
Sample Preparation:
-
Dilute the purified mRNA sample to a concentration of approximately 0.1-0.5 mg/mL in RNase-free water.
-
If necessary, heat the sample at 65°C for 5 minutes to denature secondary structures and then cool it on ice.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.5 - 1.0 mL/min
-
Column Temperature: 50 - 70°C (Elevated temperature helps to denature the mRNA).
-
Detection Wavelength: 260 nm
-
Injection Volume: 10 - 20 µL
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 20 20.0 60 22.0 100 25.0 100 26.0 20 | 30.0 | 20 |
-
-
Data Analysis:
-
Integrate the peak areas of the chromatogram.
-
The purity of the full-length mRNA is calculated as the percentage of the main peak area relative to the total area of all peaks.
-
Logical Relationship: Troubleshooting Low Purity
This diagram outlines the logical steps to troubleshoot low purity issues in a modified mRNA preparation.
Caption: A decision tree for troubleshooting low purity in modified mRNA samples.
References
- 1. Develop A Performance Model Optimized For Yield And Quality Of The mRNA Product [advancingrna.com]
- 2. m.youtube.com [m.youtube.com]
- 3. neb.com [neb.com]
- 4. RNA Preparation Troubleshooting [sigmaaldrich.com]
- 5. neb.com [neb.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 8. Design, Assembly, Production, and Transfection of Synthetic Modified mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biaseparations.com [biaseparations.com]
- 10. Optimizing Modified mRNA In Vitro Synthesis Protocol for Heart Gene Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comprehensive Impurity Profiling of mRNA: Evaluating Current Technologies and Advanced Analytical Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Current Analytical Strategies for mRNA-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lifesciences.danaher.com [lifesciences.danaher.com]
- 14. Chemical Modifications of mRNA Ends for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sepax-tech.com.cn [sepax-tech.com.cn]
- 16. Recent Advances and Innovations in the Preparation and Purification of In Vitro-Transcribed-mRNA-Based Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Part 1: Chromatography Purification for mRNA [sartorius.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. High Recovery Chromatographic Purification of mRNA at Room Temperature and Neutral pH - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unambiguous Identification of N1-(2-Methyl)propyl pseudouridine via NMR Spectroscopy: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise structural confirmation of modified nucleosides is paramount. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopic data for the identification of N1-(2-Methyl)propyl pseudouridine (B1679824), also known as N1-isobutyl-pseudouridine. By leveraging detailed experimental data from closely related analogs, this document outlines the key spectral features and experimental protocols necessary for its unambiguous characterization.
The growing therapeutic interest in modified mRNA has placed a significant emphasis on the accurate synthesis and identification of novel nucleoside analogs. N1-alkylated pseudouridines, in particular, have demonstrated potential in modulating the immunogenicity and translational efficiency of mRNA. Verifying the precise identity and purity of these compounds is a critical step in both research and manufacturing. This guide details the use of NMR spectroscopy for this purpose, providing a comparative analysis with pseudouridine and its N1-methylated derivative.
Comparative NMR Data Analysis
The definitive identification of N1-(2-Methyl)propyl pseudouridine is achieved by a thorough analysis of its 1H and 13C NMR spectra and comparison with the spectra of the parent compound, pseudouridine, and other N1-alkylated analogs. The introduction of the 2-methylpropyl (isobutyl) group at the N1 position induces characteristic shifts in the NMR spectrum, particularly for the protons and carbons of the uracil (B121893) ring and the alkyl chain itself.
While specific experimental data for this compound is not widely available in the public domain, a robust identification can be made by extrapolating from the known spectral data of pseudouridine, N1-methylpseudouridine, and trends observed with increasing N-alkylation.
Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (ppm)
| Position | Pseudouridine (Ψ) | N1-methylpseudouridine (m¹Ψ) | This compound (Expected) | Alternative: N1-ethylpseudouridine (Expected) | Alternative: N1-propylpseudouridine (Expected) |
| Base | |||||
| H6 | ~7.8 | ~7.8[1] | ~7.9 | ~7.8 | ~7.8 |
| N1-H | ~10.6[2] | - | - | - | - |
| N3-H | ~10.8[2] | ~11.0 | ~11.0 | ~11.0 | ~11.0 |
| C2 | ~152 | ~152 | ~152 | ~152 | ~152 |
| C4 | ~165 | ~165 | ~165 | ~165 | ~165 |
| C5 | ~112 | ~112 | ~112 | ~112 | ~112 |
| C6 | ~142 | ~142 | ~142 | ~142 | ~142 |
| Ribose | |||||
| H1' | ~4.9 | ~4.9 | ~4.9 | ~4.9 | ~4.9 |
| H2' | ~4.3 | ~4.3 | ~4.3 | ~4.3 | ~4.3 |
| H3' | ~4.2 | ~4.2 | ~4.2 | ~4.2 | ~4.2 |
| H4' | ~4.1 | ~4.1 | ~4.1 | ~4.1 | ~4.1 |
| H5', H5'' | ~3.8, ~3.7 | ~3.8, ~3.7 | ~3.8, ~3.7 | ~3.8, ~3.7 | ~3.8, ~3.7 |
| C1' | ~75 | ~75 | ~75 | ~75 | ~75 |
| C2' | ~70 | ~70 | ~70 | ~70 | ~70 |
| C3' | ~74 | ~74 | ~74 | ~74 | ~74 |
| C4' | ~82 | ~82 | ~82 | ~82 | ~82 |
| C5' | ~61 | ~61 | ~61 | ~61 | ~61 |
| N1-Alkyl Group | |||||
| N1-CH₃ | - | ~3.4[1] | - | - | - |
| N1-CH₂- | - | - | ~3.6 | ~3.8 | ~3.7 |
| -CH(CH₃)₂ | - | - | ~2.0 | - | - |
| -(CH₂)n-CH₃ | - | - | ~0.9 (d, 6H) | ~1.3 (t, 3H) | ~0.9 (t, 3H) |
| C (N1-CH₃) | - | ~30 | - | - | - |
| C (N1-CH₂) | - | - | ~52 | ~38 | ~45 |
| C (-CH(CH₃)₂) | - | - | ~28 | - | - |
| C (-(CH₂)n-CH₃) | - | - | ~20 | ~15 | ~11 |
Note: The chemical shifts for pseudouridine and N1-methylpseudouridine are approximate values based on available literature and may vary depending on solvent and experimental conditions. The expected values for N1-(2-Methyl)propyl, N1-ethyl, and N1-propyl pseudouridine are extrapolations and should be confirmed by experimental data.
Experimental Protocols
To confirm the identity of this compound, a suite of NMR experiments is recommended. The following protocols provide a general framework for acquiring high-quality data for structural elucidation.
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD).
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS) or a deuterated solvent residual peak, for accurate chemical shift referencing.
2. NMR Data Acquisition: A standard set of 1D and 2D NMR experiments should be performed on a high-field NMR spectrometer (≥400 MHz).
-
1D ¹H NMR: Provides information on the number of different types of protons and their chemical environments. Key signals to identify include the H6 proton of the uracil ring, the anomeric proton (H1') of the ribose, and the protons of the 2-methylpropyl group.
-
1D ¹³C NMR: Reveals the number of unique carbon atoms and their functionalities. Important resonances include those of the uracil ring carbons and the carbons of the alkyl chain.
-
2D COSY (Correlation Spectroscopy): Establishes proton-proton scalar coupling networks, which is crucial for assigning protons within the ribose and the 2-methylpropyl group.
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, enabling the assignment of carbon signals based on their attached protons.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart. This is critical for confirming the attachment of the 2-methylpropyl group to the N1 position of the pseudouridine ring by observing a correlation between the N1-CH₂ protons and the C2 and C6 carbons of the uracil ring.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons. A key NOE correlation to confirm N1-alkylation is between the N1-CH₂ protons and the H6 proton of the uracil ring.[1]
Visualization of the Confirmation Workflow
The logical workflow for the structural confirmation of this compound using NMR is depicted below.
Caption: NMR Confirmation Workflow
By following the outlined experimental protocols and comparative data analysis, researchers can confidently confirm the identity and structure of this compound, ensuring the quality and reliability of this important modified nucleoside for downstream applications in drug discovery and development.
References
Validating N1-Isobutyl-Pseudouridine Incorporation in mRNA Sequencing: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of modified nucleosides into messenger RNA (mRNA) has emerged as a critical strategy in the development of mRNA-based therapeutics and vaccines. These modifications can enhance mRNA stability, increase protein translation, and reduce the innate immune response. Among the various modified nucleosides, derivatives of pseudouridine (B1679824) (Ψ), the most abundant RNA modification in nature, have garnered significant attention. This guide provides a comparative analysis of the validation of N1-isobutyl-pseudouridine (i-Ψ) incorporation in mRNA sequencing, with a focus on its performance relative to other common alternatives.
While specific data for N1-isobutyl-pseudouridine is limited in publicly available research, this guide draws upon data from closely related N1-substituted pseudouridine analogs, such as N1-isopropyl-pseudouridine (iPr-Ψ), to provide a valuable comparative framework.
Performance Comparison of Modified Nucleosides
The choice of modified nucleoside can significantly impact the performance of an mRNA therapeutic. Key performance indicators include the efficiency of mRNA synthesis, the level of protein expression, and the degree of cytotoxicity. The following tables summarize the performance of various N1-substituted pseudouridine derivatives compared to unmodified uridine (B1682114) (WT), pseudouridine (Ψ), and the widely used N1-methylpseudouridine (m1Ψ).
Table 1: Relative mRNA Synthesis Efficiency of N1-Substituted Pseudouridine Derivatives
| N1-Modification of Pseudouridine | Relative Transcription Efficiency (%) |
| Wild-Type (Uridine) | 100 |
| Pseudouridine (Ψ) | ~110 |
| N1-methyl- (m1Ψ) | ~125 |
| N1-ethyl- (Et-Ψ) | ~115 |
| N1-propyl- (Pr-Ψ) | ~100 |
| N1-isopropyl- (iPr-Ψ) | ~80 |
| Data derived from studies on uridine-depleted firefly luciferase (FLuc) mRNA templates.[1][2] |
Table 2: Protein Expression and Cytotoxicity of N1-Substituted Pseudouridine Modified mRNA in THP-1 Cells
| N1-Modification of Pseudouridine | Relative Luciferase Activity (%) | Relative Cell Viability (MTT Assay, %)** |
| Wild-Type (Uridine) | 100 | 100 |
| Pseudouridine (Ψ) | ~400 | ~110 |
| N1-methyl- (m1Ψ) | ~650 | ~120 |
| N1-ethyl- (Et-Ψ) | ~600 | ~125 |
| N1-propyl- (Pr-Ψ) | ~550 | ~120 |
| N1-isopropyl- (iPr-Ψ) | ~500 | ~115 |
| Luciferase activity was measured in THP-1 monocytes, a cell line sensitive to innate immune activation.[1] | ||
| **Cell viability was assessed using an MTT assay.[1] |
Experimental Protocols for Validation
Accurate and reliable validation of modified nucleoside incorporation is paramount. Below are detailed methodologies for key experiments.
In Vitro Transcription with N1-Substituted Pseudouridine Triphosphates
This protocol outlines the synthesis of mRNA containing N1-substituted pseudouridine derivatives.
-
Template Preparation: A linearized plasmid DNA or a PCR-amplified template encoding the gene of interest (e.g., firefly luciferase) with a T7 promoter is prepared. For improved incorporation of some N1-substituted Ψ derivatives, a "uridine-depleted" sequence can be designed by substituting synonymous codons to reduce the overall uridine content.[1]
-
Transcription Reaction Setup: The in vitro transcription reaction is assembled at room temperature. A typical 20 µL reaction includes:
-
Nuclease-free water
-
Transcription buffer (5X)
-
NTPs (ATP, CTP, GTP at a final concentration of 7.5 mM each)
-
N1-isobutyl-pseudouridine-5'-triphosphate (or other modified UTP analog) at a final concentration of 7.5 mM
-
Cap analog (e.g., CleanCap™)
-
Linearized DNA template (0.5-1.0 µg)
-
T7 RNA polymerase
-
-
Incubation: The reaction mixture is incubated at 37°C for 2 to 4 hours.[1][3]
-
DNase Treatment: To remove the DNA template, DNase I (RNase-free) is added to the reaction mixture and incubated at 37°C for 15-30 minutes.[3]
-
Purification: The synthesized mRNA is purified using a suitable method, such as lithium chloride precipitation or a silica-based column purification kit.
-
Quality Control: The integrity and size of the transcript are assessed by agarose (B213101) gel electrophoresis or capillary electrophoresis (e.g., Agilent Bioanalyzer). The concentration is determined by spectrophotometry.
Validation of Incorporation by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the direct detection and quantification of modified nucleosides.
-
Enzymatic Digestion of mRNA:
-
1-5 µg of purified mRNA is digested to individual nucleosides using a mixture of nucleases, such as Nuclease P1, and a phosphatase, like Calf Intestinal Phosphatase (CIP).[3]
-
The reaction is incubated at 37°C for 1-2 hours.
-
-
Sample Preparation:
-
The digested sample is centrifuged to pellet the enzymes.
-
The supernatant containing the nucleosides is transferred to a new tube and dried in a vacuum centrifuge.
-
The dried nucleosides are resuspended in LC-MS grade water with 0.1% formic acid.[3]
-
-
LC-MS/MS Analysis:
-
The resuspended sample is injected onto a C18 reverse-phase LC column.
-
Nucleosides are separated using a gradient of acetonitrile (B52724) in water with 0.1% formic acid.[3]
-
The eluted nucleosides are analyzed by tandem mass spectrometry in positive ion mode.
-
Specific mass transitions for the canonical nucleosides and N1-isobutyl-pseudouridine are monitored for detection and quantification.
-
Sequencing of mRNA Containing N1-Substituted Pseudouridine
Direct RNA sequencing technologies, such as nanopore sequencing, can be employed to detect the incorporation of modified nucleosides.
-
Library Preparation: A sequencing library is prepared from the purified modified mRNA according to the manufacturer's protocol for direct RNA sequencing (e.g., Oxford Nanopore Technologies).
-
Nanopore Sequencing: The library is loaded onto a nanopore flow cell and sequenced.
-
Data Analysis:
-
The raw sequencing data (current signals) is basecalled.
-
Specialized algorithms or comparative analysis of the raw signal data can be used to identify the presence of N1-substituted pseudouridines. The electrical current signature of a modified base often differs from its canonical counterpart.[4]
-
Studies have shown that nanopore sequencing can distinguish between uridine, pseudouridine, and N1-methylpseudouridine based on basecalling error profiles and current signal analysis.[4] This approach can be extended to other N1-alkylated pseudouridines.[5]
-
Functional Validation: In Vitro Protein Expression (Luciferase Assay)
This assay quantifies the amount of functional protein produced from the modified mRNA.
-
Cell Culture and Transfection:
-
A suitable cell line (e.g., THP-1 for immune response studies, or HEK293T for general expression) is seeded in 96-well plates.
-
The cells are transfected with the in vitro-transcribed mRNA encoding a reporter protein like firefly luciferase using a suitable transfection reagent.
-
-
Cell Lysis: After a defined incubation period (e.g., 24 hours), the cells are washed with PBS and lysed using a lysis buffer.
-
Luciferase Assay:
-
The cell lysate is transferred to an assay plate.
-
A luciferase assay reagent containing the substrate (luciferin) is added to the lysate.
-
The luminescence, which is proportional to the amount of active luciferase, is measured using a luminometer.
-
Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and cytotoxicity.
-
Cell Culture and Treatment: Cells are seeded in a 96-well plate and transfected with the modified mRNA as described above.
-
MTT Incubation: After the desired incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: A solubilization solution (e.g., DMSO or a specialized reagent) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm. The amount of color produced is directly proportional to the number of viable cells.
Visualizing Workflows and Pathways
References
- 1. trilinkbiotech.com [trilinkbiotech.com]
- 2. trilinkbiotech.com [trilinkbiotech.com]
- 3. benchchem.com [benchchem.com]
- 4. Nanopore sequencing for N1-methylpseudouridine in RNA reveals sequence-dependent discrimination of the modified nucleotide triphosphate during transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
A Comparative Analysis of N1-Modified Pseudouridine Analogues for Enhanced mRNA Performance
For Researchers, Scientists, and Drug Development Professionals
The advent of mRNA-based therapeutics and vaccines has underscored the critical role of nucleoside modifications in enhancing mRNA stability, translational efficiency, and in evading the innate immune system. Among the most successful modifications, N1-methylpseudouridine (m1Ψ) has become the gold standard, notably utilized in the Pfizer-BioNTech and Moderna COVID-19 vaccines.[1][2][3] This guide provides a comparative analysis of N1-methylpseudouridine and the less characterized N1-(2-Methyl)propyl pseudouridine (B1679824), offering insights into their potential performance based on available data for structurally related analogues.
While direct comparative data for N1-(2-Methyl)propyl pseudouridine is not extensively available in peer-reviewed literature, this guide will utilize data on N1-propyl-pseudouridine (Pr1Ψ) and N1-isopropyl-pseudouridine (iPr1Ψ) as the closest structural proxies to facilitate a meaningful comparison. This analysis is based on available conference materials and foundational studies on nucleoside-modified mRNA.
Data Presentation: Performance Metrics of N1-Substituted Pseudouridine Analogues
The following tables summarize the performance of N1-methylpseudouridine and related N1-alkyl-pseudouridines in key areas of mRNA therapeutic development. The data for N1-propyl-pseudouridine is derived from in vitro studies and presented as a relative comparison to N1-methylpseudouridine.
Table 1: Translation Efficiency of Modified mRNA
| Nucleoside Modification | Relative Protein Expression (vs. N1-methylpseudouridine) | Cell Type(s) | Reporter Gene | Reference |
| N1-methylpseudouridine (m1Ψ) | 100% | HEK293T, A549, HeLa, C2C12, BJ | Firefly Luciferase | [4][5] |
| N1-propyl-pseudouridine (Pr1Ψ) | Approx. 90-95% | THP-1 | Firefly Luciferase | [5] |
| Pseudouridine (Ψ) | Approx. 7-15% | HEK293T, A549, HeLa, C2C12, BJ | Firefly Luciferase | [4] |
| Unmodified Uridine (U) | <1% | HEK293T, A549, HeLa, C2C12, BJ | Firefly Luciferase | [4] |
Table 2: Immunogenicity Profile of Modified mRNA
| Nucleoside Modification | Key Innate Immune Sensors Evaded | Cytokine Induction (e.g., TNF-α, IFN-β) | Cell Type(s) | Reference |
| N1-methylpseudouridine (m1Ψ) | TLR3, TLR7, TLR8, RIG-I, PKR | Significantly Reduced | Human cell lines, mice | [4][6][7] |
| N1-propyl-pseudouridine (Pr1Ψ) | Assumed similar to m1Ψ based on reduced cytotoxicity | Reduced (inferred from decreased cytotoxicity) | THP-1 | [5] |
| Pseudouridine (Ψ) | TLR3, TLR7, TLR8, RIG-I, PKR | Reduced compared to unmodified | Human cell lines, mice | [4][8] |
| Unmodified Uridine (U) | Not evaded | High | Human cell lines, mice | [4][8] |
Table 3: mRNA Stability
| Nucleoside Modification | Proposed Mechanism for Enhanced Stability | Evidence | Reference |
| N1-methylpseudouridine (m1Ψ) | Increased resistance to cleavage by RNase L; Evasion of innate immune responses that lead to mRNA degradation. | Enhanced protein expression duration in vivo. | [2][6] |
| N1-propyl-pseudouridine (Pr1Ψ) | Not directly studied; likely similar to m1Ψ. | Inferred from high protein expression levels. | [5] |
| Pseudouridine (Ψ) | Increased resistance to cleavage by RNase L. | Increased biological stability and translational capacity. | [2][8] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to enable researchers to conduct their own comparative studies.
In Vitro Transcription of Modified mRNA
This protocol describes the synthesis of mRNA incorporating modified nucleosides.
Materials:
-
Linearized plasmid DNA template containing a T7 promoter, the gene of interest (e.g., Firefly Luciferase), and a poly(A) tail sequence.
-
T7 RNA Polymerase
-
5x Transcription Buffer (400 mM Tris-HCl pH 8.0, 100 mM MgCl2, 50 mM DTT, 10 mM Spermidine)
-
Ribonuclease (RNase) Inhibitor
-
NTP solution: ATP, GTP, CTP (10 mM each)
-
Modified UTP solution: N1-methylpseudouridine-5'-triphosphate or N1-(2-Methyl)propyl pseudouridine-5'-triphosphate (B1141104) (10 mM)
-
DNase I (RNase-free)
-
Nuclease-free water
-
RNA purification kit
Procedure:
-
Assemble the transcription reaction at room temperature in the following order:
-
Nuclease-free water (to a final volume of 20 µL)
-
5x Transcription Buffer (4 µL)
-
ATP, GTP, CTP solution (2 µL of each)
-
Modified UTP solution (2 µL)
-
Linearized DNA template (1 µg)
-
RNase Inhibitor (1 µL)
-
T7 RNA Polymerase (2 µL)
-
-
Mix gently by pipetting and incubate at 37°C for 2-4 hours.
-
To remove the DNA template, add 1 µL of DNase I to the reaction mixture and incubate at 37°C for 15 minutes.
-
Purify the mRNA using an RNA purification kit according to the manufacturer's instructions.
-
Elute the mRNA in nuclease-free water and determine the concentration and integrity using a spectrophotometer and gel electrophoresis.
Luciferase Reporter Assay for Translation Efficiency
This protocol measures the protein expression from the in vitro transcribed mRNA in a mammalian cell line.
Materials:
-
HEK293T cells
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
In vitro transcribed luciferase mRNA (modified and unmodified)
-
Lipofectamine MessengerMAX or similar transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
96-well cell culture plates
-
Luciferase Assay System
-
Luminometer
Procedure:
-
Seed HEK293T cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
On the day of transfection, prepare the mRNA-lipid complexes. For each well, dilute 100 ng of mRNA in 10 µL of Opti-MEM. In a separate tube, dilute 0.5 µL of Lipofectamine MessengerMAX in 10 µL of Opti-MEM.
-
Combine the diluted mRNA and Lipofectamine solutions, mix gently, and incubate at room temperature for 10 minutes.
-
Add the 20 µL of the complex to each well containing cells in 100 µL of fresh culture medium.
-
Incubate the cells for 24 hours at 37°C.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the Luciferase Assay System.
-
Normalize the luciferase activity to the total protein concentration in each well.
In Vitro Immunogenicity Assay
This protocol assesses the innate immune-stimulatory potential of the modified mRNA by measuring cytokine induction in human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Human PBMCs isolated from healthy donor blood
-
RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
In vitro transcribed mRNA (modified and unmodified)
-
Transfection reagent suitable for PBMCs
-
24-well cell culture plates
-
ELISA kits for TNF-α and IFN-β
-
Cell lysis buffer and RNA extraction kit for qPCR analysis
Procedure:
-
Plate 5 x 10^5 PBMCs per well in a 24-well plate.
-
Prepare mRNA-transfection reagent complexes as described in the luciferase assay protocol, using 500 ng of mRNA per well.
-
Add the complexes to the cells and incubate for 18-24 hours.
-
Collect the cell culture supernatant and measure the concentration of TNF-α and IFN-β using ELISA kits according to the manufacturer's instructions.
-
(Optional) Lyse the cells, extract total RNA, and perform qRT-PCR to measure the expression of immune response genes such as RIG-I, OAS1, and MX1.
mRNA Stability Assay
This protocol determines the functional half-life of the modified mRNA in cells.
Materials:
-
HEK293T cells
-
In vitro transcribed luciferase mRNA (modified and unmodified)
-
Transfection reagents
-
Actinomycin D
-
Multi-well cell culture plates
-
Luciferase Assay System
-
Luminometer
Procedure:
-
Transfect HEK293T cells with the different mRNA constructs as described in the luciferase assay protocol.
-
At 4 hours post-transfection, add Actinomycin D to the culture medium at a final concentration of 5 µg/mL to inhibit further transcription. This time point is considered t=0.
-
At various time points after the addition of Actinomycin D (e.g., 0, 2, 4, 8, 12, 24 hours), lyse the cells and measure luciferase activity.
-
Plot the logarithm of the luciferase activity against time.
-
The functional half-life of the mRNA is the time it takes for the luciferase activity to decrease by half, which can be calculated from the slope of the linear regression of the logarithmic plot.
Mandatory Visualization
Caption: Innate immune sensing pathways for mRNA and evasion by modified nucleosides.
Caption: Experimental workflow for comparative analysis of modified mRNA performance.
Conclusion
N1-methylpseudouridine has been firmly established as a highly effective modification for enhancing the therapeutic potential of mRNA. It significantly boosts protein translation while concurrently dampening the innate immune response, a combination that has proven crucial for the success of mRNA vaccines.
The available data on other N1-alkyl-pseudouridines, such as N1-propyl-pseudouridine, suggests that they may offer comparable, albeit slightly reduced, performance in terms of translation efficiency and immunogenicity. While these findings are promising, further direct, quantitative comparisons are necessary to fully elucidate the structure-activity relationship of the N1-alkyl substitution on pseudouridine's function within an mRNA context. Researchers are encouraged to use the provided protocols to conduct such head-to-head comparisons to identify potentially novel and effective mRNA modifications for future therapeutic applications. The subtle differences in performance between these analogues may prove to be significant for specific applications and delivery platforms.
References
- 1. trilinkbiotech.com [trilinkbiotech.com]
- 2. Incorporation of Pseudouridine Into mRNA Yields Superior Nonimmunogenic Vector With Increased Translational Capacity and Biological Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. trilinkbiotech.com [trilinkbiotech.com]
- 4. researchgate.net [researchgate.net]
- 5. N1-methyl-pseudouridine in mRNA enhances translation through eIF2α-dependent and independent mechanisms by increasing ribosome density - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N1-methyl-pseudouridine is incorporated with higher fidelity than pseudouridine in synthetic RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pseudouridine and N1-methylpseudouridine as potent nucleotide analogues for RNA therapy and vaccine development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-1-methylpseudouridine-incorporated mRNA outperforms pseudouridine-incorporated mRNA by providing enhanced protein expression and reduced immunogenicity in mammalian cell lines and mice [biblio.ugent.be]
N1-Alkyl-Pseudouridine Modified mRNA: A Comparative Guide to Immunogenicity
For Researchers, Scientists, and Drug Development Professionals
The advent of mRNA-based therapeutics and vaccines has been propelled by strategic modifications to the mRNA molecule that enhance its stability and translational efficiency while mitigating its inherent immunogenicity. Among these, the substitution of uridine (B1682114) with pseudouridine (B1679824) (Ψ) and its derivatives, particularly N1-methyl-pseudouridine (m1Ψ), has proven to be a pivotal advancement.[1][2][3] This guide provides an objective comparison of the immunogenicity of N1-alkyl-pseudouridine modified mRNA with other common alternatives, supported by experimental data, detailed protocols, and visual representations of the underlying biological pathways and experimental workflows.
Data Presentation: Comparative Immunogenicity of Modified mRNA
The immunogenicity of in vitro transcribed (IVT) mRNA is primarily mediated by the activation of innate immune sensors, such as Toll-like receptors (TLRs), RIG-I-like receptors (RLRs), and protein kinase R (PKR), leading to the production of pro-inflammatory cytokines and type I interferons.[4] Chemical modification of nucleosides, particularly uridine, can significantly dampen this immune recognition. The following table summarizes quantitative data from key studies comparing the induction of key cytokines by unmodified, pseudouridine (Ψ)-modified, and N1-methyl-pseudouridine (m1Ψ)-modified mRNA.
| mRNA Modification | Cell Type | Cytokine Measured | Concentration/Induction Level | Reference |
| Unmodified (U) | Human monocyte-derived Dendritic Cells (moDCs) | TNF-α | ~2500 pg/mL | Karikó et al., 2005 |
| Pseudouridine (Ψ) | Human moDCs | TNF-α | ~100 pg/mL | Karikó et al., 2005 |
| N1-methyl-pseudouridine (m1Ψ) | Human moDCs | TNF-α | Not significantly above background | Andries et al., 2015 |
| Unmodified (U) | Mouse Splenocytes | IFN-α | High induction | Karikó et al., 2008 |
| Pseudouridine (Ψ) | Mouse Splenocytes | IFN-α | No significant induction | Karikó et al., 2008 |
| N1-methyl-pseudouridine (m1Ψ) | Mouse Splenocytes | IFN-α | No significant induction | Andries et al., 2015 |
| Unmodified (U) | Primary Human Fibroblast-like Synoviocytes | IL-6 | Upregulated | Honda et al., 2022 |
| N1-methyl-pseudouridine (m1Ψ) | Primary Human Fibroblast-like Synoviocytes | IL-6 | Suppressed | Honda et al., 2022 |
| Unmodified (U) | Primary Human Fibroblast-like Synoviocytes | TNF-α | Upregulated | Honda et al., 2022 |
| N1-methyl-pseudouridine (m1Ψ) | Primary Human Fibroblast-like Synoviocytes | TNF-α | Suppressed | Honda et al., 2022 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the comparison of mRNA immunogenicity.
Protocol 1: In Vitro Assessment of mRNA Immunogenicity using Human Monocyte-Derived Dendritic Cells (moDCs)
This protocol is adapted from methodologies described by Karikó et al., 2005.
1. Generation of Human moDCs:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood by Ficoll-Paque density gradient centrifugation.
-
Enrich for monocytes (CD14+ cells) using magnetic-activated cell sorting (MACS).
-
Culture monocytes for 5-7 days in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), GM-CSF (50 ng/mL), and IL-4 (50 ng/mL) to differentiate them into immature moDCs.
2. mRNA Transfection:
-
On the day of transfection, harvest immature moDCs and adjust the cell density to 1 x 10^6 cells/mL.
-
Complex the different mRNA modifications (unmodified, Ψ-modified, m1Ψ-modified) with a suitable transfection reagent (e.g., Lipofectamine MessengerMAX) according to the manufacturer's instructions. A typical concentration is 1-5 µg of mRNA per 1 x 10^6 cells.
-
Add the mRNA-lipid complexes to the moDCs and incubate at 37°C in a 5% CO2 incubator.
3. Cytokine Measurement:
-
After 18-24 hours of incubation, collect the cell culture supernatants.
-
Centrifuge the supernatants to remove any cellular debris.
-
Measure the concentration of cytokines (e.g., TNF-α, IL-6, IFN-α) in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's protocols.
Protocol 2: RNA ImmunoGenic Assay in Human Whole Blood
This protocol is based on the method described by Haque et al., 2020.
1. Blood Collection and Preparation:
-
Collect fresh human whole blood from healthy donors into heparinized tubes.
-
Use the blood within 2 hours of collection for the assay.
2. Ex Vivo Stimulation:
-
In a 12-well plate, add 2 mL of whole blood per well.
-
Prepare mRNA-transfection reagent complexes as described in Protocol 1.
-
Add the complexes containing different mRNA modifications to the blood and mix gently. Include a positive control (e.g., R848, a TLR7/8 agonist) and a negative control (transfection reagent only).
-
Incubate the plate for 6 to 24 hours at 37°C in a humidified incubator with 5% CO2.
3. Sample Processing and Analysis:
-
After incubation, collect the plasma by centrifuging the blood at 400 x g for 10 minutes. Store the plasma at -80°C until cytokine analysis.
-
Measure cytokine levels (TNF-α, IFN-α, IL-6, etc.) in the plasma using ELISA.
-
Isolate total RNA from the remaining blood cells using a suitable kit (e.g., PAXgene Blood RNA Kit).
-
Perform quantitative real-time PCR (qRT-PCR) to analyze the expression of genes involved in innate immune pathways (e.g., IRF7, OAS1, PKR).
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key signaling pathways and a typical experimental workflow for assessing mRNA immunogenicity.
References
- 1. N(1)-methylpseudouridine-incorporated mRNA outperforms pseudouridine-incorporated mRNA by providing enhanced protein expression and reduced immunogenicity in mammalian cell lines and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-1-methylpseudouridine-incorporated mRNA outperforms pseudouridine-incorporated mRNA by providing enhanced protein expression and reduced immunogenicity in mammalian cell lines and mice [biblio.ugent.be]
- 3. eu.alma.exlibrisgroup.com [eu.alma.exlibrisgroup.com]
- 4. Innate immune mechanisms of mRNA vaccines - PMC [pmc.ncbi.nlm.nih.gov]
Validation of Reduced Innate Immune Activation by N1-(2-Methyl)propyl Pseudouridine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of N1-(2-Methyl)propyl pseudouridine (B1679824) (m1Ψ) with alternative mRNA modifications aimed at reducing innate immune activation. The information presented is supported by experimental data to assist researchers and drug development professionals in making informed decisions for therapeutic mRNA applications.
Comparative Analysis of Nucleoside Modifications on Innate Immune Activation
The incorporation of modified nucleosides into in vitro transcribed (IVT) mRNA is a critical strategy to reduce the activation of innate immune sensors, such as Toll-like receptors (TLRs) and RIG-I-like receptors (RLRs). This mitigation of the immune response enhances protein expression from the mRNA therapeutic. N1-methylpseudouridine (m1Ψ) has emerged as a superior modification for this purpose.
Quantitative Data Summary
The following tables summarize quantitative data from studies comparing mRNA containing N1-methylpseudouridine (m1Ψ) to unmodified uridine (B1682114) (U) and other modifications like pseudouridine (Ψ) and 5-methylcytidine (B43896) (m5C).
Table 1: Comparison of Luciferase Expression in Cell Lines Transfected with Modified mRNA
This table presents the relative luciferase activity in various cell lines 24 hours after transfection with mRNA encoding firefly luciferase, modified with different nucleosides. Higher values indicate greater protein expression, which is often correlated with reduced immune activation and increased mRNA stability.
| Cell Line | Unmodified (U) | Pseudouridine (Ψ) | N1-methylpseudouridine (m1Ψ) | m5C/Ψ | m5C/m1Ψ |
| A549 | 1.0 | 8.7 | 13.4 | 17.8 | 24.5 |
| HeLa | 1.0 | 7.9 | 10.5 | 11.2 | 15.3 |
| BJ Fibroblasts | 1.0 | 6.2 | 9.8 | 9.1 | 12.7 |
| C2C12 | 1.0 | 5.5 | 8.2 | 7.9 | 10.1 |
| Data adapted from Andries, O., et al. (2015). N(1)-methylpseudouridine-incorporated mRNA outperforms pseudouridine-incorporated mRNA by providing enhanced protein expression and reduced immunogenicity in mammalian cell lines and mice. Journal of Controlled Release, 217, 337–344.[1][2][3][4][5] |
Table 2: In Vivo Luciferase Expression in Mice
This table shows the fold increase in luciferase expression in mice 24 hours after intramuscular injection of modified luciferase-encoding mRNA, relative to unmodified mRNA.
| Modification | Fold Increase in Luciferase Expression (vs. Unmodified) |
| Pseudouridine (Ψ) | ~7 |
| N1-methylpseudouridine (m1Ψ) | ~13 |
| m5C/Ψ | ~10 |
| m5C/m1Ψ | ~15 |
| Data adapted from Andries, O., et al. (2015).[1][2][3][4][5] |
Table 3: Activation of TLR3 by Modified mRNA
This table illustrates the relative activation of Toll-like receptor 3 (TLR3), a key sensor of double-stranded RNA, by different mRNA modifications. Lower values indicate reduced immune activation.
| mRNA Modification | Relative TLR3 Activation |
| Unmodified (U) | High |
| Pseudouridine (Ψ) | Moderate |
| N1-methylpseudouridine (m1Ψ) | Low |
| m5C/Ψ | Moderate-Low |
| m5C/m1Ψ | Very Low |
| Data interpretation based on findings from Andries, O., et al. (2015).[1][2][3][4][5] |
Signaling Pathways of Innate Immune Activation by RNA
The innate immune system detects viral and synthetic RNA through pattern recognition receptors (PRRs) like TLRs and RIG-I. N1-methylpseudouridine modification helps the mRNA evade detection by these sensors.
Experimental Protocols
Detailed methodologies for key experiments cited in the validation of reduced innate immune activation are provided below.
In Vitro Transcription of Modified mRNA
This protocol outlines the synthesis of mRNA with complete substitution of uridine triphosphate (UTP) with N1-methylpseudouridine-5'-triphosphate (m1Ψ-TP).
Materials:
-
Linearized DNA template with a T7 promoter
-
T7 RNA Polymerase
-
Reaction Buffer (10x)
-
ATP, GTP, CTP solution (100 mM each)
-
N1-methylpseudouridine-5'-triphosphate (m1Ψ-TP) (100 mM)
-
RNase Inhibitor
-
DNase I
-
Nuclease-free water
-
RNA purification kit (e.g., column-based)
Procedure:
-
Thaw all reagents on ice, except for the reaction buffer, which can be thawed at room temperature.
-
Assemble the transcription reaction at room temperature in a nuclease-free tube in the following order:
-
Nuclease-free water (to a final volume of 20 µL)
-
10x Reaction Buffer (2 µL)
-
ATP, GTP, CTP (2 µL of 10 mM mix)
-
m1Ψ-TP (1 µL of 20 mM)
-
Linearized DNA template (1 µg)
-
RNase Inhibitor (1 µL)
-
T7 RNA Polymerase (2 µL)
-
-
Mix gently by pipetting and incubate at 37°C for 2 hours.
-
To remove the DNA template, add 1 µL of DNase I to the reaction mixture and incubate at 37°C for 15 minutes.
-
Purify the mRNA using an RNA purification kit according to the manufacturer's instructions.
-
Elute the mRNA in nuclease-free water and determine its concentration and purity using a spectrophotometer. The A260/A280 ratio should be ~2.0.
-
Verify the integrity of the mRNA transcript by agarose (B213101) gel electrophoresis.
Assessment of Innate Immune Activation in Human PBMCs
This protocol describes the stimulation of peripheral blood mononuclear cells (PBMCs) with modified mRNA and subsequent measurement of cytokine induction.
Materials:
-
Ficoll-Paque or similar density gradient medium
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin
-
Human peripheral blood
-
Modified and unmodified mRNA
-
Transfection reagent (e.g., Lipofectamine MessengerMAX)
-
96-well cell culture plates
-
ELISA kits for target cytokines (e.g., TNF-α, IFN-α, IL-6)
-
RNA lysis buffer and RT-qPCR reagents for gene expression analysis
Procedure:
-
PBMC Isolation:
-
Dilute fresh human blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque in a centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully collect the PBMC layer (the "buffy coat").
-
Wash the PBMCs twice with PBS and resuspend in complete RPMI-1640 medium.
-
Count the cells and assess viability.
-
-
Cell Seeding and Transfection:
-
Seed 2 x 10^5 PBMCs per well in a 96-well plate.
-
Prepare mRNA-lipid complexes according to the transfection reagent manufacturer's protocol. Typically, use 100-250 ng of mRNA per well.
-
Add the mRNA complexes to the cells. Include wells with transfection reagent only (mock) and a positive control (e.g., R848 for TLR7/8 activation).
-
Incubate the plate at 37°C in a 5% CO2 incubator.
-
-
Cytokine Measurement (ELISA):
-
After 18-24 hours of incubation, centrifuge the plate and collect the supernatant.
-
Measure the concentration of secreted cytokines (e.g., TNF-α, IFN-α, IL-6) in the supernatant using specific ELISA kits, following the manufacturer's instructions.
-
-
Gene Expression Analysis (RT-qPCR):
-
After 6-12 hours of incubation, lyse the cells directly in the wells using an appropriate lysis buffer.
-
Isolate total RNA from the cell lysates.
-
Perform reverse transcription to generate cDNA.
-
Quantify the expression of target genes (e.g., TNF, IFNA1, IL6) and a housekeeping gene (e.g., GAPDH or ACTB) by real-time quantitative PCR (RT-qPCR).
-
Calculate the relative gene expression using the ΔΔCt method.
-
References
- 1. N(1)-methylpseudouridine-incorporated mRNA outperforms pseudouridine-incorporated mRNA by providing enhanced protein expression and reduced immunogenicity in mammalian cell lines and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Journal of Controlled Release | Controlled Release Society (CRS) [controlledreleasesociety.org]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
A Comparative Guide: N1-(2-Methyl)propyl pseudouridine versus Pseudouridine in mRNA Stability Assays
For researchers, scientists, and drug development professionals, the choice of modified nucleotides is critical in the design of mRNA-based therapeutics and vaccines. Among the most pivotal modifications, pseudouridine (B1679824) (Ψ) and its derivative, N1-(2-Methyl)propyl pseudouridine (more commonly known as N1-methylpseudouridine or m1Ψ), have emerged as key players in enhancing mRNA stability, increasing translational efficiency, and reducing immunogenicity. This guide provides an objective comparison of their performance in mRNA stability, supported by experimental data and detailed methodologies.
The central advantage of incorporating modified nucleosides like Ψ and m1Ψ into in vitro transcribed (IVT) mRNA is to mitigate the innate immune response. Unmodified single-stranded RNA can be recognized by pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs), leading to cytokine production and rapid degradation of the mRNA transcript. Both Ψ and m1Ψ alter the conformation of the uridine (B1682114) base, which helps the mRNA evade this immune surveillance, thereby increasing its stability and translational output.
Executive Summary of Comparison
Current research indicates that while both pseudouridine and N1-methylpseudouridine significantly improve mRNA performance compared to unmodified uridine, N1-methylpseudouridine consistently demonstrates superior properties . The addition of a methyl group at the N1 position of the pseudouridine base further dampens the innate immune response and enhances the biophysical properties of the mRNA, leading to greater protein expression and functional stability.
Data Presentation: Quantitative Comparison
While direct, side-by-side comparisons of mRNA half-life in dedicated stability assays are not extensively published, the impact on protein expression serves as a strong proxy for the functional stability and overall performance of the modified mRNA. The following tables summarize key findings from comparative studies.
Table 1: Comparison of mRNA Stability and Properties
| Parameter | Pseudouridine (Ψ) | N1-methylpseudouridine (m1Ψ) | Key Findings |
| mRNA Half-life | Increased compared to unmodified mRNA. | Reported to have a longer functional half-life than Ψ-modified mRNA.[1] | Direct quantitative half-life data from head-to-head assays is limited. However, the pronounced increase in protein expression with m1Ψ suggests enhanced overall stability. |
| Immunogenicity | Reduced compared to unmodified mRNA. | Significantly lower immunogenicity than Ψ-modified mRNA.[2] | The methyl group at the N1 position in m1Ψ is thought to be crucial for further reducing recognition by innate immune sensors. |
| Translational Efficiency | Higher than unmodified mRNA. | Substantially higher than Ψ-modified mRNA. | m1Ψ-modified mRNA leads to more robust and sustained protein production. |
| Structural Stabilization | Enhances base stacking and stabilizes RNA duplexes.[3] | Induces a higher stabilization effect on dsRNA due to stronger stacking and base pair interactions than Ψ.[3] | Both modifications contribute to a more rigid and stable RNA structure. |
Table 2: Comparative Protein Expression Data (Luciferase Reporter Gene)
| Cell Line | mRNA Modification | Relative Luciferase Expression (vs. Unmodified) | Fold Increase (m1Ψ vs. Ψ) |
| A549 | Ψ | ~10x | ~13x |
| m1Ψ | ~130x | ||
| HeLa | Ψ | ~8x | ~10x |
| m1Ψ | ~80x | ||
| Primary Keratinocytes | Ψ | ~5x | ~7x |
| m1Ψ | ~35x |
Data is approximated from figures in Andries, O., et al. (2015). N(1)-methylpseudouridine-incorporated mRNA outperforms pseudouridine-incorporated mRNA. Journal of Controlled Release.[2] This data clearly illustrates the superior protein expression achieved with m1Ψ modification across various cell lines, which is a direct consequence of its enhanced stability and translational capacity.
Mechanisms of Enhanced Stability
The increased stability of mRNA containing Ψ and m1Ψ is attributed to a combination of factors that collectively protect the transcript from degradation and enhance its translational output.
dot
Caption: Mechanisms of mRNA stability enhancement by Ψ and m1Ψ.
Experimental Protocols
Accurate assessment of mRNA stability is crucial for evaluating the effectiveness of nucleotide modifications. Below are detailed methodologies for the key experiments involved.
In Vitro Transcription of Modified mRNA
This protocol outlines the synthesis of mRNA with complete substitution of uridine triphosphate (UTP) with either pseudouridine-5'-triphosphate (B1141104) (Ψ-TP) or N1-methylpseudouridine-5'-triphosphate (m1Ψ-TP).
Workflow:
dot
Caption: In Vitro Transcription (IVT) workflow for modified mRNA synthesis.
Materials:
-
Linearized plasmid DNA template containing the gene of interest downstream of a T7 promoter.
-
T7 RNA Polymerase
-
5x Transcription Buffer (e.g., 200 mM Tris-HCl pH 7.9, 30 mM MgCl₂, 10 mM spermidine, 50 mM DTT)
-
Ribonucleotide solution: ATP, GTP, CTP (10 mM each)
-
Modified UTP: Ψ-TP or m1Ψ-TP (10 mM)
-
RNase Inhibitor
-
DNase I, RNase-free
-
Nuclease-free water
-
mRNA purification kit or reagents (e.g., LiCl)
Procedure:
-
Reaction Setup: In a nuclease-free tube, assemble the in vitro transcription reaction on ice. For a 20 µL reaction, a typical setup would be:
-
4 µL 5x Transcription Buffer
-
2 µL 100 mM DTT
-
1 µg Linearized DNA template
-
2 µL rNTP mix (ATP, GTP, CTP)
-
4 µL Modified UTP (Ψ-TP or m1Ψ-TP)
-
1 µL RNase Inhibitor
-
2 µL T7 RNA Polymerase
-
Nuclease-free water to 20 µL
-
-
Incubation: Mix gently and incubate at 37°C for 2 to 4 hours.
-
Template Removal: Add 1 µL of DNase I to the reaction mixture and incubate at 37°C for 15-30 minutes.
-
Purification: Purify the mRNA using a suitable method, such as lithium chloride (LiCl) precipitation or a column-based RNA purification kit, following the manufacturer's instructions.
-
Quantification and Quality Control: Resuspend the purified mRNA in nuclease-free water. Assess the concentration and purity using a spectrophotometer (e.g., NanoDrop) and verify the integrity and size of the transcript using denaturing agarose (B213101) gel electrophoresis or a bioanalyzer.
Cellular mRNA Stability Assay (Actinomycin D Chase)
This method measures the decay rate of a specific mRNA in cells by halting transcription and quantifying the remaining mRNA at various time points.
Workflow:
dot
Caption: Workflow for a cellular mRNA stability assay using Actinomycin D.
Materials:
-
Cultured mammalian cells (e.g., HEK293, HeLa)
-
Purified Ψ-modified and m1Ψ-modified mRNA
-
Lipofection reagent (e.g., Lipofectamine)
-
Actinomycin D stock solution (e.g., 5 mg/mL in DMSO)
-
Cell culture media and supplies
-
RNA extraction kit
-
RT-qPCR reagents (reverse transcriptase, qPCR master mix, primers)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate (e.g., 12-well or 24-well) to be 70-80% confluent at the time of transfection.
-
Transfection: Transfect the cells with either Ψ-modified or m1Ψ-modified mRNA using a suitable transfection reagent according to the manufacturer's protocol.
-
Expression: Incubate the cells for a period to allow for robust expression of the mRNA, typically 12-24 hours.
-
Transcription Inhibition: Add Actinomycin D to the cell culture medium to a final concentration of 5 µg/mL to block all new transcription. This is your time 0 point.
-
Time Course Collection: Harvest cells at various time points after the addition of Actinomycin D (e.g., 0, 2, 4, 8, 12, 24 hours).
-
RNA Isolation: At each time point, lyse the cells and extract total RNA using a commercial kit.
-
RT-qPCR:
-
Synthesize cDNA from an equal amount of total RNA from each time point using reverse transcriptase and oligo(dT) or random primers.
-
Perform qPCR using primers specific to the transcript of interest and a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
-
Data Analysis:
-
Normalize the Ct values of the target mRNA to the housekeeping gene for each time point (ΔCt).
-
Calculate the amount of mRNA remaining at each time point relative to the 0-hour time point using the 2-ΔΔCt method.
-
Plot the percentage of mRNA remaining versus time on a semi-log plot and determine the half-life (t½), which is the time it takes for 50% of the initial mRNA to decay.
-
Conclusion
References
- 1. Modifications in an Emergency: The Role of N1-Methylpseudouridine in COVID-19 Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N(1)-methylpseudouridine-incorporated mRNA outperforms pseudouridine-incorporated mRNA by providing enhanced protein expression and reduced immunogenicity in mammalian cell lines and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pseudouridine and N1-methylpseudouridine as potent nucleotide analogues for RNA therapy and vaccine development - PMC [pmc.ncbi.nlm.nih.gov]
confirming findings on the impact of N1-alkyl chain length on mRNA function
For Researchers, Scientists, and Drug Development Professionals
The advent of mRNA-based therapeutics and vaccines has underscored the critical role of nucleoside modifications in enhancing mRNA stability, translation efficiency, and in reducing immunogenicity. Among these, N1-methylpseudouridine (m1Ψ) has become a cornerstone modification, significantly improving the performance of mRNA molecules.[1][2][3] However, the systematic exploration of how varying the N1-alkyl chain length of pseudouridine (B1679824) impacts mRNA function remains an area of active investigation. This guide summarizes the confirmed findings for N1-methylpseudouridine and provides a comprehensive experimental framework to compare its effects with those of other N1-alkyl pseudouridine modifications, such as N1-ethyl- and N1-propylpseudouridine.
Confirmed Findings for N1-Methylpseudouridine (m1Ψ)
N1-methylpseudouridine is a modified nucleoside that, when incorporated into in vitro transcribed (IVT) mRNA in place of uridine (B1682114), confers significant advantages.[1][2]
Enhanced Translation Efficiency: mRNA containing m1Ψ has been shown to produce significantly more protein than unmodified mRNA or mRNA containing pseudouridine (Ψ).[2][4] This is attributed to an increase in ribosome density on the mRNA, suggesting that m1Ψ enhances translation initiation and/or elongation.[4][5] Studies have reported up to a 44-fold increase in reporter gene expression in cell lines and mice when using m1Ψ-modified mRNA compared to Ψ-modified mRNA.[2]
Reduced Immunogenicity: A key benefit of m1Ψ is its ability to dampen the innate immune response that is often triggered by exogenous mRNA.[1][2][6] Unmodified IVT mRNA can be recognized by pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs), RIG-I, and PKR, leading to the production of pro-inflammatory cytokines like TNF-α and IL-6, and the shutdown of translation.[7][8] The presence of m1Ψ in the mRNA sequence helps to evade this immune surveillance, resulting in lower cytokine induction and sustained protein expression.[2][6]
Increased Stability: While the primary mechanism of m1Ψ's benefit is often attributed to enhanced translation and reduced immunogenicity, some studies suggest that nucleoside modifications can also contribute to increased mRNA stability by making the RNA molecule more resistant to degradation by nucleases.[1][9]
Comparative Analysis of N1-Alkyl Chain Length: An Experimental Guide
To date, there is a notable lack of publicly available, peer-reviewed data directly comparing the effects of different N1-alkyl chain lengths (e.g., ethyl, propyl, butyl) on mRNA function. The following sections provide detailed experimental protocols for researchers to conduct such a comparative analysis.
Data Presentation
All quantitative data from the proposed experiments should be summarized in the following tables for clear comparison.
Table 1: In Vitro Translation Efficiency of N1-Alkyl-Ψ Modified Luciferase mRNA
| N1-Alkyl Modification | Relative Light Units (RLU) | Fold Change vs. Unmodified |
| Unmodified Uridine | 1.0 | |
| N1-methyl-Ψ | ||
| N1-ethyl-Ψ | ||
| N1-propyl-Ψ | ||
| ... (other lengths) |
Table 2: Stability of N1-Alkyl-Ψ Modified mRNA in Cells
| N1-Alkyl Modification | mRNA Half-life (hours) |
| Unmodified Uridine | |
| N1-methyl-Ψ | |
| N1-ethyl-Ψ | |
| N1-propyl-Ψ | |
| ... (other lengths) |
Table 3: Cytokine Response to N1-Alkyl-Ψ Modified mRNA in Immune Cells
| N1-Alkyl Modification | TNF-α Concentration (pg/mL) | IL-6 Concentration (pg/mL) |
| Unmodified Uridine | ||
| N1-methyl-Ψ | ||
| N1-ethyl-Ψ | ||
| N1-propyl-Ψ | ||
| ... (other lengths) | ||
| Mock Transfection | ||
| Positive Control (e.g., LPS) |
Experimental Protocols
Synthesis of N1-Alkyl-Pseudouridine Triphosphates
While N1-methylpseudouridine-5'-triphosphate is commercially available, longer-chain analogues may require custom synthesis. A general approach involves:
-
N1-alkylation of Pseudouridine: Start with commercially available pseudouridine. Protect the hydroxyl groups of the ribose sugar (e.g., with acetyl or silyl (B83357) groups). Perform N1-alkylation using an appropriate alkylating agent (e.g., ethyl iodide, propyl bromide) under basic conditions. Deprotect the hydroxyl groups to yield the N1-alkyl-pseudouridine nucleoside.
-
Phosphorylation: The synthesized N1-alkyl-pseudouridine is then subjected to a series of phosphorylation steps to convert it to the 5'-triphosphate. This can be achieved through chemical or chemoenzymatic methods.[10][11] A recent chemoenzymatic route has been reported for the efficient synthesis of m1ΨTP, which could be adapted for other N1-alkyl derivatives.[10][11]
In Vitro Transcription of Modified mRNA
Objective: To synthesize Firefly Luciferase (FLuc) mRNA with complete substitution of uridine with the respective N1-alkyl-pseudouridine.
Materials:
-
Linearized plasmid DNA template encoding FLuc downstream of a T7 promoter.
-
T7 RNA Polymerase.
-
Ribonuclease inhibitor.
-
ATP, GTP, CTP, and the respective N1-alkyl-pseudouridine triphosphate (N1-methyl-ΨTP, N1-ethyl-ΨTP, etc.).
-
5' capping reagent (e.g., CleanCap® Reagent AG).[12]
-
DNase I.
-
Transcription buffer.
-
Nuclease-free water.
Protocol:
-
Assemble the transcription reaction at room temperature. For a 20 µL reaction, combine the reaction buffer, NTPs (with the N1-alkyl-ΨTP completely replacing UTP), the 5' capping reagent, and the DNA template.[12]
-
Add the T7 RNA polymerase and RNase inhibitor.
-
Incubate at 37°C for 2 hours.[12]
-
Add DNase I to the reaction and incubate for another 15 minutes at 37°C to digest the DNA template.
-
Purify the mRNA using a suitable method, such as lithium chloride precipitation or silica-based columns.
-
Assess the quality and concentration of the synthesized mRNA using a spectrophotometer and denaturing agarose (B213101) gel electrophoresis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. N(1)-methylpseudouridine-incorporated mRNA outperforms pseudouridine-incorporated mRNA by providing enhanced protein expression and reduced immunogenicity in mammalian cell lines and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N1-Methylpseudouridine: Increase mRNA vaccine effectiveness - News Blog - Jena Bioscience [jenabioscience.com]
- 4. N1-methyl-pseudouridine in mRNA enhances translation through eIF2α-dependent and independent mechanisms by increasing ribosome density - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. N1-methylpseudouridine mRNA modification enhances efficiency and specificity of gene overexpression by preventing Prkra-mediated global translation repression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Innate immune mechanisms of mRNA vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Innate immune responses to RNA: sensing and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. neb.com [neb.com]
- 10. Integrated Chemoenzymatic Synthesis of the mRNA Vaccine Building Block N1-Methylpseudouridine Triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Integrated Chemoenzymatic Synthesis of the mRNA Vaccine Building Block N 1‐Methylpseudouridine Triphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. neb.com [neb.com]
cross-validation of analytical techniques for modified pseudouridine detection
For researchers, scientists, and drug development professionals delving into the world of epitranscriptomics, the accurate detection and quantification of modified nucleosides like pseudouridine (B1679824) (Ψ) is paramount. This guide provides an objective comparison of key analytical techniques, supported by experimental data, to aid in the selection of the most appropriate method for your research needs.
Pseudouridine, the most abundant RNA modification, plays a crucial role in various biological processes, including translation, RNA stability, and immune response.[1] Its "mass-silent" nature, having the same molecular weight as uridine (B1682114), presents a significant analytical challenge.[1] This guide explores and contrasts the predominant methods used to overcome this hurdle, from traditional chromatography to cutting-edge sequencing technologies.
Comparative Analysis of Analytical Techniques
The landscape of pseudouridine detection can be broadly categorized into chromatography-based, mass spectrometry-based, and sequencing-based approaches. Each category offers a unique set of advantages and limitations in terms of sensitivity, quantification, and throughput.
| Technique | Principle | Quantification | Throughput | Strengths | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Separation of nucleosides based on their physicochemical properties, followed by UV detection.[2][3] | Quantitative | Low to Medium | Cost-effective, reliable for global Ψ quantification.[2] | Does not provide sequence-specific information. Requires hydrolysis of RNA. |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Separation of nucleosides or RNA fragments by LC followed by mass analysis for identification and quantification.[4][5][6] | Quantitative | Medium | High sensitivity and specificity. Can provide sequence context. Enables analysis of other modifications simultaneously.[4][7] | Can be complex and requires specialized equipment. "Mass-silent" nature of Ψ requires chemical derivatization or stable isotope labeling for unambiguous identification.[1] |
| CMC-Based Sequencing (Pseudo-seq, Ψ-seq, CeU-seq) | Chemical modification of pseudouridine with N-cyclohexyl-N'-(β-(4-methylmorpholinium)ethyl)carbodiimide (CMC), which induces a stop or mutation during reverse transcription, allowing for identification through next-generation sequencing.[8][9][10][11] | Semi-quantitative to Quantitative (with standards) | High | Transcriptome-wide mapping at single-nucleotide resolution.[9] | Incomplete CMC derivatization and context-dependent reverse transcriptase behavior can affect quantification.[12] |
| Bisulfite-Based Sequencing (BID-seq, PRAISE) | Selective chemical labeling of pseudouridine with bisulfite, leading to a deletion signature during reverse transcription that can be detected by sequencing.[13][14] | Quantitative | High | Provides stoichiometric information at a transcriptome-wide level.[13][14] | Potential for incomplete conversion and off-target effects. |
| Direct RNA Sequencing (Nanopore) | Direct sequencing of native RNA molecules through a nanopore, where modified bases cause characteristic changes in the electrical current.[12][15][16][17] | Semi-quantitative to Quantitative | High | Direct detection without chemical treatment or amplification bias. Can identify multiple modifications on a single molecule.[12][17] | Accuracy of modification detection is still evolving. Data analysis can be complex.[16] |
Experimental Protocols
Detailed and validated experimental protocols are crucial for reproducible and accurate results. Below are summaries of methodologies for key techniques.
LC-MS/MS for Pseudouridine Quantification
This method is a gold standard for accurate quantification of pseudouridine.
-
RNA Isolation and Purification: Isolate total RNA or specific RNA species of interest. Ensure high purity to minimize interference.
-
RNA Hydrolysis: Digest the RNA into individual nucleosides using a mixture of nucleases (e.g., nuclease P1) and phosphatases (e.g., alkaline phosphatase).[3]
-
Chromatographic Separation: Separate the nucleosides using a reversed-phase HPLC column.[18] A common mobile phase consists of an ammonium (B1175870) acetate (B1210297) buffer and a methanol (B129727) gradient.[18]
-
Mass Spectrometry Analysis: The eluent from the HPLC is introduced into a mass spectrometer. Pseudouridine is identified and quantified based on its specific mass-to-charge ratio and fragmentation pattern.[4] To overcome the mass-silent nature of pseudouridine, stable isotope labeling of RNA or chemical derivatization can be employed to introduce a mass difference.[1]
CMC-Based Sequencing (Pseudo-seq)
This technique enables transcriptome-wide mapping of pseudouridine sites.
-
RNA Fragmentation: Randomly fragment the RNA to ensure uniform coverage.[11]
-
CMC Modification: Treat the fragmented RNA with CMC. CMC forms a covalent adduct with pseudouridine, uridine, and guanosine.[10][11]
-
Alkaline Treatment: Subject the RNA to alkaline conditions (e.g., sodium carbonate buffer, pH 10.4). This removes the CMC adducts from uridine and guanosine, leaving the stable adduct on pseudouridine.[10][11]
-
Reverse Transcription: Perform reverse transcription. The CMC adduct on pseudouridine acts as a block, causing the reverse transcriptase to terminate one nucleotide 3' to the modified base.[10]
-
Library Preparation and Sequencing: Prepare a sequencing library from the resulting cDNAs and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to a reference genome or transcriptome. The positions of reverse transcription stops indicate the locations of pseudouridine.[8]
Visualizing the Workflow and Decision-Making Process
To further clarify the experimental processes and aid in technique selection, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. HPLC Analysis of tRNA‐Derived Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RNA Modifications [labome.com]
- 4. Mass Spectrometry-Based Quantification of Pseudouridine in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of high performance liquid chromatography-mass spectrometry (HPLC-MS) to quantify modified nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Use of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to Quantify Modified Nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative detection of pseudouridine in RNA by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transcriptome-Wide Identification of Pseudouridine Modifications Using Pseudo-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pseudouridylation meets next-generation sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Updated Pseudo-seq Protocol for Transcriptome-Wide Detection of Pseudouridines [bio-protocol.org]
- 11. Pseudo-Seq: Genome-Wide Detection of Pseudouridine Modifications in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Why U Matters: Detection and functions of pseudouridine modifications in mRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative base-resolution sequencing technology for mapping pseudouridines in mammalian mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. tandfonline.com [tandfonline.com]
- 16. Comparative analysis of 43 distinct RNA modifications by nanopore tRNA sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scilit.com [scilit.com]
- 18. Nucleoside analysis with high performance liquid chromatography (HPLC) [protocols.io]
A Comparative Analysis of N1-propyl-pseudouridine and N1-isopropyl-pseudouridine in mRNA for Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
The advent of mRNA-based therapeutics and vaccines has underscored the critical role of modified nucleotides in enhancing mRNA stability, translational efficiency, and in evading the innate immune system. While N1-methyl-pseudouridine (m1Ψ) has become the gold standard, ongoing research into other pseudouridine (B1679824) derivatives aims to fine-tune these properties. This guide provides a comparative overview of two such alternatives: N1-propyl-pseudouridine (Pr1Ψ) and N1-isopropyl-pseudouridine (iPr1Ψ), based on available experimental data.
Performance Comparison: N1-propyl-pseudouridine vs. N1-isopropyl-pseudouridine
A study by researchers at TriLink BioTechnologies provides the most direct comparison of these two modifications.[1] Firefly luciferase (FLuc) encoding mRNA was synthesized with the complete substitution of uridine (B1682114) with either Pr1Ψ or iPr1Ψ, among other N1-substituted pseudouridine analogs. The performance of these modified mRNAs was then evaluated for protein expression and cytotoxicity in the THP-1 human monocytic cell line, which is a sensitive model for assessing innate immune activation.[1]
The key findings from this research indicate that the size and electronic properties of the N1-substituent group on pseudouridine influence the yield of the in vitro transcription reaction.[1] In terms of performance, several of the N1-substituted pseudouridine-modified mRNAs, including the propyl and isopropyl variants, demonstrated translational activities higher than that of the parent pseudouridine (Ψ) and approaching the high level of expression seen with m1Ψ.[1] Furthermore, these N1-substituted modifications, including Pr1Ψ and iPr1Ψ, led to decreased cytotoxicity compared to unmodified mRNA.[1]
Quantitative Data Summary
The following table summarizes the performance of N1-propyl-pseudouridine and N1-isopropyl-pseudouridine modified mRNA relative to other modifications, based on the findings from the aforementioned study.[1]
| Modification | Relative Translation Efficiency (Luciferase Expression in THP-1 cells) | Cytotoxicity (MTT Assay in THP-1 cells) |
| N1-propyl-pseudouridine (Pr1Ψ) | Higher than Ψ, comparable to m1Ψ | Lower than unmodified mRNA and Ψ-modified mRNA |
| N1-isopropyl-pseudouridine (iPr1Ψ) | Higher than Ψ, comparable to m1Ψ | Lower than unmodified mRNA and Ψ-modified mRNA |
| N1-methyl-pseudouridine (m1Ψ) (Reference) | High | Low |
| Pseudouridine (Ψ) (Reference) | Moderate | Moderate |
| Unmodified Uridine (Reference) | Low | High |
Experimental Methodologies
To facilitate the replication and further investigation of these findings, detailed protocols for the key experiments are provided below.
Synthesis of N1-propyl/isopropyl-pseudouridine-5'-Triphosphates
While detailed, step-by-step synthesis protocols for these specific triphosphates are proprietary, the general approach involves the chemical modification of pseudouridine followed by phosphorylation. A common method for the synthesis of modified nucleoside-5'-O-triphosphates is the "one-pot, three-step" Ludwig-Eckstein reaction, which involves the monophosphorylation of the nucleoside with phosphorus oxychloride, followed by reaction with tributylammonium (B8510715) pyrophosphate, and subsequent hydrolysis to yield the triphosphate.
In Vitro Transcription of Modified mRNA
This protocol outlines the synthesis of mRNA with complete substitution of a modified pseudouridine triphosphate for uridine triphosphate.
Materials:
-
Linearized DNA template with a T7 promoter sequence encoding the gene of interest (e.g., Firefly Luciferase)
-
T7 RNA Polymerase
-
ATP, GTP, CTP solutions (100 mM)
-
N1-propyl-pseudouridine-5'-triphosphate or N1-isopropyl-pseudouridine-5'-triphosphate (100 mM)
-
Transcription Buffer (5X)
-
RNase Inhibitor
-
DNase I
-
Nuclease-free water
Procedure:
-
Thaw all reagents on ice.
-
Assemble the transcription reaction at room temperature in the following order:
-
Nuclease-free water to a final volume of 20 µL
-
5X Transcription Buffer (4 µL)
-
100 mM GTP (2 µL)
-
100 mM ATP (2 µL)
-
100 mM CTP (2 µL)
-
100 mM N1-propyl-ΨTP or N1-isopropyl-ΨTP (2 µL)
-
Linearized DNA template (1 µg)
-
RNase Inhibitor (1 µL)
-
T7 RNA Polymerase (2 µL)
-
-
Mix gently by pipetting and incubate at 37°C for 2-4 hours.
-
To remove the DNA template, add 1 µL of DNase I to the reaction mixture and incubate at 37°C for 15 minutes.
-
Purify the mRNA using a suitable RNA purification kit or via lithium chloride precipitation.
-
Assess the quality and concentration of the synthesized mRNA using a spectrophotometer and gel electrophoresis.
THP-1 Cell Culture and Transfection
Materials:
-
THP-1 cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Transfection reagent suitable for suspension cells (e.g., Lipofectamine MessengerMAX, or electroporation)
-
Opti-MEM I Reduced Serum Medium
-
6-well tissue culture plates
Procedure:
-
Culture THP-1 cells in suspension in RPMI-1640 medium at 37°C in a 5% CO2 incubator. Maintain cell density between 1x10^5 and 1x10^6 cells/mL.
-
On the day of transfection, seed 5x10^5 cells per well in a 6-well plate.
-
For each well, dilute 1.5 µg of the modified mRNA into 250 µL of Opti-MEM.
-
In a separate tube, add 1.5 µL of Lipofectamine MessengerMAX to 250 µL of Opti-MEM, mix gently, and incubate for 5 minutes at room temperature.
-
Combine the diluted mRNA and the diluted transfection reagent, mix gently, and incubate for 10-15 minutes at room temperature to allow complex formation.
-
Add the mRNA-lipid complexes dropwise to the wells containing the THP-1 cells.
-
Incubate the cells for 24-48 hours before proceeding to downstream assays.
Luciferase Reporter Assay for Translation Efficiency
Materials:
-
Transfected THP-1 cells
-
Luciferase Assay System (e.g., Promega)
-
Luminometer
Procedure:
-
After the desired incubation period (e.g., 24 hours), centrifuge the 6-well plate to pellet the THP-1 cells.
-
Carefully remove the supernatant.
-
Lyse the cells by adding 1X Cell Culture Lysis Reagent and incubate for 10-15 minutes with gentle rocking.
-
Transfer 20 µL of the cell lysate to a luminometer plate.
-
Add 100 µL of Luciferase Assay Reagent to each well.
-
Immediately measure the luminescence using a luminometer.
-
Normalize the luciferase activity to the total protein concentration of the lysate to account for any differences in cell number.
MTT Assay for Cytotoxicity
Materials:
-
Transfected THP-1 cells
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plate
-
Microplate reader
Procedure:
-
After the desired incubation period (e.g., 48 hours), transfer 100 µL of the transfected cell suspension to a 96-well plate.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Mix thoroughly by gentle pipetting.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage relative to the untreated control cells.
Visualizations
Experimental Workflow for Comparative Analysis
Caption: Workflow for comparing Pr1Ψ and iPr1Ψ mRNA performance.
Innate Immune Sensing of mRNA
Caption: Modified mRNA evades innate immune sensing pathways.
References
N1-isobutyl-pseudouridine Modified mRNA: A Comparative Guide to Therapeutic Efficacy in Cell Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of N1-isobutyl-pseudouridine (i-bu-Ψ) modified mRNA's therapeutic potential against other common modifications. The following sections detail supporting experimental data, relevant protocols, and key cellular pathways.
The modification of messenger RNA (mRNA) with non-canonical nucleosides is a cornerstone of modern therapeutic development, aiming to enhance protein expression while mitigating innate immune responses. While N1-methyl-pseudouridine (m1Ψ) has become a widely adopted standard, research into other N1-substituted pseudouridine (B1679824) analogs continues to reveal promising alternatives. This guide focuses on the therapeutic efficacy of N1-isobutyl-pseudouridine (i-bu-Ψ) modified mRNA in cell models, using data from closely related analogs to project its performance.
Comparative Performance of N1-Substituted Pseudouridine Modified mRNA
Direct experimental data for N1-isobutyl-pseudouridine modified mRNA is limited in publicly available literature. However, studies on structurally similar N1-alkyl-pseudouridine derivatives, such as N1-isopropyl-pseudouridine (iPr1Ψ), provide valuable insights into its expected performance. The following table summarizes key performance metrics compared to unmodified mRNA, pseudouridine (Ψ)-modified mRNA, and the industry-standard N1-methyl-pseudouridine (m1Ψ)-modified mRNA.
| Modification | Relative Protein Expression (Luciferase in THP-1 cells) | Immunogenicity | Stability | Key Findings |
| Unmodified (U) | Baseline | High | Low | Elicits a strong innate immune response, leading to translational shutdown and mRNA degradation.[1] |
| Pseudouridine (Ψ) | Increased | Reduced | Increased | Enhances protein expression and biological stability while reducing Toll-like receptor-mediated immune activation.[1] |
| N1-methyl-pseudouridine (m1Ψ) | Significantly Increased | Significantly Reduced | Increased | Outperforms Ψ-mRNA in protein expression and immune evasion.[1][2][3] This modification is utilized in approved mRNA vaccines.[3][4] |
| N1-isopropyl-pseudouridine (iPr1Ψ) (as a proxy for i-bu-Ψ) | Comparable to m1Ψ | Reduced | Not explicitly stated, but expected to be similar to other N1-modifications | Demonstrates luciferase activity close to that of m1Ψ-mRNA in THP-1 cells, suggesting high translational efficiency and reduced immunogenicity.[1] |
| Other N1-alkyl-Ψ (ethyl, propyl) | Higher than Ψ, close to m1Ψ | Reduced | Not explicitly stated, but expected to be similar to other N1-modifications | Generally show higher protein expression than Ψ-mRNA and decreased cell toxicity compared to unmodified mRNA.[1] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to validating the therapeutic efficacy of modified mRNA in cell models.
In Vitro Transcription of Modified mRNA
This protocol describes the synthesis of mRNA incorporating modified nucleosides.
Materials:
-
Linearized plasmid DNA template encoding the gene of interest (e.g., Firefly Luciferase) with a T7 promoter.
-
T7 RNA polymerase.
-
Ribonucleotide triphosphates (ATP, GTP, CTP, and either UTP for unmodified, ΨTP for Ψ-modified, m1ΨTP for m1Ψ-modified, or i-bu-ΨTP for i-bu-Ψ-modified mRNA).
-
Cap analog (e.g., CleanCap™).
-
DNase I.
-
RNA purification kit.
Procedure:
-
Assemble the transcription reaction at room temperature by combining the linearized DNA template, ribonucleotide triphosphates (with the desired uridine (B1682114) analog), cap analog, and T7 RNA polymerase in transcription buffer.
-
Incubate the reaction at 37°C for 2-4 hours.
-
Add DNase I to the reaction mixture and incubate for a further 30 minutes at 37°C to digest the DNA template.
-
Purify the synthesized mRNA using an appropriate RNA purification kit according to the manufacturer's instructions.
-
Assess the quality and concentration of the mRNA using spectrophotometry and gel electrophoresis.
Cell Culture and Transfection
This protocol outlines the delivery of modified mRNA into a relevant cell line.
Materials:
-
THP-1 monocyte cell line (a sensitive model for innate immune activation).[1]
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS and antibiotics).
-
Transfection reagent (e.g., Lipofectamine MessengerMAX).
-
Modified mRNA.
Procedure:
-
Plate THP-1 cells in a 96-well plate at a density of approximately 5 x 10^4 cells/well and allow them to adhere overnight.
-
On the day of transfection, dilute the modified mRNA and the transfection reagent in separate tubes of serum-free medium.
-
Combine the diluted mRNA and transfection reagent and incubate for 10-15 minutes at room temperature to allow for complex formation.
-
Add the mRNA-lipid complexes to the cells in each well.
-
Incubate the cells for the desired period (e.g., 4, 24, 48 hours) before downstream analysis.
Luciferase Reporter Assay for Protein Expression
This assay quantifies the amount of functional protein produced from the delivered mRNA.
Materials:
-
Luciferase assay reagent.
-
Luminometer.
-
Transfected cells from the protocol above.
Procedure:
-
At the desired time point post-transfection, remove the culture medium from the wells.
-
Lyse the cells by adding the luciferase assay reagent directly to each well.
-
Incubate for 5-10 minutes at room temperature to ensure complete cell lysis and stabilization of the luciferase enzyme.
-
Measure the luminescence in each well using a luminometer. The relative light units (RLU) are proportional to the amount of luciferase expressed.
Cell Viability (MTT) Assay
This assay assesses the cytotoxicity of the modified mRNA.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a detergent-based solution).
-
Microplate reader.
Procedure:
-
Following the desired incubation period post-transfection, add MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Signaling Pathways and Experimental Workflows
Innate Immune Sensing of mRNA
Exogenous unmodified mRNA can be recognized by pattern recognition receptors (PRRs) such as Toll-like receptors (TLR3, TLR7, TLR8) and RIG-I, leading to an antiviral response and translational shutdown. Modifications like pseudouridine and N1-alkyl-pseudouridines can help the mRNA evade this detection.[1]
Caption: Innate immune sensing of modified vs. unmodified mRNA.
Experimental Workflow for Efficacy Validation
The following diagram illustrates a typical workflow for validating the therapeutic efficacy of a novel mRNA modification.
Caption: Workflow for validating modified mRNA efficacy.
Logical Relationship of mRNA Modification to Therapeutic Outcome
The choice of nucleoside modification directly impacts the ultimate therapeutic success of an mRNA drug. This diagram illustrates the logical flow from modification to desired outcome.
Caption: Impact of mRNA modification on therapeutic outcome.
References
- 1. trilinkbiotech.com [trilinkbiotech.com]
- 2. N(1)-methylpseudouridine-incorporated mRNA outperforms pseudouridine-incorporated mRNA by providing enhanced protein expression and reduced immunogenicity in mammalian cell lines and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Why N1-methylpseudoUridine Modification is Selected for Marketed mRNA Vaccines - DocCheck [doccheck.com]
- 4. Frontiers | The Critical Contribution of Pseudouridine to mRNA COVID-19 Vaccines [frontiersin.org]
Safety Operating Guide
Navigating the Safe Disposal of N1-(2-Methyl)propyl pseudouridine in a Laboratory Setting
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is imperative to handle N1-(2-Methyl)propyl pseudouridine (B1679824) with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles with side-shields, protective gloves, and impervious clothing.[1] Work should be conducted in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or aerosols.[1][2] An accessible safety shower and eyewash station are mandatory in the handling area.[1]
Step-by-Step Disposal Protocol
The disposal of N1-(2-Methyl)propyl pseudouridine, treated as a hazardous chemical waste, must follow a structured and cautious methodology. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3][4][5]
-
Waste Identification and Classification: Treat all waste containing this compound as hazardous chemical waste.[4][6] Based on available information for similar compounds, it may be classified under acute toxicity (oral), skin irritation, and serious eye irritation categories.[1]
-
Containerization:
-
Use only approved, chemically compatible waste containers, preferably made of plastic.[5][6]
-
The container must be in good condition, free from damage or leaks, and have a secure, leak-proof screw cap.[5][7]
-
Ensure the container is clearly and accurately labeled as "Hazardous Waste" and includes the full chemical name: "this compound".[3][6]
-
-
Segregation and Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[5][6][7]
-
Do not mix this compound waste with other incompatible waste streams. Specifically, store it separately from acids, bases, and oxidizing agents.[7]
-
The SAA should be a well-ventilated, cool, and dry location away from heat sources and direct sunlight.[2][3]
-
-
Waste Accumulation and Removal:
-
Keep the waste container closed at all times, except when adding waste.[4][6][7]
-
Do not exceed the maximum accumulation limits for your facility's SAA (typically 55 gallons for hazardous waste or 1 quart for acutely toxic waste).[6]
-
Contact your institution's Environmental Health and Safety (EH&S) office for waste pickup once the container is full or has been in accumulation for the maximum allowed time (often up to 12 months for partially filled containers).[6][7]
-
-
Spill Management:
-
In the event of a spill, avoid raising dust.[2]
-
Wear appropriate PPE, including a NIOSH-approved respirator if necessary.[2]
-
Contain the spill and collect the material using an appropriate absorbent.
-
Transfer the collected waste into a designated hazardous waste container and dispose of it in accordance with the procedures outlined above.[2]
-
Chemical and Physical Properties
The following table summarizes the known properties of the closely related compound, N1-Methylpseudouridine, as specific data for this compound is not available. This information is critical for assessing potential hazards and ensuring proper handling.
| Property | Value |
| Appearance | Solid / White powder[2][8] |
| Solubility | Soluble in DMSO[2][8] |
| Chemical Stability | Stable under recommended storage conditions (-20°C or 5°C, dry)[2][8] |
| Incompatible Materials | Strong oxidizing agents, Heat[2][8][9] |
| Hazardous Decomposition | Carbon monoxide, carbon dioxide, nitrogen oxides[8] |
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
By strictly following these guidelines, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste management policies and Safety Data Sheets for any chemical you are handling.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. biosearchtech.a.bigcontent.io [biosearchtech.a.bigcontent.io]
- 3. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 4. vumc.org [vumc.org]
- 5. danielshealth.com [danielshealth.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. biosearchtech.a.bigcontent.io [biosearchtech.a.bigcontent.io]
- 9. trilinkbiotech.com [trilinkbiotech.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
